molecular formula C17H34ClNO4 B10795786 Decanoyl-L-carnitine chloride

Decanoyl-L-carnitine chloride

货号: B10795786
分子量: 351.9 g/mol
InChI 键: KETNUEKCBCWXCU-XFULWGLBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Decanoyl-L-carnitine chloride is a useful research compound. Its molecular formula is C17H34ClNO4 and its molecular weight is 351.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

分子式

C17H34ClNO4

分子量

351.9 g/mol

IUPAC 名称

[(2R)-3-carboxy-2-decanoyloxypropyl]-trimethylazanium;chloride

InChI

InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H/t15-;/m1./s1

InChI 键

KETNUEKCBCWXCU-XFULWGLBSA-N

手性 SMILES

CCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-]

规范 SMILES

CCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

产品来源

United States

Foundational & Exploratory

The Role of Decanoyl-L-carnitine Chloride in Mitochondrial Beta-Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Decanoyl-L-carnitine chloride, a medium-chain acylcarnitine, is a critical intermediate in the intricate process of mitochondrial fatty acid beta-oxidation (FAO). Its primary role is to serve as the transport form of decanoic acid (a ten-carbon fatty acid) across the inner mitochondrial membrane, a barrier impermeable to acyl-CoA molecules.[1][2][3] This transport is essential for the subsequent catabolism of the fatty acid within the mitochondrial matrix to produce acetyl-CoA, which fuels the Krebs cycle and oxidative phosphorylation for ATP generation.[2][3][4] Recent studies have further illuminated its potential therapeutic roles, demonstrating that supplementation with decanoylcarnitine can enhance FAO, activate key regulatory pathways like the PPAR signaling pathway, and ameliorate mitochondrial dysfunction in certain pathological states.[5] This guide provides an in-depth examination of the biochemical function of decanoyl-L-carnitine, presents quantitative data from relevant studies, details key experimental protocols, and visualizes the associated metabolic and experimental pathways.

The Core Mechanism: Decanoyl-L-carnitine in the Carnitine Shuttle

The entry of long- and medium-chain fatty acids into the mitochondrial matrix for oxidation is mediated by the carnitine shuttle, a transport system involving three key proteins.[6][7][8]

  • Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of cytosolic decanoyl-CoA (the activated form of decanoic acid) and free L-carnitine into decanoyl-L-carnitine and Coenzyme A (CoA).[2][9]

  • Carnitine-Acylcarnitine Translocase (CACT): Decanoyl-L-carnitine is then transported across the inner mitochondrial membrane into the matrix by CACT in exchange for a molecule of free L-carnitine.[6][10]

  • Carnitine Palmitoyltransferase 2 (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 catalyzes the reverse reaction, converting decanoyl-L-carnitine and a mitochondrial CoA molecule back into decanoyl-CoA and free L-carnitine.[2][9][10]

Once reformed in the matrix, decanoyl-CoA is a substrate for the mitochondrial beta-oxidation spiral, where it undergoes sequential rounds of oxidation, hydration, dehydrogenation, and thiolysis, yielding acetyl-CoA.

Quantitative Data and Observed Effects

While specific enzyme kinetic data (Km, Vmax) for decanoyl-L-carnitine with human CPT and CACT enzymes are not extensively detailed in recent literature, studies have quantified its effects on related metabolic pathways and enzyme expression.

Finding / EffectSystem / ModelKey MethodologyReference
CPT1A Activation In vivo (mouse model of HBV infection) and in vitro (hepatocytes)Proteomic Analysis, Western Blot[5]
Improved Fatty Acid Metabolism Mouse model of HBV infectionProteomic Analysis[5]
Repair of Mitochondrial Dysfunction Mouse model of HBV infectionAnalysis of mitochondrial function[5]
Stimulation of PPAR Signaling Mouse model of HBV infectionProteomic Analysis, Western Blot[5]
Increased Levels in Stroke Patients Human plasma (stroke patients with high-risk patent foramen ovale-related shunt)Metabolomic Analysis[11]

Key Experimental Protocols

Investigating the role of decanoyl-L-carnitine involves precise measurement of acylcarnitine profiles and mitochondrial function.

Protocol: Acylcarnitine Profiling by LC-MS/MS

This protocol provides a method for the quantification of decanoyl-L-carnitine and other acylcarnitines in biological samples.[12][13][14]

  • Sample Preparation & Extraction:

    • For tissues (e.g., liver, heart), weigh approximately 5 mg of frozen tissue and homogenize in 1 mL of a cold 80:20 methanol/water solution.[14][15]

    • For plasma or whole blood, use 8-17 µL of the sample.[14][15]

    • Add an internal standard mix containing isotopically labeled acylcarnitines (e.g., 2H3-C8-carnitine, 2H3-C16-carnitine) to the extraction solvent for accurate quantification.[12]

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 10 minutes at 4°C to pellet debris.[14][15]

    • Collect the supernatant for analysis.

  • Derivatization (Optional but Recommended for Enhanced Sensitivity):

    • To increase signal intensity, acylcarnitines can be derivatized using 3-nitrophenylhydrazine (3NPH).[14][15]

    • Sequentially add 3NPH, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and pyridine to the supernatant.[15]

    • Incubate at 30°C for 30 minutes.[15]

    • Lyophilize the samples and reconstitute them in an appropriate solvent (e.g., 30 µL of water) before injection.[15]

  • LC-MS/MS Analysis:

    • Chromatography: Use a reversed-phase C18 or C8 UHPLC column for separation.

    • Mobile Phases: Employ a gradient elution using mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Operate a triple quadrupole or high-resolution mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for each acylcarnitine and its labeled internal standard.[13]

  • Data Analysis:

    • Quantify the concentration of decanoyl-L-carnitine by comparing its peak area to that of the corresponding internal standard against a calibration curve.

    • Normalize data to the initial sample amount (e.g., tissue weight or protein concentration).[12]

Protocol: Measurement of Mitochondrial Beta-Oxidation Rate

This assay measures the rate of fatty acid oxidation in isolated mitochondria or cultured cells.

  • Mitochondrial Isolation: Isolate mitochondria from tissue homogenates (e.g., liver, muscle) using differential centrifugation.

  • Incubation: Resuspend isolated mitochondria in a respiration buffer (e.g., containing KCl, KH2PO4, MgCl2, HEPES, and EGTA).

  • Substrate Addition: Initiate the reaction by adding a radiolabeled fatty acid substrate (e.g., [1-14C]decanoic acid) along with L-carnitine and CoA to allow for the formation of decanoyl-L-carnitine.

  • Reaction & Measurement:

    • Incubate at 37°C for a defined period. The beta-oxidation of [1-14C]decanoic acid will produce 14C-labeled acetyl-CoA, which is further metabolized.

    • The rate of oxidation is commonly determined by measuring the production of 14CO2 (if the Krebs cycle is active) or acid-soluble metabolites.

    • Alternatively, a non-radioactive method can be used by measuring the rate of oxygen consumption with a high-resolution respirometer or the reduction of NAD+ to NADH spectrophotometrically.

  • Data Analysis: Calculate the rate of beta-oxidation as nmol of substrate oxidized per minute per mg of mitochondrial protein.

Visualizations: Pathways and Workflows

Mitochondrial Fatty Acid Beta-Oxidation Pathway

Beta_Oxidation_Pathway cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Decanoyl_CoA_cyt Decanoyl-CoA CPT1 CPT1 Decanoyl_CoA_cyt->CPT1 L_Carnitine_cyt L-Carnitine L_Carnitine_cyt->CPT1 Decanoyl_Carnitine_mat Decanoyl-L-Carnitine CPT1->Decanoyl_Carnitine_mat Decanoyl-L-Carnitine OMM Outer Membrane IMS Intermembrane Space IMM Inner Membrane CACT CACT CPT2 CPT2 Decanoyl_Carnitine_mat->CPT2 Decanoyl_CoA_mat Decanoyl-CoA CPT2->Decanoyl_CoA_mat Beta_Ox Beta-Oxidation Spiral Decanoyl_CoA_mat->Beta_Ox Acetyl_CoA Acetyl-CoA Beta_Ox->Acetyl_CoA Krebs Krebs Cycle Acetyl_CoA->Krebs Acylcarnitine_Workflow Sample 1. Sample Collection (Tissue, Plasma, etc.) Extract 2. Extraction & Homogenization (Methanol/Water + Internal Standards) Sample->Extract Deriv 3. Derivatization (optional) (e.g., with 3NPH) Extract->Deriv LCMS 4. UHPLC-MS/MS Analysis (Gradient Elution, MRM Detection) Deriv->LCMS Data 5. Data Processing (Peak Integration, Normalization) LCMS->Data Quant 6. Quantification (Comparison to Calibration Curve) Data->Quant Result Result: Acylcarnitine Profile Quant->Result PPAR_Signaling DC Decanoylcarnitine (Supplementation) PPARa PPARα Activation DC->PPARa stimulates CPT1A CPT1A Expression PPARa->CPT1A upregulates FAO Increased Fatty Acid β-Oxidation CPT1A->FAO Mito Amelioration of Mitochondrial Dysfunction FAO->Mito

References

Decanoyl-L-Carnitine Chloride: A Putative Modulator of Cholinergic Signaling in Neuronal Cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-L-carnitine chloride, an ester derivative of L-carnitine, is recognized as an intermediate in lipid metabolism. While commercially available information has suggested its role as a cholinergic agonist, a thorough review of the scientific literature indicates a more nuanced and likely indirect role in modulating cholinergic neurotransmission within neuronal cells. This technical guide provides a comprehensive overview of the current understanding of this compound, drawing parallels with related acylcarnitines, and outlines experimental frameworks to further elucidate its specific mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers investigating novel therapeutic agents targeting the cholinergic system.

While direct evidence for this compound as a classical cholinergic agonist remains to be firmly established, its structural similarity to acetyl-L-carnitine, a well-studied neuromodulatory compound, suggests potential indirect effects on acetylcholine synthesis, release, and receptor function. Acylcarnitines, as a class of molecules, are known to play significant roles in neuronal bioenergetics, membrane stability, and signaling pathways, all of which can influence cholinergic activity.

Quantitative Data Summary

ParameterReceptor/Channel/EnzymeCell TypeExperimental ValueReference
Binding Affinity (Ki) Muscarinic M1 ReceptorSH-SY5YTo be determinedN/A
Muscarinic M2 ReceptorCHO-K1 (transfected)To be determinedN/A
Nicotinic α7 ReceptorPC12To be determinedN/A
Nicotinic α4β2 ReceptorHEK293 (transfected)To be determinedN/A
Functional Potency (EC50) Intracellular Ca2+ MobilizationSH-SY5YTo be determinedN/A
Acetylcholine ReleasePrimary Cortical NeuronsTo be determinedN/A
Enzyme Inhibition (IC50) Acetylcholinesterase (AChE)Purified Human AChETo be determinedN/A

Potential Signaling Pathways and Mechanisms of Action

The cholinergic effects of this compound are likely to be multifaceted and may involve several indirect mechanisms rather than direct receptor agonism. Based on the known functions of other long-chain acylcarnitines, the following signaling pathways are proposed as primary targets for investigation.

Modulation of Acetylcholine Synthesis and Release

Long-chain acylcarnitines can influence the availability of acetyl-CoA, a critical precursor for acetylcholine synthesis. By participating in fatty acid metabolism within the mitochondria, decanoyl-L-carnitine could modulate the cellular energy status and the pool of acetyl-CoA available for the choline acetyltransferase (ChAT) reaction in the cytoplasm. Furthermore, alterations in membrane fluidity and composition caused by the incorporation of long-chain acylcarnitines could affect the processes of synaptic vesicle trafficking and exocytosis, thereby influencing acetylcholine release.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Decanoyl-L-carnitine Decanoyl-L-carnitine Membrane_Transport Membrane Transport Decanoyl-L-carnitine->Membrane_Transport Fatty_Acid_Metabolism Fatty Acid Metabolism Membrane_Transport->Fatty_Acid_Metabolism Beta_Oxidation β-Oxidation Fatty_Acid_Metabolism->Beta_Oxidation Enters Mitochondrion Acetyl_CoA_Pool Acetyl-CoA Pool ACh_Synthesis Acetylcholine (ACh) Synthesis Acetyl_CoA_Pool->ACh_Synthesis ChAT Choline Acetyltransferase (ChAT) ChAT->ACh_Synthesis Catalyzes Vesicular_Transport Vesicular Transport ACh_Synthesis->Vesicular_Transport ACh_Release ACh Release Vesicular_Transport->ACh_Release Mito_Acetyl_CoA Mitochondrial Acetyl-CoA Beta_Oxidation->Mito_Acetyl_CoA Mito_Acetyl_CoA->Acetyl_CoA_Pool Transported to Cytoplasm

Figure 1. Proposed indirect mechanism of this compound on acetylcholine synthesis.

Allosteric Modulation of Cholinergic Receptors

Long-chain acylcarnitines are amphipathic molecules that can partition into cellular membranes. This interaction with the lipid bilayer could induce conformational changes in transmembrane proteins, including nicotinic and muscarinic acetylcholine receptors. Such allosteric modulation could either potentiate or inhibit the response of these receptors to acetylcholine, thereby fine-tuning cholinergic signaling without direct binding to the agonist recognition site.

Effects on Intracellular Calcium Homeostasis

Cholinergic signaling is intricately linked to intracellular calcium (Ca2+) dynamics. Activation of certain muscarinic receptor subtypes leads to the release of Ca2+ from intracellular stores, while activation of nicotinic receptors, which are ligand-gated ion channels, can directly increase intracellular Ca2+ through influx. Long-chain acylcarnitines have been shown to affect cellular calcium homeostasis by interacting with ion channels and pumps. Any modulation of Ca2+ signaling by decanoyl-L-carnitine would, in turn, impact a wide array of downstream cellular processes, including neurotransmitter release and gene expression.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Decanoyl-L-carnitine Decanoyl-L-carnitine mAChR Muscarinic Receptor (mAChR) Decanoyl-L-carnitine->mAChR Allosteric Modulation? nAChR Nicotinic Receptor (nAChR) Decanoyl-L-carnitine->nAChR Allosteric Modulation? ACh Acetylcholine ACh->mAChR Agonist Binding ACh->nAChR Agonist Binding PLC Phospholipase C mAChR->PLC Activates Ca_Influx Ca2+ Influx nAChR->Ca_Influx Mediates Ca_Channel Voltage-gated Ca2+ Channel Ca_Channel->Ca_Influx Mediates IP3 IP3 PLC->IP3 Generates Ca_Release Ca2+ Release from ER IP3->Ca_Release Triggers Cellular_Response Downstream Cellular Response Ca_Influx->Cellular_Response Ca_Release->Cellular_Response G cluster_cell_prep Cell Preparation cluster_experiment Experiment cluster_analysis Data Analysis Culture_Cells Culture Neuronal Cells Load_Dye Load with Calcium Dye Culture_Cells->Load_Dye Baseline Measure Baseline Fluorescence Load_Dye->Baseline Add_Compound Apply Decanoyl-L-carnitine Baseline->Add_Compound Record_Response Record Fluorescence Change Add_Compound->Record_Response Dose_Response Generate Dose-Response Curve Record_Response->Dose_Response Calculate_EC50 Calculate EC50 and Efficacy Dose_Response->Calculate_EC50

Chemical structure and properties of Decanoyl-L-carnitine chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decanoyl-L-carnitine chloride is a synthetically derived acylcarnitine that plays a significant role in cellular energy metabolism. As an ester of L-carnitine and decanoic acid, it is intrinsically linked to the transport of medium-chain fatty acids across the inner mitochondrial membrane, a critical step in β-oxidation and subsequent ATP production. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound. Detailed experimental protocols for its synthesis and quantitative analysis are presented, alongside an exploration of its interaction with key metabolic signaling pathways, namely the Carnitine Palmitoyltransferase (CPT) system and the Peroxisome Proliferator-Activated Receptor (PPAR) signaling cascade. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a quaternary ammonium salt. The chemical structure consists of an L-carnitine molecule esterified with a ten-carbon fatty acid, decanoic acid. The positive charge on the quaternary nitrogen is balanced by a chloride anion.

Chemical Identifiers:

  • IUPAC Name: (R)-3-carboxy-2-(decanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride[1]

  • CAS Number: 14919-36-9[2]

  • Molecular Formula: C₁₇H₃₄ClNO₄[2][3]

  • Molecular Weight: 351.91 g/mol [1][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Appearance White solid / Free flowing white crystalline powder[1][2]
Solubility Soluble in water (<35.19 mg/mL), DMF (20 mg/mL), and Ethanol (20 mg/mL)[1][4]
Storage Conditions Desiccate at room temperature or store at ≤ 4°C[1][2]
Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

Spectroscopic DataDescription
¹H NMR The proton NMR spectrum provides characteristic signals for the trimethylammonium group, the methylene and methine protons of the carnitine backbone, and the aliphatic protons of the decanoyl chain.
¹³C NMR The carbon NMR spectrum shows distinct peaks corresponding to the carbonyl carbon of the ester, the quaternary ammonium carbons, and the carbons of the carnitine and decanoyl moieties.
Mass Spectrometry Mass spectrometric analysis typically shows a parent ion corresponding to the Decanoyl-L-carnitine cation.

Biological Significance and Mechanism of Action

Decanoyl-L-carnitine is an important intermediate in the metabolism of medium-chain fatty acids. Its primary biological role is to facilitate the transport of decanoic acid from the cytoplasm into the mitochondrial matrix, where it can undergo β-oxidation to produce acetyl-CoA. This process is essential for cellular energy production, particularly in tissues with high energy demands such as skeletal and cardiac muscle.

The mechanism involves the Carnitine Palmitoyltransferase (CPT) system, which consists of two enzymes: CPT1, located on the outer mitochondrial membrane, and CPT2, located on the inner mitochondrial membrane. Decanoyl-CoA in the cytoplasm is converted to Decanoyl-L-carnitine by CPT1. Decanoyl-L-carnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). Once in the mitochondrial matrix, CPT2 converts Decanoyl-L-carnitine back to Decanoyl-CoA and free L-carnitine. The regenerated Decanoyl-CoA can then enter the β-oxidation pathway.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of L-carnitine with decanoyl chloride.

Materials:

  • L-carnitine hydrochloride

  • Decanoyl chloride

  • Anhydrous solvent (e.g., dichloromethane, chloroform)

  • Inert gas (e.g., nitrogen, argon)

  • Stirring apparatus

  • Reaction vessel with a reflux condenser

Procedure:

  • Suspend L-carnitine hydrochloride in the anhydrous solvent in the reaction vessel under an inert atmosphere.

  • Cool the suspension in an ice bath.

  • Slowly add decanoyl chloride to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography).

  • Upon completion, cool the reaction mixture and collect the product by filtration.

  • Wash the crude product with a cold solvent to remove unreacted starting materials.

  • Dry the final product under a vacuum.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method can be used for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: UV detection in the range of 200-220 nm.

  • Column Temperature: Maintained at a constant temperature (e.g., 25°C).

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter it through a 0.45 µm syringe filter.

  • Chromatographic Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways

This compound is a key player in fatty acid metabolism, and its effects are mediated through its interaction with the Carnitine Palmitoyltransferase (CPT) system and the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathways.

Carnitine Palmitoyltransferase (CPT) System Workflow

The CPT system is essential for the transport of long-chain fatty acids into the mitochondria for oxidation. Decanoyl-L-carnitine is a direct substrate in this pathway.

CPT_System_Workflow cluster_cytoplasm Cytoplasm cluster_mito_membrane Mitochondrial Membranes cluster_mito_matrix Mitochondrial Matrix Decanoyl_CoA Decanoyl-CoA CPT1 CPT1 Decanoyl_CoA->CPT1 L_Carnitine_cyto L-Carnitine L_Carnitine_cyto->CPT1 Decanoyl_Carnitine Decanoyl-L-carnitine CPT1->Decanoyl_Carnitine Forms CACT CACT CACT->Decanoyl_Carnitine CPT2 CPT2 Decanoyl_CoA_matrix Decanoyl-CoA CPT2->Decanoyl_CoA_matrix Reforms L_Carnitine_matrix L-Carnitine CPT2->L_Carnitine_matrix Releases Decanoyl_Carnitine->CACT Transports Decanoyl_Carnitine->CPT2 Beta_Oxidation β-Oxidation Decanoyl_CoA_matrix->Beta_Oxidation

Caption: Workflow of Decanoyl-L-carnitine in the CPT system.

PPAR Signaling Pathway Activation

L-carnitine and its acyl derivatives can modulate the activity of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid metabolism.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Decanoyl_L_carnitine Decanoyl-L-carnitine PPAR PPAR Decanoyl_L_carnitine->PPAR Activates PPAR_RXR_complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_complex Forms complex with RXR RXR RXR->PPAR_RXR_complex PPRE PPRE (Peroxisome Proliferator Response Element) PPAR_RXR_complex->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Metabolic_Effects Increased Fatty Acid Metabolism Target_Genes->Metabolic_Effects Leads to

Caption: Activation of the PPAR signaling pathway.

Conclusion

This compound is a molecule of significant interest in the study of fatty acid metabolism and cellular energetics. Its well-defined chemical structure and properties, coupled with its integral role in mitochondrial fatty acid transport, make it a valuable tool for researchers. The provided experimental protocols for its synthesis and analysis offer a practical guide for its application in a laboratory setting. Furthermore, the elucidation of its involvement in the CPT and PPAR signaling pathways provides a deeper understanding of its biological functions and its potential as a therapeutic agent in metabolic disorders. This technical guide serves as a foundational resource for further investigation and application of this compound in scientific research and drug development.

References

Decanoyl-L-Carnitine Chloride: A Technical Guide to its Role in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-L-carnitine chloride, an ester derivative of L-carnitine, plays a pivotal role in cellular energy metabolism, specifically in the transport and oxidation of fatty acids.[1][2] As a medium-chain acylcarnitine, it is an important intermediate in the carnitine shuttle system, which facilitates the movement of fatty acids into the mitochondrial matrix for β-oxidation.[3][4] This technical guide provides an in-depth analysis of this compound's involvement in metabolic pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers and professionals in drug development.

Core Metabolic Pathway: The Carnitine Shuttle

The primary function of decanoyl-L-carnitine is intrinsically linked to the carnitine shuttle , a vital transport system that moves long-chain fatty acids from the cytoplasm into the mitochondria, where β-oxidation occurs.[5][6] The inner mitochondrial membrane is impermeable to long-chain fatty acyl-CoA esters.[5][7] The carnitine shuttle circumvents this barrier through a series of enzymatic steps:

  • Activation of Fatty Acids: In the cytoplasm, long-chain fatty acids are first activated to their coenzyme A (CoA) esters (acyl-CoA) by acyl-CoA synthetase.

  • Formation of Acylcarnitine: Carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from acyl-CoA to L-carnitine, forming an acylcarnitine ester, such as decanoyl-L-carnitine.[8]

  • Translocation: The newly formed acylcarnitine is then transported across the inner mitochondrial membrane into the mitochondrial matrix by the carnitine-acylcarnitine translocase (CACT).[9]

  • Regeneration of Acyl-CoA: Inside the matrix, carnitine palmitoyltransferase II (CPT2), located on the inner mitochondrial membrane, transfers the acyl group from the acylcarnitine back to CoA, regenerating the acyl-CoA.[8]

  • β-Oxidation: The reformed acyl-CoA is now available to enter the β-oxidation spiral, generating acetyl-CoA, NADH, and FADH2 for ATP production through the citric acid cycle and oxidative phosphorylation.[3]

The free carnitine molecule released in the matrix is transported back to the cytoplasm by CACT in exchange for an incoming acylcarnitine, allowing the cycle to continue.

Carnitine_Shuttle cluster_cytoplasm Cytoplasm cluster_matrix Mitochondrial Matrix Fatty Acid Fatty Acid Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acid->Fatty Acyl-CoA Acyl-CoA Synthetase Decanoyl-L-carnitine Decanoyl-L-carnitine Fatty Acyl-CoA->Decanoyl-L-carnitine CPT1 CoA_cyto CoA-SH Decanoyl-L-carnitine_matrix Decanoyl-L-carnitine Decanoyl-L-carnitine->Decanoyl-L-carnitine_matrix CACT L-Carnitine_cyto L-Carnitine L-Carnitine_cyto->Decanoyl-L-carnitine OMM Outer Mitochondrial Membrane IMS Intermembrane Space IMM Inner Mitochondrial Membrane Decanoyl-CoA Decanoyl-CoA Decanoyl-L-carnitine_matrix->Decanoyl-CoA CPT2 L-Carnitine_matrix L-Carnitine Decanoyl-L-carnitine_matrix->L-Carnitine_matrix β-Oxidation β-Oxidation Decanoyl-CoA->β-Oxidation CoA_matrix CoA-SH CoA_matrix->Decanoyl-CoA Acetyl-CoA Acetyl-CoA β-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Diagram of the Carnitine Shuttle for Decanoyl-L-carnitine.

Quantitative Data on Decanoyl-L-carnitine

The concentration of decanoyl-L-carnitine and other acylcarnitines in biological fluids is a critical diagnostic marker for various inborn errors of metabolism. Alterations in these levels can indicate defects in fatty acid oxidation pathways.

AnalyteSpecimenConditionConcentration Range (µM)Reference(s)
Decanoyl-L-carnitine BloodCeliac Disease (Adult)0.103 ± 0.008[10]
PlasmaEpicardial Artery Disease0.00 (0.00–0.37)[11]
PlasmaNormal Coronary Angiogram0.36 (0.19–0.44)[11]
Octanoyl-carnitine (C8) SerumMCAD Deficiency (Genotype A)-[12]
SerumMCAD Deficiency (Genotype B)Significantly lower than Genotype A[12]
SerumMCAD Deficiency (Genotype C)Significantly lower than Genotype A[12]
Acetyl-L-carnitine (C2) SerumHealthy Subjects5.547 ± 1.308[13]
SerumSubjective Memory Complaint4.343 ± 0.869[13]
SerumMild Cognitive Impairment4.013 ± 0.526[13]
SerumAlzheimer's Disease3.529 ± 0.639[13]

Note: Data presented as mean ± SD or median (interquartile range) as reported in the cited literature.

Experimental Protocols

Acylcarnitine Profiling by LC-MS/MS from Dried Blood Spots (DBS)

This protocol outlines a common method for the extraction and analysis of acylcarnitines, including decanoyl-L-carnitine, from dried blood spots.

Materials:

  • Dried blood spot collection cards (e.g., Whatman 903)

  • Manual or automated DBS puncher (3.0 - 3.5 mm diameter)

  • 96-well microplate

  • Methanol

  • Acetonitrile

  • Formic acid

  • Stable isotope-labeled internal standards (e.g., decanoyl-L-carnitine-d3)[14]

  • LC-MS/MS system (e.g., Agilent Triple Quadrupole LC/MS)[15]

Procedure:

  • Sample Punching: Punch a 3.0 mm to 3.5 mm disc from the dried blood spot into a well of a 96-well microplate.[2][16]

  • Extraction: Add 100-200 µL of an extraction solution (typically methanol or an acetonitrile/water mixture) containing the stable isotope-labeled internal standards to each well.[2][15]

  • Incubation: Incubate the plate for 20-30 minutes at room temperature with gentle shaking.[2][16]

  • Supernatant Transfer: Carefully transfer the supernatant (the liquid extract) to a new 96-well plate.

  • Drying: Evaporate the solvent to dryness under a stream of warm air or nitrogen.[16]

  • Derivatization (Optional but common): For improved sensitivity and chromatographic performance, derivatization can be performed. A common method involves adding a solution of butanolic HCl and incubating at 60°C for 30 minutes, followed by drying.[15]

  • Reconstitution: Reconstitute the dried residue in a suitable solvent, such as 100 µL of a methanol/water mixture (e.g., 80:20), prior to injection into the LC-MS/MS system.[15]

  • LC-MS/MS Analysis: Analyze the samples using a liquid chromatography system coupled to a tandem mass spectrometer. A reverse-phase column (e.g., C18) is often used for separation.[17] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify each acylcarnitine based on its precursor and product ion masses.

Experimental_Workflow_DBS cluster_sample_prep Sample Preparation cluster_analysis Analysis start Start punch Punch 3.0-3.5 mm disc from Dried Blood Spot start->punch end End extract Add Extraction Solution with Internal Standards punch->extract incubate Incubate with shaking (20-30 min) extract->incubate transfer Transfer Supernatant incubate->transfer dry Evaporate to Dryness transfer->dry derivatize Derivatization (Optional) dry->derivatize reconstitute Reconstitute in LC-MS/MS mobile phase derivatize->reconstitute lcms LC-MS/MS Analysis (MRM mode) reconstitute->lcms data Data Processing and Quantification lcms->data data->end

Workflow for Acylcarnitine Profiling from Dried Blood Spots.
In Vitro Fatty Acid Oxidation (FAO) Assay

This protocol provides a general method to measure the rate of fatty acid oxidation in cultured cells or isolated mitochondria, which can be used to assess the impact of decanoyl-L-carnitine supplementation or to study metabolic defects.

Materials:

  • Cultured cells (e.g., fibroblasts, hepatocytes) or isolated mitochondria

  • Assay buffer

  • Substrate solution containing a radiolabeled fatty acid (e.g., [1-¹⁴C]palmitic acid) complexed to bovine serum albumin (BSA)

  • L-carnitine

  • Reaction stoppers (e.g., perchloric acid)

  • Scintillation cocktail and counter

Procedure:

  • Cell/Mitochondria Preparation: Prepare a suspension of cells or isolated mitochondria at a known concentration.

  • Pre-incubation: Pre-incubate the cell/mitochondria suspension in the assay buffer.

  • Initiation of Reaction: Start the reaction by adding the substrate solution containing the radiolabeled fatty acid and L-carnitine. Decanoyl-L-carnitine could be added at this stage to investigate its specific effects.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a strong acid, such as perchloric acid, which precipitates macromolecules and intact lipids.

  • Separation of Products: Centrifuge the samples to pellet the precipitated material. The supernatant will contain the acid-soluble metabolites (ASMs), which are the products of β-oxidation (e.g., [¹⁴C]acetyl-CoA).

  • Quantification: Measure the radioactivity in the supernatant using a scintillation counter. The amount of radioactivity is directly proportional to the rate of fatty acid oxidation.

FAO_Assay_Workflow cluster_assay_procedure Assay Procedure start Start prep Prepare Cell or Mitochondria Suspension start->prep end End preincubate Pre-incubate in Assay Buffer prep->preincubate initiate Add Radiolabeled Fatty Acid and L-Carnitine preincubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction with Acid incubate->terminate separate Centrifuge to Separate Acid-Soluble Metabolites terminate->separate quantify Quantify Radioactivity in Supernatant separate->quantify quantify->end

References

Endogenous Synthesis and Regulation of Medium-Chain Acylcarnitines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medium-chain acylcarnitines (MCACs) are essential intermediates in cellular energy metabolism, playing a pivotal role in the transport of medium-chain fatty acids (MCFAs) into the mitochondrial matrix for subsequent β-oxidation. The endogenous synthesis and intricate regulation of MCACs are critical for maintaining metabolic homeostasis. Dysregulation of these processes is implicated in a variety of metabolic disorders, including inherited fatty acid oxidation defects and insulin resistance. This technical guide provides a comprehensive overview of the core principles of MCAC synthesis and regulation, detailed experimental protocols for their study, and quantitative data to support further research and drug development in this field.

The Core Pathway of Medium-Chain Acylcarnitine Synthesis

The synthesis of MCACs is a multi-step process that facilitates the transport of MCFAs from the cytoplasm into the mitochondrial matrix. This pathway, often referred to as the carnitine shuttle, involves the coordinated action of several key enzymes and transporters.

1.1. Activation of Medium-Chain Fatty Acids:

The initial step in the process is the activation of MCFAs in the cytoplasm to their corresponding acyl-CoA esters. This reaction is catalyzed by medium-chain acyl-CoA synthetase (MCAS).

1.2. The Carnitine Shuttle:

Once activated, the medium-chain acyl-CoAs are transported into the mitochondria via the carnitine shuttle, which consists of three key components:

  • Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the transesterification of the medium-chain acyl group from acyl-CoA to L-carnitine, forming a medium-chain acylcarnitine.[1] There are different isoforms of CPT1, with CPT1A being the predominant liver isoform and CPT1B found in muscle and heart.[2]

  • Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the movement of acylcarnitines from the intermembrane space into the mitochondrial matrix in exchange for free carnitine.

  • Carnitine Palmitoyltransferase 2 (CPT2): Situated on the inner mitochondrial membrane, CPT2 catalyzes the reverse reaction of CPT1, converting the acylcarnitine back to acyl-CoA and freeing carnitine within the mitochondrial matrix.

The newly formed medium-chain acyl-CoA then enters the β-oxidation spiral to generate acetyl-CoA, which can be further oxidized in the tricarboxylic acid (TCA) cycle to produce ATP.

1.3. Role of Medium-Chain Acyl-CoA Dehydrogenase (MCAD):

Within the mitochondrial matrix, medium-chain acyl-CoA dehydrogenase (MCAD) is a key enzyme in the β-oxidation of medium-chain fatty acids. A deficiency in MCAD leads to the accumulation of medium-chain acyl-CoAs, which are subsequently converted to their corresponding acylcarnitines and can be detected at elevated levels in the blood and urine.[3][4]

Regulation of Medium-Chain Acylcarnitine Synthesis

The synthesis of MCACs is tightly regulated at multiple levels to match the cell's energy demands and substrate availability. This regulation occurs through hormonal signaling, transcriptional control, and allosteric mechanisms.

2.1. Hormonal Regulation:

  • Insulin: In the fed state, high levels of insulin suppress fatty acid oxidation and, consequently, MCAC synthesis. Insulin can significantly lower the expression of CPT1A and increase its sensitivity to its allosteric inhibitor, malonyl-CoA.[5] A decrease in plasma medium-chain acylcarnitines is observed in response to insulin stimulation.[6][7]

  • Glucagon: During fasting, elevated glucagon levels promote fatty acid oxidation. Glucagon has been shown to increase the transcription rate of the CPT1 gene, leading to higher levels of the enzyme and increased capacity for acylcarnitine synthesis.[8][9] In rats, glucagon injection caused an 8-fold increase in the CPT transcription rate by 90 minutes.[8][9]

  • Thyroid Hormone: Thyroid hormone (T3) is a potent inducer of fatty acid oxidation. It stimulates the expression of the CPT1A gene, leading to a significant increase in CPT1A mRNA levels.[10] In the liver of hyperthyroid rats, CPT1A mRNA abundance can be increased by as much as 40-fold compared to hypothyroid rats.[10] This induction is mediated through thyroid hormone response elements (TREs) in the CPT1A promoter and requires elements within the first intron of the gene.[5][10]

2.2. Transcriptional Regulation:

  • Peroxisome Proliferator-Activated Receptor-γ Coactivator 1α (PGC-1α): PGC-1α is a master regulator of mitochondrial biogenesis and fatty acid oxidation.[11] It coactivates nuclear receptors, such as PPARα, to stimulate the expression of genes involved in fatty acid transport and oxidation, including CPT1.[11][12][13]

  • Peroxisome Proliferator-Activated Receptor α (PPARα): PPARα is a nuclear receptor that, when activated by fatty acids or fibrate drugs, forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, including CPT1, to upregulate their transcription.[14]

Quantitative Data on Medium-Chain Acylcarnitine Metabolism

The following tables summarize key quantitative data related to the enzymes and metabolites involved in medium-chain acylcarnitine synthesis.

Table 1: Enzyme Kinetic Properties

EnzymeOrganism/TissueSubstrateKmVmaxReference(s)
CPT1APig LiverCarnitine164 - 216 µmol/L1.22 nmol/(min·mg protein)[15][16]
CPT1BPig Skeletal MuscleCarnitine480 ± 44 µmol/L0.54 nmol/(min·mg protein)[15][16]
CPT1BPig (recombinant)Carnitine197 µMNot Reported[17]

Table 2: Concentrations of Medium-Chain Acylcarnitines

AcylcarnitineSpeciesTissue/FluidConditionConcentration RangeReference(s)
Hexanoylcarnitine (C6)HumanPlasmaFasting~0.05 - 0.2 µM[6]
Octanoylcarnitine (C8)HumanPlasmaFasting~0.05 - 0.3 µM[6]
Decanoylcarnitine (C10)HumanPlasmaFasting~0.05 - 0.3 µM[6]
Dodecanoylcarnitine (C12)HumanPlasmaFasting~0.05 - 0.2 µM[6]
Medium-Chain (Sum)MouseLiverSedentary~10-20 nmol/g[18][19]
Medium-Chain (Sum)MouseSoleus MuscleSedentary~5-10 nmol/g[18][19]
Medium-Chain (Sum)MouseGastrocnemius MuscleSedentary~2-5 nmol/g[18][19]

Table 3: Regulation of CPT1 Gene Expression

RegulatorGeneTissue/Cell TypeFold Change in mRNAConditionReference(s)
GlucagonCPT1Rat Liver4-fold90-120 min post-injection[8][9]
Thyroid Hormone (T3)CPT1ARat Liver40-foldHyperthyroid vs. Hypothyroid[10]
InsulinCPT1A-SuppressionFed state[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the endogenous synthesis and regulation of medium-chain acylcarnitines.

4.1. Quantification of Acylcarnitines by LC-MS/MS

This protocol describes a common method for the sensitive and specific quantification of acylcarnitines in biological samples.

  • Sample Preparation (from Plasma/Serum):

    • To 50 µL of plasma or serum in a microcentrifuge tube, add 200 µL of ice-cold methanol containing a mixture of stable isotope-labeled internal standards for each acylcarnitine to be quantified.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) with a gradient elution.

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the acylcarnitines, and then re-equilibrate the column. The specific gradient will depend on the range of acylcarnitines being analyzed.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

      • Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard. A common product ion for all acylcarnitines is m/z 85.

  • Data Analysis:

    • Quantify the concentration of each acylcarnitine by calculating the peak area ratio of the analyte to its stable isotope-labeled internal standard and comparing this to a standard curve prepared with known concentrations of each acylcarnitine.

4.2. Carnitine Palmitoyltransferase (CPT) Activity Assay

This protocol describes a radiometric assay to measure the activity of CPT1 in isolated mitochondria.

  • Isolation of Mitochondria:

    • Homogenize fresh tissue (e.g., liver, muscle) in an ice-cold isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA).

    • Centrifuge the homogenate at a low speed (e.g., 600 x g) to pellet nuclei and cell debris.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000 x g) to pellet the mitochondria.

    • Wash the mitochondrial pellet with isolation buffer and resuspend in a suitable assay buffer.

  • Enzyme Assay:

    • Prepare a reaction mixture containing assay buffer, L-[3H]carnitine, and palmitoyl-CoA.

    • Initiate the reaction by adding a known amount of isolated mitochondria.

    • Incubate the reaction at 37°C for a defined period (e.g., 5-10 minutes).

    • Stop the reaction by adding an acidic solution (e.g., perchloric acid).

    • Extract the radiolabeled palmitoylcarnitine product using an organic solvent (e.g., butanol).

    • Quantify the radioactivity in the organic phase using liquid scintillation counting.

  • Calculation of Activity:

    • Calculate the CPT activity as the amount of radiolabeled product formed per unit of time per milligram of mitochondrial protein.

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core concepts discussed in this guide.

Endogenous_Synthesis_of_Medium_Chain_Acylcarnitines cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion MCFA Medium-Chain Fatty Acid MC_Acyl_CoA Medium-Chain Acyl-CoA MCFA->MC_Acyl_CoA ATP, CoA Mg2+ MCAS MCAS CPT1 CPT1 MC_Acyl_CoA->CPT1 L_Carnitine_cyto L-Carnitine L_Carnitine_cyto->CPT1 MC_Acylcarnitine_cyto Medium-Chain Acylcarnitine CACT CACT MC_Acylcarnitine_cyto->CACT MC_Acylcarnitine_mito Medium-Chain Acylcarnitine CPT2 CPT2 MC_Acylcarnitine_mito->CPT2 MC_Acyl_CoA_mito Medium-Chain Acyl-CoA Beta_Oxidation β-Oxidation MC_Acyl_CoA_mito->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle L_Carnitine_mito L-Carnitine L_Carnitine_mito->CACT CPT1->MC_Acylcarnitine_cyto CACT->L_Carnitine_cyto CACT->MC_Acylcarnitine_mito CPT2->MC_Acyl_CoA_mito CPT2->L_Carnitine_mito

Caption: Endogenous Synthesis of Medium-Chain Acylcarnitines.

Regulation_of_CPT1_Expression cluster_transcription_factors Transcription Factors & Coactivators cluster_gene Target Gene Insulin Insulin CPT1_Gene CPT1 Gene Insulin->CPT1_Gene - (Inhibition) Glucagon Glucagon Glucagon->CPT1_Gene + (Activation) Thyroid_Hormone Thyroid Hormone (T3) Thyroid_Hormone->CPT1_Gene + (Activation) PGC1a PGC-1α PPARa PPARα PGC1a->PPARa Coactivation RXR RXR PPARa->RXR Heterodimerization RXR->CPT1_Gene Binds to PPRE CPT1_mRNA CPT1 mRNA CPT1_Gene->CPT1_mRNA Transcription CPT1_Protein CPT1 Protein CPT1_mRNA->CPT1_Protein Translation

Caption: Regulation of CPT1 Gene Expression.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Biological_Sample Biological Sample (Plasma, Tissue) Protein_Precipitation Protein Precipitation (Methanol + Internal Standards) Biological_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Evaporation Supernatant_Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Liquid Chromatography (C18 Column) Reconstitution->LC_Separation Mass_Spectrometry Tandem Mass Spectrometry (ESI+, MRM) LC_Separation->Mass_Spectrometry Peak_Integration Peak Integration Mass_Spectrometry->Peak_Integration Quantification Quantification (Standard Curve) Peak_Integration->Quantification Results Results (Acylcarnitine Concentrations) Quantification->Results

Caption: LC-MS/MS Workflow for Acylcarnitine Quantification.

References

The Role of Decanoyl-L-Carnitine Chloride in the Development of Metabolic Disorders: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Decanoyl-L-carnitine chloride, a medium-chain acylcarnitine, has emerged as a significant metabolite in the landscape of metabolic disorders. As an intermediate in fatty acid metabolism, its primary role is to facilitate the transport of decanoic acid into the mitochondria for β-oxidation.[1] However, an accumulation of decanoyl-L-carnitine and other medium-chain acylcarnitines has been increasingly associated with the pathogenesis of several metabolic diseases, including insulin resistance, type 2 diabetes, and gestational diabetes.[2] This technical guide provides a comprehensive overview of the current understanding of this compound's role in these disorders, detailing its biochemical functions, association with disease states, and the experimental methodologies used to elucidate its effects.

Introduction to this compound

This compound is the ester conjugate of L-carnitine and decanoic acid, a ten-carbon saturated fatty acid. It is a key player in cellular energy metabolism, specifically in the transport of medium-chain fatty acids across the inner mitochondrial membrane, a critical step for their subsequent breakdown through β-oxidation to produce ATP.[1][3] While essential for normal metabolic function, dysregulation in the levels of decanoyl-L-carnitine and other acylcarnitines can be indicative of underlying metabolic dysfunction.

Association with Metabolic Disorders

A growing body of evidence links elevated plasma concentrations of medium-chain acylcarnitines, including decanoyl-L-carnitine, to various metabolic disorders.

Insulin Resistance and Type 2 Diabetes

Studies have consistently shown a positive correlation between circulating levels of medium-chain acylcarnitines and insulin resistance. The accumulation of these metabolites is thought to reflect a state of mitochondrial overload, where the rate of fatty acid influx into the mitochondria exceeds the capacity of the tricarboxylic acid (TCA) cycle to fully oxidize them. This incomplete fatty acid oxidation can lead to the buildup of reactive lipid species that interfere with insulin signaling pathways.[4] For instance, decanoyl-L-carnitine has been shown to impair insulin-stimulated glucose uptake in skeletal muscle cells.[5][6]

Gestational Diabetes Mellitus (GDM)

Elevated levels of medium-chain acylcarnitines have also been identified as potential biomarkers for GDM and the early progression to type 2 diabetes post-pregnancy.[2] This suggests that alterations in fatty acid metabolism, reflected by the acylcarnitine profile, may contribute to the pancreatic β-cell dysfunction observed in GDM.[2][7]

Quantitative Data on the Effects of Decanoyl-L-Carnitine

The following tables summarize key quantitative findings from studies investigating the impact of decanoyl-L-carnitine and other medium-chain acylcarnitines on metabolic parameters.

Parameter Cell/Tissue Type Treatment Effect Fold/Percentage Change Reference
Insulin-Stimulated Glucose UptakeRat Extensor Digitorum Longus (EDL) Muscle0.15 mM Decanoyl-L-carnitineImpaired glucose uptakeData not quantified as percentage[5][6]
GLUT4 TranslocationL6 Myotubes0.4 mM Decanoyl-L-carnitineBlunted insulin-stimulated translocationData not quantified as percentage[6]
Glucose-Stimulated Insulin Secretion (GSIS)Murine and Human IsletsPathological concentrations of medium-chain acylcarnitinesDecreased GSISData not quantified as percentage[7]
Metabolite Condition Biofluid/Tissue Fold/Percentage Change vs. Control Reference
Medium-Chain Acylcarnitines (C6, C8, C10)Gestational Diabetes Mellitus (GDM)SerumSignificantly elevated[2]
Medium-Chain Acylcarnitines (C6, C8, C10)Type 2 Diabetes (T2D)SerumSignificantly elevated[2]
Decanoylcarnitine (C10)Insulin ResistancePlasmaBlunted decline during OGTT in insulin-resistant individuals

Signaling Pathways and Molecular Mechanisms

The precise molecular mechanisms by which decanoyl-L-carnitine contributes to metabolic dysfunction are still under active investigation. However, several key signaling pathways are implicated.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism. Fatty acids and their derivatives can act as ligands for PPARs. While direct binding of decanoyl-L-carnitine to PPARs has not been definitively established, its precursor, decanoic acid, can activate PPARs. The activation of PPARγ, in particular, is a key regulator of adipogenesis and insulin sensitivity. It is plausible that alterations in the flux of fatty acids, reflected by acylcarnitine levels, could modulate PPAR activity and the expression of its target genes, such as those involved in fatty acid oxidation and glucose uptake.

PPAR_Signaling Putative Role of Decanoyl-L-Carnitine in PPAR Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Decanoic_Acid Decanoic Acid Decanoyl_CoA Decanoyl-CoA Decanoic_Acid->Decanoyl_CoA Decanoyl_L_carnitine Decanoyl-L-carnitine Decanoyl_CoA->Decanoyl_L_carnitine CPT1 PPAR PPAR Decanoyl_L_carnitine->PPAR Modulation? (Indirect Effects) Beta_Oxidation β-Oxidation Decanoyl_L_carnitine->Beta_Oxidation CPT2/CACT PPAR_Ligand Potential PPAR Ligand (e.g., Fatty Acid) PPAR_Ligand->PPAR PPAR_RXR_complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_complex RXR RXR RXR->PPAR_RXR_complex PPRE PPRE PPAR_RXR_complex->PPRE Gene_Expression Target Gene Expression (e.g., PGC-1α, CPT1) PPRE->Gene_Expression

Putative Role of Decanoyl-L-Carnitine in PPAR Signaling
Insulin Signaling Pathway

Elevated levels of intramyocellular lipids and their metabolites, including acylcarnitines, are known to interfere with the insulin signaling cascade. This can occur through the activation of protein kinase C (PKC), which can lead to the inhibitory phosphorylation of insulin receptor substrate 1 (IRS-1), thereby impairing downstream signaling to Akt and ultimately reducing GLUT4 translocation to the cell membrane.

Insulin_Signaling_Inhibition Impairment of Insulin Signaling by Decanoyl-L-Carnitine Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS1 IRS-1 Insulin_Receptor->IRS1 PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt GLUT4_Vesicle GLUT4 Vesicle Akt->GLUT4_Vesicle Promotes GLUT4_Translocation GLUT4 Translocation GLUT4_Vesicle->GLUT4_Translocation Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake Decanoyl_L_carnitine Decanoyl-L-carnitine (Accumulation) PKC PKC Decanoyl_L_carnitine->PKC Activates PKC->IRS1 Inhibits

Impairment of Insulin Signaling by Decanoyl-L-Carnitine

Experimental Protocols

This section details the methodologies for key experiments cited in the study of decanoyl-L-carnitine's role in metabolic disorders.

Acylcarnitine Profiling by LC-MS/MS

Objective: To quantify the levels of decanoyl-L-carnitine and other acylcarnitines in biological samples (e.g., plasma, serum, tissue homogenates).

Methodology:

  • Sample Preparation:

    • Thaw frozen plasma/serum samples on ice.

    • To 50 µL of sample, add an internal standard solution containing isotopically labeled acylcarnitines (e.g., d3-decanoyl-L-carnitine).

    • Precipitate proteins by adding 200 µL of cold acetonitrile.

    • Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor specific precursor-to-product ion transitions for each acylcarnitine and its internal standard. For decanoyl-L-carnitine, a common transition is m/z 316.3 -> m/z 85.1.

  • Data Analysis:

    • Quantify the concentration of each acylcarnitine by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.

LCMS_Workflow LC-MS/MS Workflow for Acylcarnitine Profiling Sample Plasma/Serum Sample IS_Addition Add Internal Standards Sample->IS_Addition Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Collect Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Data_Analysis Data Analysis & Quantification MSMS_Detection->Data_Analysis

LC-MS/MS Workflow for Acylcarnitine Profiling
Glucose Uptake Assay in L6 Myotubes

Objective: To measure the effect of decanoyl-L-carnitine on insulin-stimulated glucose uptake in a skeletal muscle cell line.

Methodology:

  • Cell Culture and Differentiation:

    • Culture L6 myoblasts in DMEM supplemented with 10% FBS.

    • Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 5-7 days.

  • Treatment:

    • Serum-starve the differentiated myotubes for 3 hours in serum-free DMEM.

    • Pre-incubate the cells with or without this compound (e.g., 0.4 mM) for 1 hour.

    • Stimulate the cells with or without insulin (e.g., 100 nM) for 30 minutes.

  • Glucose Uptake Measurement:

    • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Incubate the cells with KRH buffer containing 2-deoxy-D-[³H]glucose for 10 minutes.

    • Stop the uptake by washing the cells with ice-cold KRH buffer.

    • Lyse the cells with 0.1 M NaOH.

    • Measure the radioactivity in the cell lysates using a scintillation counter.

    • Normalize the glucose uptake to the total protein content of each well.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

Objective: To assess the impact of decanoyl-L-carnitine on mitochondrial function by measuring the oxygen consumption rate (OCR).

Methodology:

  • Cell Seeding:

    • Seed cells (e.g., pancreatic islet cells, hepatocytes) in a Seahorse XF96 cell culture microplate at an optimal density.

  • Treatment:

    • Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

  • Seahorse XF Assay:

    • Replace the culture medium with Seahorse XF Base Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO₂ incubator at 37°C for 1 hour.

    • Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.

    • Measure the OCR at baseline and after each injection.

  • Data Analysis:

    • Calculate key parameters of mitochondrial function, including basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.

Conclusion and Future Directions

This compound and other medium-chain acylcarnitines are increasingly recognized as important players in the development of metabolic disorders. Their accumulation reflects a state of metabolic inflexibility and mitochondrial stress, contributing to insulin resistance and β-cell dysfunction. While current research provides strong correlational evidence, further studies are needed to fully elucidate the direct molecular mechanisms by which decanoyl-L-carnitine exerts its effects. Future investigations should focus on:

  • Determining if decanoyl-L-carnitine directly binds to and modulates the activity of nuclear receptors like PPARs.

  • Identifying the specific downstream targets of decanoyl-L-carnitine-mediated signaling.

  • Exploring the therapeutic potential of targeting pathways involved in medium-chain acylcarnitine metabolism for the treatment of metabolic diseases.

A deeper understanding of the role of this compound will be instrumental in the development of novel diagnostic and therapeutic strategies for a range of metabolic disorders.

References

Methodological & Application

Application Notes and Protocols: Quantification of Decanoyl-L-carnitine using Deuterated Decanoyl-L-carnitine as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-L-carnitine, a medium-chain acylcarnitine, is a critical intermediate in fatty acid metabolism. Its quantification in biological matrices is essential for the diagnosis and monitoring of inherited metabolic disorders, as well as for research in drug development and metabolic diseases. Stable isotope-labeled internal standards are the gold standard for accurate quantification by mass spectrometry, as they compensate for variations in sample preparation and instrument response. This document provides a detailed protocol for the use of deuterated Decanoyl-L-carnitine (Decanoyl-L-carnitine-d3) as an internal standard for the precise and accurate quantification of Decanoyl-L-carnitine in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The method employs a stable isotope dilution technique. A known amount of Decanoyl-L-carnitine-d3 is added to the biological sample at the beginning of the sample preparation process. This "spiked" sample is then subjected to extraction and analysis by LC-MS/MS. Since Decanoyl-L-carnitine and its deuterated counterpart exhibit nearly identical chemical and physical properties, they co-elute chromatographically and experience similar ionization efficiency. By monitoring the specific precursor-to-product ion transitions for both the analyte and the internal standard in Multiple Reaction Monitoring (MRM) mode, the ratio of their peak areas can be used to accurately calculate the concentration of the endogenous Decanoyl-L-carnitine, effectively correcting for any sample loss during preparation or fluctuations in MS signal.

Materials and Reagents

  • Analytes and Internal Standard:

    • Decanoyl-L-carnitine hydrochloride

    • Decanoyl-L-carnitine-d3 hydrochloride[1]

  • Solvents and Reagents:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (LC-MS grade)

  • Biological Matrix:

    • Human plasma (or other relevant biological fluid)

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Prepare individual stock solutions of Decanoyl-L-carnitine and Decanoyl-L-carnitine-d3 by dissolving the appropriate amount of each compound in methanol to achieve a final concentration of 1 mg/mL.

  • Intermediate Stock Solutions (10 µg/mL):

    • Prepare intermediate stock solutions by diluting the primary stock solutions with methanol.

  • Calibration Standard Working Solutions:

    • Prepare a series of calibration standards by spiking the appropriate biological matrix (e.g., charcoal-stripped plasma) with the Decanoyl-L-carnitine intermediate stock solution to achieve a concentration range suitable for the expected sample concentrations. A typical range might be 1-1000 ng/mL.

  • Internal Standard Working Solution (125 ng/mL):

    • Prepare a working solution of Decanoyl-L-carnitine-d3 at a concentration of 125 ng/mL in methanol. This concentration may need to be optimized based on the instrument sensitivity and the expected analyte concentration in the samples.[2]

Sample Preparation: Protein Precipitation
  • Aliquoting:

    • To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample, calibration standard, or quality control (QC) sample.

  • Internal Standard Spiking:

    • Add 10 µL of the Decanoyl-L-carnitine-d3 internal standard working solution (125 ng/mL) to each tube.

  • Protein Precipitation:

    • Add 300 µL of ice-cold methanol to each tube.

  • Vortexing and Incubation:

    • Vortex the tubes for 10 seconds to ensure thorough mixing.

    • Incubate the samples at 4°C for 20 minutes to facilitate protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterRecommended Conditions
Column Raptor ARC-18, 2.7 µm, 100 x 2.1 mm, or equivalent
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-1 min: 5% B; 1-5 min: 5-95% B; 5-7 min: 95% B; 7.1-9 min: 5% B (re-equilibration)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temperature 4°C

Mass Spectrometry (MS) Conditions:

ParameterRecommended Conditions
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 2.75 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Decanoyl-L-carnitine (C10)316.285.10.13020
Decanoyl-L-carnitine-d3 (C10-d3)319.285.10.13020

Note: Cone voltage and collision energy may require optimization for your specific instrument. The product ion at m/z 85 corresponds to the characteristic fragment of the carnitine moiety.[3][4]

Data Presentation

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Decanoyl-L-carnitine1 - 1000> 0.995

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Decanoyl-L-carnitineLow5< 15%< 15%± 15%
Medium50< 15%< 15%± 15%
High800< 15%< 15%± 15%

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (100 µL) add_is Add IS (Decanoyl-L-carnitine-d3) sample->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip vortex Vortex & Incubate protein_precip->vortex centrifuge Centrifugation vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification

Caption: Experimental workflow for the quantification of Decanoyl-L-carnitine.

References

Application Notes and Protocols: Measuring the Effects of Decanoyl-L-carnitine on Cellular Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid oxidation (FAO) is a critical metabolic pathway responsible for cellular energy production, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver.[1][2] Dysregulation of FAO is implicated in a variety of metabolic diseases, including obesity, type 2 diabetes, and cardiovascular conditions.[1] L-carnitine and its acyl derivatives are essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][2][3] Decanoyl-L-carnitine, a medium-chain acylcarnitine, is an important intermediate in this process. Understanding the effects of exogenous Decanoyl-L-carnitine on FAO can provide valuable insights into potential therapeutic interventions for metabolic disorders.

These application notes provide detailed protocols for cell-based assays to measure the effects of Decanoyl-L-carnitine on fatty acid oxidation. The described methods include the Seahorse XF Palmitate Oxidation Stress Test, a radioactive [1-¹⁴C]palmitate oxidation assay, and gene expression analysis of key FAO enzymes.

Data Presentation

Table 1: Illustrative Effects of L-carnitine Treatment on Fatty Acid Oxidation Rates

Treatment GroupTotal Fatty Acid Oxidation Rate (µmol/kg/min)Palmitate Oxidation Rate (µmol/kg/min)
Patients without L-carnitine8.5 (SD, 4.6)144 (SD, 66)
Patients with L-carnitine12.3 (SD, 3.7)204 (SD, 84)
Healthy Controls29.5 (SD, 10.1)Not Reported

Data adapted from a study on patients with primary carnitine deficiency and is for illustrative purposes only.[4]

Signaling Pathway

Fatty Acid Oxidation and the Role of Carnitine

Fatty acid oxidation is a multi-step process that begins with the activation of fatty acids to fatty acyl-CoA in the cytoplasm. Long-chain fatty acyl-CoAs are then transported into the mitochondrial matrix via the carnitine shuttle. This shuttle involves the enzymes Carnitine Palmitoyltransferase 1 (CPT1), Carnitine-Acylcarnitine Translocase (CACT), and Carnitine Palmitoyltransferase 2 (CPT2).[2][3][5] CPT1, located on the outer mitochondrial membrane, is the rate-limiting enzyme for long-chain fatty acid oxidation.[6][7] Inside the mitochondria, the fatty acyl-CoA undergoes β-oxidation, a cyclical series of four reactions that shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH. The acetyl-CoA then enters the tricarboxylic acid (TCA) cycle to generate further reducing equivalents, which ultimately drive ATP synthesis through the electron transport chain.

The expression of genes involved in fatty acid oxidation is regulated by transcription factors such as Peroxisome Proliferator-Activated Receptor alpha (PPARα).[8][9][10] PPARα activation can lead to an increase in the expression of CPT1 and other FAO enzymes.

FAO_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_outer_membrane Outer Membrane cluster_intermembrane_space Intermembrane Space cluster_inner_membrane Inner Membrane cluster_matrix Matrix cluster_nucleus Nucleus Fatty_Acid Fatty Acid Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Fatty_Acyl_CoA ACSL CPT1 CPT1 Fatty_Acyl_CoA->CPT1 PPARa PPARα Fatty_Acyl_CoA->PPARa Activates LCarnitine_cyto L-Carnitine LCarnitine_cyto->CPT1 Decanoyl_L_carnitine_cyto Decanoyl-L-carnitine (exogenous) Fatty_Acylcarnitine Fatty Acylcarnitine Decanoyl_L_carnitine_cyto->Fatty_Acylcarnitine Contributes to pool CPT1->Fatty_Acylcarnitine Forms CACT CACT Fatty_Acylcarnitine->CACT CPT2 CPT2 CACT->CPT2 Fatty_Acyl_CoA_mito Fatty Acyl-CoA CPT2->Fatty_Acyl_CoA_mito Reforms LCarnitine_mito L-Carnitine CPT2->LCarnitine_mito Releases Beta_Oxidation β-Oxidation Fatty_Acyl_CoA_mito->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ETC Electron Transport Chain TCA_Cycle->ETC NADH, FADH2 ATP ATP ETC->ATP LCarnitine_mito->CACT FAO_Genes FAO Gene Expression PPARa->FAO_Genes Activates

Caption: Fatty acid oxidation pathway and the role of the carnitine shuttle.

Experimental Workflow

A typical experimental workflow to assess the impact of Decanoyl-L-carnitine on fatty acid oxidation involves several key stages, from cell culture and treatment to data acquisition and analysis. The following diagram outlines a comprehensive workflow incorporating the Seahorse XF assay, a radioactive FAO assay, and gene expression analysis.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_seahorse Seahorse XF Assay cluster_radioactive Radioactive FAO Assay cluster_gene_expression Gene Expression Analysis cluster_analysis Data Analysis & Interpretation Cell_Culture 1. Cell Culture (e.g., HepG2, C2C12) Seed_Cells 2. Seed Cells in Assay-Specific Plates Cell_Culture->Seed_Cells Treatment 3. Treat Cells with Decanoyl-L-carnitine (and controls) Seed_Cells->Treatment Prepare_Seahorse 4a. Prepare Seahorse Assay Medium & Cartridge Treatment->Prepare_Seahorse Prepare_Radioactive 4b. Prepare [1-14C]palmitate Assay Medium Treatment->Prepare_Radioactive RNA_Isolation 4c. Isolate RNA Treatment->RNA_Isolation Run_Seahorse 5a. Run XF Palmitate Oxidation Stress Test Prepare_Seahorse->Run_Seahorse Analyze_OCR 6a. Analyze Oxygen Consumption Rate (OCR) Run_Seahorse->Analyze_OCR Data_Integration 7. Integrate and Analyze Data Analyze_OCR->Data_Integration Incubate_Radioactive 5b. Incubate Cells with Radiolabeled Substrate Prepare_Radioactive->Incubate_Radioactive Measure_Radioactivity 6b. Measure Radioactivity (CO2 or ASMs) Incubate_Radioactive->Measure_Radioactivity Measure_Radioactivity->Data_Integration RT_qPCR 5c. Perform RT-qPCR for FAO-related genes (e.g., CPT1, ACADL) RNA_Isolation->RT_qPCR Analyze_Expression 6c. Analyze Relative Gene Expression RT_qPCR->Analyze_Expression Analyze_Expression->Data_Integration Conclusion 8. Draw Conclusions on the Effect of Decanoyl-L-carnitine on FAO Data_Integration->Conclusion

Caption: General experimental workflow for assessing the effects of Decanoyl-L-carnitine on fatty acid oxidation.

Experimental Protocols

Seahorse XF Palmitate Oxidation Stress Test

This assay measures the oxygen consumption rate (OCR) of cells in real-time, providing a kinetic measure of mitochondrial respiration fueled by the oxidation of exogenous palmitate.

Materials:

  • Seahorse XF Cell Culture Microplates (24- or 96-well)

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium (e.g., DMEM)

  • L-Glutamine

  • Sodium Pyruvate

  • Glucose

  • L-Carnitine

  • Palmitate-BSA conjugate

  • Decanoyl-L-carnitine

  • Etomoxir (CPT1 inhibitor, positive control)

  • Seahorse XF Analyzer

Protocol:

  • Cell Seeding:

    • Seed cells (e.g., HepG2, C2C12 myotubes) in a Seahorse XF cell culture microplate at a pre-determined optimal density.

    • Incubate overnight at 37°C in a CO₂ incubator.

  • Sensor Cartridge Hydration:

    • Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C overnight.

  • Assay Medium Preparation:

    • Prepare Seahorse XF assay medium by supplementing Seahorse XF Base Medium with L-glutamine, sodium pyruvate, and glucose to desired final concentrations.

    • On the day of the assay, further supplement the assay medium with 0.5 mM L-Carnitine.[11]

    • Warm the medium to 37°C and adjust the pH to 7.4.

  • Cell Plate Preparation:

    • One hour before the assay, remove the cell culture medium from the microplate.

    • Wash the cells twice with the prepared Seahorse XF assay medium.

    • Add the final volume of assay medium containing the desired concentrations of Decanoyl-L-carnitine or vehicle control to the wells.

    • Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour.

  • Compound Plate Preparation:

    • Prepare a utility plate with the compounds to be injected during the assay. This typically includes:

      • Port A: Palmitate-BSA conjugate

      • Port B: Oligomycin (ATP synthase inhibitor)

      • Port C: FCCP (uncoupling agent)

      • Port D: Rotenone/Antimycin A (Complex I and III inhibitors)

    • For control wells, etomoxir can be added to the assay medium before the start of the run.

  • Seahorse XF Analyzer Run:

    • Load the hydrated sensor cartridge into the Seahorse XF Analyzer for calibration.

    • After calibration, replace the calibrant plate with the cell plate.

    • Start the assay protocol, which will measure basal OCR and the response to the sequential injection of the compounds.

  • Data Analysis:

    • The Seahorse XF software will calculate OCR in real-time.

    • Compare the OCR in Decanoyl-L-carnitine-treated wells to vehicle control wells after the injection of palmitate. An increase in OCR indicates enhanced fatty acid oxidation.

Radioactive [1-¹⁴C]palmitate Oxidation Assay

This assay measures the conversion of radiolabeled palmitate into ¹⁴CO₂ or acid-soluble metabolites (ASMs), providing a direct measure of fatty acid oxidation.

Materials:

  • [1-¹⁴C]palmitic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • L-Carnitine

  • Decanoyl-L-carnitine

  • Cell culture plates (e.g., 24-well)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

  • Perchloric acid (PCA)

Protocol:

  • Preparation of Radiolabeled Palmitate-BSA Conjugate:

    • Prepare a stock solution of non-radioactive palmitate conjugated to BSA.

    • Add a known amount of [1-¹⁴C]palmitic acid to the palmitate-BSA solution to achieve the desired specific activity.

  • Cell Seeding and Treatment:

    • Seed cells to confluency in a 24-well plate.

    • On the day of the assay, wash the cells twice with warm PBS.

    • Pre-incubate the cells with serum-free medium containing various concentrations of Decanoyl-L-carnitine or vehicle control for a predetermined time (e.g., 1-2 hours).

  • Initiation of FAO Assay:

    • Prepare the assay medium by supplementing serum-free medium with 1 mM L-Carnitine and the ¹⁴C-Palmitate-BSA conjugate (final palmitate concentration typically 100 µM).

    • Remove the pre-incubation medium and add the ¹⁴C-Palmitate Assay Medium to each well.

    • Seal the plate with parafilm and incubate at 37°C for 2-4 hours.

  • Measurement of ¹⁴CO₂ Production (Complete Oxidation):

    • Place a small filter paper soaked in NaOH in a center well placed inside each well of the 24-well plate to trap the evolved ¹⁴CO₂.

    • After incubation, inject a strong acid (e.g., perchloric acid) into the assay medium to stop the reaction and release the dissolved CO₂.

    • Incubate for an additional hour to ensure complete trapping of ¹⁴CO₂.

    • Transfer the filter paper to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Measurement of ¹⁴C-labeled Acid-Soluble Metabolites (ASMs) (Incomplete and Complete Oxidation):

    • After incubation, place the plate on ice and add cold perchloric acid to each well to lyse the cells and precipitate macromolecules.

    • Transfer the cell lysates to microcentrifuge tubes and centrifuge at high speed.

    • Transfer a defined volume of the supernatant (containing the ¹⁴C-labeled ASMs) to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactivity counts to the protein concentration in each well.

    • Compare the rate of fatty acid oxidation (nmol of ¹⁴C-Palmitate converted per unit time per mg of protein) in Decanoyl-L-carnitine-treated cells to the vehicle control.

Gene Expression Analysis of FAO Enzymes by RT-qPCR

This method assesses changes in the mRNA levels of key enzymes involved in fatty acid oxidation in response to Decanoyl-L-carnitine treatment.

Materials:

  • RNA isolation kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for target genes (e.g., CPT1A, CPT1B, ACADL, ACADM) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR system

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Treat the cells with various concentrations of Decanoyl-L-carnitine or vehicle control for a specified period (e.g., 24 hours).

  • RNA Isolation:

    • Lyse the cells and isolate total RNA using a commercially available kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • Reverse Transcription:

    • Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions using a suitable master mix, the synthesized cDNA, and specific primers for the target and housekeeping genes.

    • Run the qPCR reactions in a real-time PCR system.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression of the target genes in the Decanoyl-L-carnitine-treated samples compared to the vehicle control using the ΔΔCt method, after normalizing to the housekeeping gene.

    • A significant increase in the expression of genes like CPT1 would suggest a potential for increased FAO capacity.[4]

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for investigating the effects of Decanoyl-L-carnitine on cellular fatty acid oxidation. By employing a combination of real-time metabolic analysis, direct measurement of substrate oxidation, and gene expression studies, researchers can gain a multi-faceted understanding of how this acylcarnitine modulates cellular energy metabolism. These insights are crucial for the development of novel therapeutic strategies targeting metabolic diseases.

References

Application Notes and Protocols for Acylcarnitine Analysis from Dried Blood Spots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylcarnitines are crucial biomarkers for inborn errors of metabolism, particularly fatty acid oxidation disorders and organic acidemias. Dried blood spots (DBS) have become the standard for newborn screening and other clinical research applications due to their minimally invasive collection, ease of transport, and stability.[1][2][3] Tandem mass spectrometry (MS/MS) is the preferred analytical technique for DBS analysis of acylcarnitines due to its high sensitivity, specificity, and multiplexing capabilities.[4]

This document provides detailed application notes and protocols for the preparation of DBS samples for acylcarnitine analysis by mass spectrometry. Two primary workflows are presented: a derivatized method and a non-derivatized method. The choice of method may depend on the specific acylcarnitine panel, the sensitivity requirements of the assay, and the analytical instrumentation available.

Experimental Workflows

Overview of Sample Preparation

The general workflow for acylcarnitine analysis from dried blood spots involves punching a small disc from the DBS card, extracting the acylcarnitines, and analyzing the extract by mass spectrometry. Key steps include extraction with an organic solvent containing isotopically labeled internal standards and, in some protocols, a derivatization step to enhance detection.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis DBS Dried Blood Spot (DBS) Punch Punch 3.2 mm Disc DBS->Punch Extraction Extraction with Methanol & Internal Standards Punch->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Derivatized Protocol Evaporation Evaporation Extraction->Evaporation Non-Derivatized Protocol Derivatization->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS or FIA-MS/MS Analysis Reconstitution->Analysis

Caption: General workflow for acylcarnitine analysis from DBS.

Protocol 1: Derivatized Sample Preparation for Enhanced Sensitivity

This protocol involves a derivatization step, typically butylation, to convert acylcarnitines to their butyl esters. This can improve their chromatographic properties and ionization efficiency, leading to enhanced sensitivity in mass spectrometric detection.[5][6][7]

Materials and Reagents
  • Dried blood spot (DBS) cards

  • Methanol (LC-MS grade)

  • 3 N Hydrochloric acid in n-butanol

  • Isotopically labeled internal standards for acylcarnitines

  • 96-well microplates

  • Microplate shaker

  • Nitrogen evaporator

  • Centrifuge

Experimental Protocol
  • DBS Punching: Punch a 3.2 mm disc from the center of the dried blood spot into a well of a 96-well microplate.[5][8]

  • Extraction: Add 100 µL of methanol containing the appropriate isotopic internal standards to each well.[5]

  • Incubation: Seal the plate and incubate for 30 minutes at 30°C with gentle shaking.[5]

  • Supernatant Transfer: Centrifuge the plate and transfer the supernatant to a new 96-well plate.

  • Evaporation to Dryness: Dry the extracted samples under a stream of nitrogen at 40-60°C.[5]

  • Derivatization: Add 100 µL of 3 N HCl in n-butanol to each well.

  • Incubation for Derivatization: Seal the plate and incubate at 60-65°C for 20-30 minutes.[5][8]

  • Final Evaporation: Dry the samples again under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of a suitable solvent, such as methanol:water (80:20), prior to analysis.[5]

Quantitative Data Summary
ParameterValueReference
DBS Punch Size3.2 mm[5]
Extraction SolventMethanol with internal standards[5]
Extraction Volume100 µL[5]
Extraction Time & Temp30 min at 30°C[5]
Derivatization Reagent3 N HCl in n-butanol
Derivatization Volume100 µL
Derivatization Time & Temp20-30 min at 60-65°C[5][8]
Reconstitution SolventMethanol:water (80:20)[5]
Reconstitution Volume100 µL[5]

Protocol 2: Non-Derivatized Sample Preparation for High-Throughput Analysis

With advancements in mass spectrometer sensitivity, non-derivatized methods have become increasingly popular.[2][9] These methods offer a simpler and faster workflow by eliminating the derivatization and subsequent evaporation steps, making them well-suited for high-throughput screening.[1]

Materials and Reagents
  • Dried blood spot (DBS) cards

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Isotopically labeled internal standards for acylcarnitines

  • 96-well microplates

  • Microplate shaker

  • Centrifuge

  • Filter vials or plates

Experimental Protocol
  • DBS Punching: Punch a 3.0 mm or 3.2 mm disc from the center of the dried blood spot into a well of a 96-well microplate.[1]

  • Extraction: Add 200 µL of an 85:15 acetonitrile:water solution containing the appropriate isotopic internal standards to each well.[1]

  • Incubation: Vortex and incubate for 20 minutes at room temperature on a microplate shaker.[1]

  • Centrifugation: Centrifuge the plate for 10 minutes at 4000 rpm.[1]

  • Filtration: Transfer 150 µL of the supernatant to a filter vial or plate and filter prior to LC-MS/MS analysis.[1]

Quantitative Data Summary
ParameterValueReference
DBS Punch Size3.0 mm[1]
Extraction Solvent85:15 Acetonitrile:Water with internal standards[1]
Extraction Volume200 µL[1]
Incubation Time & Temp20 min at room temperature[1]
Centrifugation10 min at 4000 rpm[1]

Derivatized vs. Non-Derivatized Workflow Comparison

Comparison cluster_derivatized Derivatized Protocol cluster_non_derivatized Non-Derivatized Protocol D1 Punch DBS D2 Extraction D1->D2 D3 Evaporation D2->D3 D4 Derivatization D3->D4 D5 Evaporation D4->D5 D6 Reconstitution D5->D6 Analysis MS Analysis D6->Analysis ND1 Punch DBS ND2 Extraction ND1->ND2 ND3 Centrifugation & Filtration ND2->ND3 ND3->Analysis Start Start->D1 Start->ND1

References

Application Note: In Vitro Synthesis and Research Applications of Decanoyl-L-carnitine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Decanoyl-L-carnitine chloride is an ester derivative of L-carnitine, a vital cofactor in fatty acid metabolism.[1][2] It serves as a key intermediate in the transport of medium-chain fatty acids, such as decanoic acid, across the inner mitochondrial membrane for subsequent β-oxidation and energy production.[3][4] In research, synthetic this compound is an indispensable tool for studying metabolic pathways, investigating enzyme kinetics, and exploring the pathophysiology of metabolic disorders, including fatty acid oxidation defects.[5] This document provides detailed protocols for the in vitro synthesis of this compound and its application in metabolic research.

In Vitro Synthesis of this compound

The synthesis of this compound can be achieved through chemical or enzymatic methods. Chemical synthesis is the most common approach, offering high yields.

2.1. Chemical Synthesis Protocol The primary chemical synthesis method involves the direct esterification of L-carnitine with a decanoic acid derivative, typically decanoyl chloride, followed by conversion to its chloride salt.[3] This method achieves reproducible yields ranging from 75% to 85% under optimized conditions.[3]

Protocol 2.1.1: Esterification of L-carnitine with Decanoyl Chloride

Objective: To synthesize Decanoyl-L-carnitine via acyl substitution.

Materials and Reagents:

Reagent Formula Molecular Weight CAS Number
L-carnitine hydrochloride C₇H₁₆ClNO₃ 197.66 g/mol 6645-46-1
Decanoyl chloride C₁₀H₁₉ClO 190.71 g/mol 112-13-0
Trifluoroacetic acid (TFA) C₂HF₃O₂ 114.02 g/mol 76-05-1
Diethyl ether (C₂H₅)₂O 74.12 g/mol 60-29-7

| Acetonitrile | CH₃CN | 41.05 g/mol | 75-05-8 |

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system for purification

  • Lyophilizer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve L-carnitine hydrochloride in trifluoroacetic acid (TFA) at room temperature with gentle stirring until a clear solution is formed.

  • Acylation: Cool the flask in an ice bath. Slowly add decanoyl chloride dropwise to the stirred solution. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Reaction Progression: Allow the reaction mixture to stir in the ice bath for 2 hours, followed by stirring at room temperature for 12-18 hours to ensure completion.

  • Solvent Removal: Remove the TFA under reduced pressure using a rotary evaporator.

  • Precipitation: Add cold diethyl ether to the resulting residue to precipitate the crude product.

  • Washing: Wash the crude product several times with cold diethyl ether to remove unreacted decanoyl chloride and other impurities.

  • Purification: Purify the crude Decanoyl-L-carnitine by preparative HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Final Product: Collect the fractions containing the pure product and lyophilize to obtain this compound as a white, crystalline solid.[1]

cluster_workflow Chemical Synthesis Workflow A Dissolve L-Carnitine HCl in Trifluoroacetic Acid B Add Decanoyl Chloride (Ice Bath, 2 hrs) A->B C Stir at Room Temp (12-18 hrs) B->C D Solvent Evaporation (Rotovap) C->D E Precipitate & Wash with Diethyl Ether D->E F Purify via HPLC E->F G Lyophilize to obtain This compound F->G

Caption: Workflow for the chemical synthesis of this compound.

2.2. Enzymatic Synthesis (Conceptual) An alternative, "greener" approach is enzymatic synthesis using a carnitine acyltransferase. Carnitine octanoyltransferase (CrOT), for example, is responsible for the natural synthesis of medium-chain acylcarnitines in peroxisomes.[4] This method offers high specificity and avoids harsh chemical reagents.

Conceptual Protocol:

  • Reaction Buffer: Prepare a suitable reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Substrates: Add L-carnitine and Decanoyl-CoA (the activated form of decanoic acid) to the buffer.

  • Enzyme Addition: Initiate the reaction by adding a purified carnitine acyltransferase enzyme.

  • Incubation: Incubate the mixture at an optimal temperature (e.g., 37°C) with gentle agitation.

  • Monitoring: Monitor the formation of Decanoyl-L-carnitine using LC-MS.

  • Purification: Purify the product from the reaction mixture using chromatographic techniques.

Physicochemical and Purity Data

The synthesized product should be characterized to confirm its identity and purity.

PropertyValueReference
Chemical Formula C₁₇H₃₄NO₄ • Cl[1]
Molecular Weight 351.9 g/mol [1]
CAS Number 369651-88-7[1][3]
Appearance White crystalline solid[1]
Purity (HPLC) ≥98%[1]
Solubility DMF: ~20 mg/mL, DMSO: ~14 mg/mL, Ethanol: ~20 mg/mL[1]

Research Applications

This compound is a crucial reagent for studying cellular metabolism.

4.1. Elucidating Fatty Acid Transport (The Carnitine Shuttle) It serves as a substrate for carnitine-acylcarnitine translocase (CACT) and carnitine palmitoyltransferase II (CPT-II), making it ideal for studying the carnitine shuttle mechanism. This pathway is fundamental for mitochondrial β-oxidation.[3]

Fatty Acid Transport via the Carnitine Shuttle cluster_Mito Mitochondrion cluster_Matrix Mitochondrial Matrix cluster_IMS Intermembrane Space cluster_Cyto Cytosol CPT2 CPT-II DecanoylCoA_in Decanoyl-CoA CPT2->DecanoylCoA_in Re-forms Carnitine_in L-Carnitine CPT2->Carnitine_in Releases BetaOx β-Oxidation DecanoylCoA_in->BetaOx CACT CACT Carnitine_in->CACT Transports Out DecanoylCarnitine Decanoyl-L-carnitine DecanoylCarnitine->CPT2 DecanoylCarnitine->CACT Transports In CACT->DecanoylCarnitine DecanoylCoA_out Decanoyl-CoA CPT1 CPT-I DecanoylCoA_out->CPT1 CPT1->DecanoylCarnitine Forms Carnitine_out L-Carnitine Carnitine_out->CPT1 cluster_workflow Experimental Workflow: Seahorse XF FAO Assay A Seed Cells in XF Microplate B Incubate in Substrate-Limited Medium A->B C Measure Basal OCR B->C D Inject Decanoyl-L-carnitine C->D E Measure OCR Response D->E F Inject FAO Inhibitor (e.g., Etomoxir) E->F G Measure Final OCR F->G H Data Analysis & Normalization G->H

References

Application of Decanoyl-L-carnitine Chloride in Studies of Mitochondrial Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Decanoyl-L-carnitine chloride, an acyl ester of L-carnitine, serves as a valuable tool in the investigation of mitochondrial dysfunction. Its primary role is intrinsically linked to fatty acid metabolism, specifically the transport of medium-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation.[1] This function positions Decanoyl-L-carnitine as a key molecule for studying cellular energy metabolism and the pathological consequences of its disruption.

Recent research has highlighted the therapeutic potential of Decanoyl-L-carnitine in ameliorating mitochondrial dysfunction, particularly in the context of liver disease. Studies have demonstrated that supplementation with Decanoyl-L-carnitine can restore impaired fatty acid metabolism and mitochondrial function in hepatocytes affected by conditions such as Hepatitis B virus (HBV) infection.[2] The proposed mechanism of action involves the activation of the peroxisome proliferator-activated receptor-alpha (PPARα) signaling pathway, which in turn upregulates the expression of Carnitine Palmitoyltransferase 1A (CPT1A), the rate-limiting enzyme in fatty acid oxidation.[2]

The application of this compound in research settings allows for the precise investigation of the role of fatty acid oxidation in various cellular processes and disease models. By providing a direct substrate for mitochondrial β-oxidation, it enables researchers to probe the capacity and regulation of this critical metabolic pathway. Its use is particularly relevant in studies of metabolic disorders, liver diseases, and other conditions where mitochondrial dysfunction is a key pathological feature.

Quantitative Data Summary

The following tables summarize quantitative data from a key study investigating the effects of Decanoyl-L-carnitine on mitochondrial function in a model of Hepatitis B virus-induced liver injury.

Table 1: In Vitro Effects of Decanoylcarnitine on HepG2.2.15 Cells

ParameterControlHBV ModelDecanoylcarnitine (10 µM)Unit
CPT1A mRNA Expression1.0 ± 0.10.4 ± 0.050.8 ± 0.08Relative Fold Change
PPARα mRNA Expression1.0 ± 0.120.5 ± 0.060.9 ± 0.1Relative Fold Change
Mitochondrial Respiration (OCR)120 ± 1070 ± 8105 ± 9pmol/min
ATP Production25 ± 312 ± 222 ± 2.5nmol/mg protein
Reactive Oxygen Species (ROS)100 ± 12250 ± 30130 ± 15Relative Fluorescence Units

Data are presented as mean ± standard deviation. OCR refers to Oxygen Consumption Rate.

Table 2: In Vivo Effects of Decanoylcarnitine in a Mouse Model of HBV Infection

ParameterControl GroupHBV Model GroupDecanoylcarnitine (20 mg/kg)Unit
Serum ALT35 ± 5150 ± 2050 ± 8U/L
Serum AST40 ± 6180 ± 2560 ± 10U/L
Liver CPT1A Protein Level1.0 ± 0.150.3 ± 0.040.85 ± 0.1Relative Fold Change
Liver PPARα Protein Level1.0 ± 0.120.4 ± 0.050.9 ± 0.08Relative Fold Change
Mitochondrial Swelling0.1 ± 0.020.8 ± 0.10.2 ± 0.03Absorbance (520 nm)

Data are presented as mean ± standard deviation. ALT: Alanine aminotransferase; AST: Aspartate aminotransferase.

Experimental Protocols

Protocol 1: In Vitro Assessment of Decanoyl-L-carnitine on Mitochondrial Function in Hepatocytes

This protocol details the methodology for treating cultured hepatocytes with this compound and assessing key parameters of mitochondrial function.

1. Cell Culture and Treatment:

  • Culture HepG2.2.15 cells (a human hepatoma cell line that stably expresses HBV) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.
  • Seed cells in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for metabolic assays).
  • Once cells reach 70-80% confluency, replace the medium with fresh medium containing this compound at a final concentration of 10 µM. An untreated HBV model group and a control group (e.g., HepG2 cells) should be included.
  • Incubate the cells for 24 hours.

2. RNA Extraction and qRT-PCR for CPT1A and PPARα Expression:

  • Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
  • Synthesize cDNA using a reverse transcription kit.
  • Perform quantitative real-time PCR (qRT-PCR) using primers specific for CPT1A, PPARα, and a housekeeping gene (e.g., GAPDH) for normalization.

3. Measurement of Mitochondrial Respiration (Oxygen Consumption Rate - OCR):

  • Seed cells in a Seahorse XF96 cell culture microplate.
  • After the 24-hour treatment with this compound, wash the cells and replace the medium with Seahorse XF Base Medium supplemented with appropriate substrates (e.g., glutamine, pyruvate).
  • Measure the OCR using a Seahorse XF Analyzer following the manufacturer's standard protocols.

4. ATP Production Assay:

  • After treatment, lyse the cells and measure the intracellular ATP concentration using a commercial luciferin/luciferase-based ATP assay kit.
  • Normalize the ATP levels to the total protein concentration of the cell lysate, determined by a BCA protein assay.

5. Reactive Oxygen Species (ROS) Measurement:

  • Following treatment, incubate the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA) according to the manufacturer's instructions.
  • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

Protocol 2: In Vivo Evaluation of Decanoyl-L-carnitine in a Mouse Model of Mitochondrial Dysfunction

This protocol outlines the procedure for administering this compound to a mouse model of HBV-induced liver injury and evaluating its effects on liver function and mitochondrial parameters.

1. Animal Model and Treatment:

  • Use a suitable mouse model for HBV-induced liver injury (e.g., hydrodynamic injection of an HBV-expressing plasmid).
  • Divide the animals into three groups: a control group, an HBV model group receiving vehicle, and an HBV model group receiving this compound.
  • Administer this compound daily via oral gavage at a dose of 20 mg/kg body weight for a period of 4 weeks.

2. Assessment of Liver Function:

  • At the end of the treatment period, collect blood samples via cardiac puncture.
  • Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using standard biochemical assays to assess liver damage.

3. Western Blot Analysis of Liver Tissue:

  • Euthanize the mice and perfuse the livers with ice-cold PBS.
  • Homogenize a portion of the liver tissue in RIPA buffer containing protease inhibitors.
  • Determine the protein concentration of the lysates using a BCA assay.
  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
  • Probe the membrane with primary antibodies against CPT1A, PPARα, and a loading control (e.g., β-actin).
  • Incubate with a corresponding secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4. Mitochondrial Swelling Assay:

  • Isolate mitochondria from fresh liver tissue using differential centrifugation.
  • Resuspend the isolated mitochondria in a swelling buffer.
  • Induce mitochondrial swelling by adding a swelling agent (e.g., CaCl₂).
  • Monitor the change in absorbance at 520 nm over time using a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Decanoyl_L_carnitine Decanoyl-L-carnitine chloride PPARa PPARα Decanoyl_L_carnitine->PPARa Activates PPRE PPRE PPARa->PPRE Binds to CPT1A_gene CPT1A Gene PPRE->CPT1A_gene Promotes Transcription CPT1A CPT1A CPT1A_gene->CPT1A Translation FAO Fatty Acid β-oxidation CPT1A->FAO Facilitates Mito_function Improved Mitochondrial Function FAO->Mito_function Restores

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Outcome Assessment start Seed HepG2.2.15 cells treatment Treat with 10 µM This compound for 24 hours start->treatment rna_analysis RNA Extraction & qRT-PCR (CPT1A, PPARα) treatment->rna_analysis mito_resp Mitochondrial Respiration (Seahorse XF Analyzer) treatment->mito_resp atp_assay ATP Production Assay treatment->atp_assay ros_assay ROS Measurement treatment->ros_assay end Assessment of Mitochondrial Function Restoration rna_analysis->end mito_resp->end atp_assay->end ros_assay->end

Caption: In vitro experimental workflow.

References

Application Notes and Protocols for Investigating Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency in Fibroblasts using Decanoyl-L-carnitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is the most common inherited disorder of mitochondrial fatty acid β-oxidation (FAO).[1][2] This autosomal recessive disease results from mutations in the ACADM gene, leading to a deficiency of the MCAD enzyme, which is crucial for the breakdown of medium-chain fatty acids (C6-C12).[1][3] During periods of fasting or metabolic stress, individuals with MCAD deficiency cannot effectively metabolize these fats for energy, leading to hypoketotic hypoglycemia, lethargy, and in severe cases, coma or sudden death.[4][5]

Cultured skin fibroblasts from patients with MCAD deficiency provide a valuable in vitro model to study the pathophysiology of the disease and to evaluate potential therapeutic strategies.[4] One key method to investigate MCAD deficiency in these cells is the "fatty acid oxidation probe assay".[6][7] This involves incubating the fibroblasts with a specific fatty acid substrate and L-carnitine, followed by the analysis of acylcarnitine profiles in the culture medium.

This application note details a protocol for using decanoic acid (a C10 medium-chain fatty acid) and L-carnitine to investigate MCAD deficiency in fibroblasts. In this assay, decanoic acid is taken up by the cells and converted to decanoyl-CoA, which is then esterified to L-carnitine to form Decanoyl-L-carnitine (C10-carnitine) . In healthy fibroblasts, Decanoyl-L-carnitine is further metabolized through β-oxidation. However, in MCAD deficient fibroblasts, the metabolic block leads to the accumulation of Decanoyl-L-carnitine and its upstream metabolite, octanoylcarnitine (C8-carnitine), which are then extruded into the culture medium.[8][9] The quantification of these acylcarnitines provides a robust method for diagnosing and studying MCAD deficiency.

Signaling Pathways and Experimental Workflow

Mitochondrial Fatty Acid β-Oxidation Pathway

FAO_Pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix Decanoic_Acid Decanoic Acid (C10) Decanoyl_CoA Decanoyl-CoA Decanoyl_Carnitine Decanoyl-L-carnitine (C10) Decanoyl_CoA->Decanoyl_Carnitine CPT1 L_Carnitine_cyto L-Carnitine L_Carnitine_cyto->Decanoyl_Carnitine Decanoyl_CoA_mito Decanoyl-CoA Decanoyl_Carnitine->Decanoyl_CoA_mito CPT2/CACT MCAD MCAD (Deficient) Decanoyl_CoA_mito->MCAD Octanoyl_CoA Octanoyl-CoA (C8) Octanoyl_Carnitine Octanoyl-L-carnitine (C8) MCAD->Block Metabolites Further β-oxidation (Acetyl-CoA) Octanoyl_CoA->Octanoyl_Carnitine Accumulates Block->Metabolites Blocked in MCAD Deficiency

Caption: Mitochondrial β-oxidation of decanoic acid and the metabolic block in MCAD deficiency.

Experimental Workflow Diagram

Experimental_Workflow Culture 1. Culture Fibroblasts to Confluency in T-75 flasks Prepare_Media 2. Prepare Incubation Medium: DMEM + 10% FBS + 400 µM L-carnitine + 200 µM Decanoic Acid-BSA Culture->Prepare_Media Incubate 3. Wash Cells and Incubate with Substrate-Containing Medium for 48-72 hours Prepare_Media->Incubate Collect_Sample 4. Collect Culture Medium (Supernatant) Incubate->Collect_Sample Prepare_Sample 5. Sample Preparation: Add internal standards, protein precipitation, derivatization Collect_Sample->Prepare_Sample Analyze 6. Analyze Acylcarnitine Profile by Tandem Mass Spectrometry (MS/MS) Prepare_Sample->Analyze Data_Analysis 7. Data Analysis: Quantify C8 and C10 acylcarnitines, calculate ratios (C8/C10, C8/C2) Analyze->Data_Analysis End End: Compare Profiles of Normal vs. MCAD Deficient Fibroblasts Data_Analysis->End

Caption: Workflow for investigating MCAD deficiency in fibroblasts using a fatty acid oxidation probe assay.

Experimental Protocols

Cell Culture of Human Fibroblasts
  • Materials:

    • Cryopreserved human fibroblasts (MCAD deficient and normal control lines)

    • Dulbecco's Modified Eagle Medium (DMEM) with high glucose and L-glutamine

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution (100x)

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS), sterile

    • T-75 cell culture flasks

  • Protocol:

    • Thaw cryopreserved fibroblasts rapidly in a 37°C water bath.

    • Transfer cells to a T-75 flask containing 15 mL of pre-warmed complete culture medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

    • Change the medium every 2-3 days.

    • When cells reach 80-90% confluency, subculture them by washing with PBS, detaching with Trypsin-EDTA, and splitting at a 1:3 or 1:4 ratio into new flasks.

    • Expand the cell cultures to obtain a sufficient number of flasks for the fatty acid oxidation assay.

Fatty Acid Oxidation Probe Assay
  • Materials:

    • Confluent T-75 flasks of MCAD deficient and normal control fibroblasts

    • Decanoic acid

    • Bovine Serum Albumin (BSA), fatty acid-free

    • L-carnitine hydrochloride

    • DMEM (as above)

    • FBS (as above)

    • Internal standards for mass spectrometry (e.g., deuterated acylcarnitines)

    • Acetonitrile with 0.1% formic acid

    • Butanolic-HCl

  • Protocol:

    • Preparation of Substrate Medium (perform in a sterile hood):

      • Prepare a 10 mM stock solution of decanoic acid conjugated to BSA.

      • Prepare a 40 mM stock solution of L-carnitine in sterile water.

      • To prepare the final incubation medium, supplement DMEM with 10% FBS, 400 µM L-carnitine, and 200 µM decanoic acid-BSA.

    • Cell Incubation:

      • Aspirate the standard culture medium from the confluent T-75 flasks.

      • Wash the cell monolayer twice with 5 mL of sterile PBS.

      • Add 10 mL of the prepared substrate medium to each flask.

      • Incubate the cells for 48 to 72 hours at 37°C and 5% CO2.[2]

    • Sample Collection and Preparation:

      • After incubation, collect the culture medium from each flask into a labeled conical tube.

      • Centrifuge the medium at 1500 x g for 5 minutes to pellet any detached cells.

      • Transfer a 100 µL aliquot of the supernatant to a new microcentrifuge tube.

      • Add an internal standard mix containing deuterated C2, C8, and C16-carnitines.

      • Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex and centrifuge at 14,000 x g for 5 minutes.

      • Transfer the supernatant to a new tube and dry it under a stream of nitrogen gas.

    • Derivatization:

      • To the dried residue, add 50 µL of 3N butanolic-HCl.

      • Incubate at 65°C for 15 minutes to convert acylcarnitines to their butyl esters.

      • Dry the sample again under nitrogen.

      • Reconstitute the sample in 100 µL of mobile phase (e.g., 80% acetonitrile in water) for analysis.

Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)
  • Instrumentation:

    • A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.

    • An HPLC or UPLC system for sample introduction.

  • Method:

    • Analyze the prepared samples using ESI-MS/MS in positive ion mode.

    • Use a precursor ion scan or multiple reaction monitoring (MRM) to detect the butyl-esterified acylcarnitines. The precursor ion of m/z 85 is characteristic of the carnitine moiety.

    • Quantify the concentrations of different acylcarnitine species (C2, C6, C8, C10, C10:1, etc.) by comparing their peak areas to those of the corresponding internal standards.

    • Normalize the results to the protein content of the cell monolayer in each flask or to a specific cell count.

Data Presentation

Expected Acylcarnitine Profiles in Fibroblast Culture Medium

The following tables summarize representative quantitative data expected from the fatty acid oxidation probe assay using decanoic acid. The values are illustrative and based on findings reported in the literature for MCAD deficiency.[1][8]

Table 1: Medium-Chain Acylcarnitine Concentrations (µM)

Cell Line TypeC6-carnitine (Hexanoylcarnitine)C8-carnitine (Octanoylcarnitine)C10-carnitine (Decanoylcarnitine)C10:1-carnitine (Decenoylcarnitine)
Normal Control < 0.1< 0.2< 0.3< 0.1
MCAD Deficient 0.5 - 2.05.0 - 20.0 1.0 - 5.0 0.5 - 2.5

MCAD deficient fibroblasts show a prominent accumulation of C8-carnitine, with lesser but significant elevations of C6, C10, and C10:1 acylcarnitines.[1]

Table 2: Diagnostic Acylcarnitine Ratios

Cell Line TypeC8 / C2 RatioC8 / C10 Ratio
Normal Control < 0.1< 0.5
MCAD Deficient > 0.5 > 2.0

These ratios are critical for differentiating MCAD deficiency from other FAO disorders and can help distinguish between different biochemical phenotypes (e.g., mild vs. classic) of the disease.[8]

Conclusion

The investigation of Decanoyl-L-carnitine metabolism in fibroblasts through a fatty acid oxidation probe assay is a robust and reliable method for the diagnosis and study of MCAD deficiency.[8] By incubating patient-derived fibroblasts with decanoic acid and L-carnitine, researchers can mimic the metabolic challenge that occurs during fasting. The resulting accumulation of specific medium-chain acylcarnitines, particularly C8- and C10-carnitine, in the culture medium provides a clear and quantifiable biomarker of the enzymatic block. This in vitro system is invaluable for confirming diagnoses, understanding disease mechanisms at a cellular level, and for the preclinical evaluation of novel therapeutic agents aimed at restoring or bypassing the deficient MCAD enzyme function.

References

Application Notes and Protocols for the Analytical Separation of Decanoyl-L-carnitine from other Acylcarnitine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-L-carnitine is a medium-chain acylcarnitine that plays a crucial role in cellular energy metabolism. It is an ester of L-carnitine and decanoic acid and is involved in the transport of fatty acids into the mitochondria for subsequent β-oxidation. The accurate quantification of decanoyl-L-carnitine and its isomers is of significant interest in the study of various metabolic disorders, including fatty acid oxidation defects and organic acidemias. However, the presence of isobaric and isomeric forms of acylcarnitines presents a significant analytical challenge, often requiring sophisticated separation techniques for their accurate differentiation and quantification.

These application notes provide detailed methodologies for the separation of decanoyl-L-carnitine from other acylcarnitine isomers using advanced chromatographic and mass spectrometric techniques. The protocols are intended to guide researchers in developing and implementing robust analytical methods for the precise measurement of these critical metabolic intermediates in biological matrices.

Analytical Methods and Protocols

The separation and quantification of decanoyl-L-carnitine and its isomers are primarily achieved through liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Ultra-high-performance liquid chromatography (UPLC) offers superior resolution and sensitivity compared to conventional high-performance liquid chromatography (HPLC) for this application.

Protocol 1: UPLC-MS/MS Method for the Quantification of Decanoyl-L-carnitine in Plasma

This protocol describes a validated UPLC-MS/MS method for the quantitative analysis of decanoyl-L-carnitine in human plasma. The method involves protein precipitation, derivatization, and chromatographic separation followed by mass spectrometric detection.

1. Sample Preparation

  • To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing an internal standard (e.g., d3-decanoyl-L-carnitine).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. Chromatographic Conditions

  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is recommended for optimal separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 95% A

    • 1-8 min: Linear gradient to 5% A

    • 8-10 min: Hold at 5% A

    • 10.1-12 min: Return to 95% A and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Decanoyl-L-carnitine: Precursor ion (m/z) -> Product ion (m/z) - Specific values to be optimized based on instrumentation.

    • Internal Standard (d3-decanoyl-L-carnitine): Precursor ion (m/z) -> Product ion (m/z) - Specific values to be optimized based on instrumentation.

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

4. Quantification

A calibration curve is constructed by analyzing a series of standard solutions of decanoyl-L-carnitine of known concentrations. The concentration of decanoyl-L-carnitine in the samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics of the described UPLC-MS/MS method for the analysis of decanoyl-L-carnitine.

ParameterTypical Value
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.05 µM
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Accuracy (% Recovery)90-110%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample precipitation Protein Precipitation (Acetonitrile + IS) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Transfer centrifugation->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into UPLC-MS/MS reconstitution->injection separation Chromatographic Separation (C18) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification (Calibration Curve) detection->quantification results Results quantification->results fatty_acid_oxidation cluster_cytosol Cytosol cluster_matrix Mitochondrial Matrix FA Decanoic Acid (Fatty Acid) ACSL Acyl-CoA Synthetase FA->ACSL DecanoylCoA_cytosol Decanoyl-CoA ACSL->DecanoylCoA_cytosol CPT1 CPT1 DecanoylCoA_cytosol->CPT1 DecanoylCarnitine Decanoyl-L-carnitine CPT1->DecanoylCarnitine CACT CACT CPT2 CPT2 CACT->CPT2 DecanoylCoA_matrix Decanoyl-CoA CPT2->DecanoylCoA_matrix DecanoylCarnitine->CACT BetaOxidation β-Oxidation Spiral DecanoylCoA_matrix->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA isomer_separation cluster_isomers Acylcarnitine Isomers cluster_techniques Analytical Techniques Positional Positional Isomers (e.g., C4:1) MS Mass Spectrometry (Isobaric) Positional->MS Cannot distinguish LC Liquid Chromatography (Separation) Positional->LC Stereoisomers Stereoisomers (e.g., R/S) Stereoisomers->MS Cannot distinguish ChiralLC Chiral Chromatography Stereoisomers->ChiralLC Branched Branched vs. Straight Chain (e.g., C5) Branched->MS Cannot distinguish Branched->LC LC->MS ChiralLC->MS

Application Notes and Protocols: Decanoyl-L-carnitine Chloride in Metabolomics Research for Biomarker Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-L-carnitine chloride, a decanoic acid ester of L-carnitine, is a crucial intermediate in cellular energy metabolism. As an acylcarnitine, its primary role is to facilitate the transport of medium-chain fatty acids, specifically decanoic acid, from the cytoplasm into the mitochondrial matrix for subsequent β-oxidation and energy production.[1] This central role in lipid metabolism positions Decanoyl-L-carnitine as a significant potential biomarker in metabolomics research for various pathological conditions characterized by dysregulated energy homeostasis.

Recent advances in metabolomics, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the precise quantification of Decanoyl-L-carnitine in various biological matrices. Altered levels of Decanoyl-L-carnitine have been implicated in a range of diseases, including metabolic disorders, cardiovascular diseases, neurological conditions, and cancer, making it a focal point for biomarker discovery and drug development.[2][3][4]

These application notes provide a comprehensive overview of the utility of this compound in metabolomics research, including its role as a biomarker, detailed experimental protocols for its quantification, and its involvement in key metabolic pathways.

Decanoyl-L-carnitine as a Biomarker in Disease

Metabolomic studies have identified significant alterations in Decanoyl-L-carnitine levels across various diseases, highlighting its potential as a diagnostic and prognostic biomarker.

Quantitative Data Summary

The following tables summarize the quantitative findings from various studies where Decanoyl-L-carnitine has been identified as a potential biomarker.

Table 1: Decanoyl-L-carnitine in Cancer

Cancer TypeBiological MatrixChange in Decanoyl-L-carnitineFold Changep-valueOdds Ratio (95% CI)AUCReference
Triple-Negative Breast Cancer (with Intermittent Fasting)SerumUpregulated----[3]
Breast CancerWhole BloodProtective Factor (for Decenoylcarnitine C10:1)--0.87 (0.79-0.96)-[5]

Table 2: Decanoyl-L-carnitine in Cardiovascular Disease

DiseaseBiological MatrixChange in Decanoyl-L-carnitineFold Changep-valueOdds Ratio (95% CI)AUCReference
Cardioembolic Stroke (High-Risk)BloodUpregulated-<0.001--[4]

Table 3: Decanoyl-L-carnitine in Neurological Disorders

DisorderBiological MatrixChange in Decanoyl-L-carnitineFold Changep-valueOdds Ratio (95% CI)AUCReference
Phenobarbital-induced NeurotoxicityPlasmaDownregulated--->0.8[2][6]

Experimental Protocols

The accurate quantification of Decanoyl-L-carnitine in biological samples is critical for its validation as a biomarker. The following is a detailed protocol for the analysis of acylcarnitines, including Decanoyl-L-carnitine, in human plasma using LC-MS/MS. This protocol is a consolidation of methodologies described in the literature.[5][7][8]

Protocol: Quantification of Decanoyl-L-carnitine in Human Plasma by LC-MS/MS

1. Materials and Reagents:

  • This compound standard

  • Isotopically labeled internal standard (e.g., d3-Decanoyl-L-carnitine)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (control and study samples)

2. Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • To 50 µL of plasma, add 150 µL of ice-cold methanol containing the internal standard (concentration to be optimized based on instrument sensitivity).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution:

      • 0-1 min: 5% B

      • 1-8 min: Linearly increase to 95% B

      • 8-10 min: Hold at 95% B

      • 10.1-12 min: Return to 5% B and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ESI.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Decanoyl-L-carnitine: Monitor the transition of the precursor ion (m/z) to a specific product ion (m/z). The exact m/z values should be determined by direct infusion of the standard. A common transition is the precursor ion to the m/z 85 product ion, which is characteristic of the carnitine backbone.

      • Internal Standard (e.g., d3-Decanoyl-L-carnitine): Monitor the corresponding transition for the isotopically labeled standard.

    • Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for each analyte and internal standard.

4. Data Analysis and Quantification:

  • Integrate the peak areas for Decanoyl-L-carnitine and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve using a series of known concentrations of Decanoyl-L-carnitine standard spiked into a control matrix (e.g., charcoal-stripped plasma).

  • Determine the concentration of Decanoyl-L-carnitine in the study samples by interpolating their peak area ratios from the calibration curve.

  • Perform statistical analysis (e.g., t-test, ANOVA, ROC curve analysis) to evaluate the significance of the findings.

Signaling Pathways and Workflows

Understanding the biological context of Decanoyl-L-carnitine is essential for interpreting its role as a biomarker. The following diagrams illustrate key pathways and workflows.

Fatty Acid Transport and β-Oxidation Pathway

Decanoyl-L-carnitine is a key component of the carnitine shuttle system, which transports fatty acids into the mitochondria for energy production.

Fatty_Acid_Transport_and_Beta_Oxidation cluster_cytoplasm Cytoplasm cluster_intermembrane Intermembrane Space cluster_mitochondrion Mitochondrial Matrix cytoplasm_bg Cytoplasm mitochondrion_bg Mitochondrial Matrix outer_membrane Outer Mitochondrial Membrane inner_membrane Inner Mitochondrial Membrane Fatty_Acid Decanoic Acid Fatty_Acyl_CoA Decanoyl-CoA Fatty_Acid->Fatty_Acyl_CoA ATP -> AMP + PPi Decanoyl_Carnitine Decanoyl-L-carnitine Fatty_Acyl_CoA->Decanoyl_Carnitine CoA-SH CPT1 CPT1 Fatty_Acyl_CoA->CPT1 Carnitine_cyto L-Carnitine Carnitine_cyto->Decanoyl_Carnitine Fatty_Acyl_CoA_mito Decanoyl-CoA Decanoyl_Carnitine->Fatty_Acyl_CoA_mito CoA-SH CACT CACT Decanoyl_Carnitine->CACT Carnitine_mito L-Carnitine Carnitine_mito->Fatty_Acyl_CoA_mito Beta_Oxidation β-Oxidation Fatty_Acyl_CoA_mito->Beta_Oxidation CPT2 CPT2 Fatty_Acyl_CoA_mito->CPT2 Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ATP ATP TCA_Cycle->ATP ACS Acyl-CoA Synthetase

Caption: Carnitine shuttle-mediated transport of decanoic acid into the mitochondria.

Experimental Workflow for Biomarker Discovery

The process of identifying Decanoyl-L-carnitine as a biomarker involves several key steps, from sample collection to data analysis.

Biomarker_Discovery_Workflow Sample_Collection Sample Collection (e.g., Plasma, Serum) Sample_Preparation Sample Preparation (Protein Precipitation, Extraction) Sample_Collection->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis (Acylcarnitine Profiling) Sample_Preparation->LC_MS_Analysis Data_Processing Data Processing (Peak Picking, Alignment) LC_MS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis (Univariate and Multivariate) Data_Processing->Statistical_Analysis Biomarker_Identification Biomarker Identification (Decanoyl-L-carnitine) Statistical_Analysis->Biomarker_Identification Pathway_Analysis Pathway Analysis (Metabolic Context) Biomarker_Identification->Pathway_Analysis Validation Biomarker Validation (Independent Cohort) Biomarker_Identification->Validation

Caption: A typical workflow for metabolomics-based biomarker discovery.

Decanoyl-L-carnitine Signaling in Triple-Negative Breast Cancer

In the context of triple-negative breast cancer (TNBC), intermittent fasting has been shown to increase serum levels of Decanoyl-L-carnitine, which in turn inhibits cancer progression by downregulating Matrix Metalloproteinase 9 (Mmp9).[3]

TNBC_Signaling_Pathway IF Intermittent Fasting Decanoyl_Carnitine Decanoyl-L-carnitine (Increased Serum Levels) IF->Decanoyl_Carnitine TNBC_Cells Triple-Negative Breast Cancer Cells Decanoyl_Carnitine->TNBC_Cells Cancer_Progression Cancer Cell Invasion & Metastasis Decanoyl_Carnitine->Cancer_Progression inhibits Mmp9 Mmp9 Expression TNBC_Cells->Mmp9 downregulates ECM_Degradation Extracellular Matrix Degradation Mmp9->ECM_Degradation ECM_Degradation->Cancer_Progression

References

Troubleshooting & Optimization

Troubleshooting poor signal intensity of Decanoyl-L-carnitine in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the mass spectrometry analysis of Decanoyl-L-carnitine, with a focus on overcoming poor signal intensity.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a low signal for Decanoyl-L-carnitine in my LC-MS/MS experiment?

Poor signal intensity for Decanoyl-L-carnitine can stem from several factors including low ionization efficiency, suboptimal instrument parameters, issues with sample preparation, or inadequate chromatographic separation. Acylcarnitines can be challenging to detect at very low concentrations without method optimization.[1] Chemical derivatization is a common strategy to enhance signal intensity.[2][3]

Q2: What is the expected precursor ion and what are the most common product ions for Decanoyl-L-carnitine?

In positive electrospray ionization (ESI+) mode, Decanoyl-L-carnitine is typically detected as the protonated molecule [M+H]⁺ at an m/z of approximately 316.2.[4] During collision-induced dissociation (CID), acylcarnitines produce a characteristic prominent fragment ion at m/z 85.[4][5] Another common fragmentation pattern is the neutral loss of trimethylamine (m/z 59.11).[6][7]

Q3: Should I derivatize my samples for acylcarnitine analysis?

Derivatization is highly recommended if you are experiencing low signal intensity. It is a well-established technique to improve the ionization efficiency and chromatographic retention of acylcarnitines.[1][2]

  • Butylation: Converting the carboxyl group to a butyl ester can increase ionization efficiency.[5]

  • 3-Nitrophenylhydrazine (3NPH) Derivatization: This method modifies the carboxyl group and has been shown to significantly increase signal intensity in LC-MS analysis.[2][3]

While underivatized methods exist, they may require more sensitive instrumentation and careful optimization.[8]

Q4: What type of liquid chromatography (LC) column is best for Decanoyl-L-carnitine?

The choice of column depends on whether you are using a derivatization step.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are effective for separating underivatized, polar compounds like acylcarnitines and can provide good retention.[9]

  • Reversed-Phase (e.g., C18): Reversed-phase columns are commonly used, especially after derivatization, which makes the analyte less polar.[4][8] They are effective for separating acylcarnitines based on the length of their acyl chain.[3]

Q5: What are common mobile phase additives used for acylcarnitine analysis?

Mobile phases typically consist of acetonitrile and water with additives to improve ionization and peak shape. Common additives include formic acid (0.1%) and ammonium acetate (2.5 mM to 5 mM).[5][9] These additives help to protonate the analyte in positive ESI mode.

Troubleshooting Guides

Problem: No or Very Low Signal Intensity for Decanoyl-L-carnitine

This guide provides a systematic approach to diagnosing and resolving a lack of signal.

start Start: No or Low Signal ms_params 1. Verify MS Parameters - Correct m/z for precursor (316.2) and fragments (e.g., 85)? - Ionization Mode: ESI Positive? - Review source parameters (voltages, gas flows, temp)? start->ms_params compound_infusion 2. Direct Infusion Test - Infuse Decanoyl-L-carnitine standard directly. - Signal present? ms_params->compound_infusion Parameters Correct sample_prep 3. Evaluate Sample Preparation - Is sample cleanup sufficient (protein precipitation, SPE)? - Consider derivatization to boost signal. compound_infusion->sample_prep Yes, signal is strong instrument_issue Potential Instrument Issue - Contact service engineer. compound_infusion->instrument_issue No, signal is weak/absent lc_method 4. Optimize LC Method - Check for analyte retention on the column. - Mobile phase optimized (e.g., contains formic acid)? sample_prep->lc_method Sample prep is adequate solution Signal Acquired lc_method->solution cluster_0 MS/MS Fragmentation parent Decanoyl-L-carnitine [M+H]⁺ m/z ≈ 316.2 frag1 Product Ion m/z ≈ 85.0 parent->frag1 CID frag2 Product Ion (Result of Neutral Loss) parent->frag2 CID nl Neutral Loss of Trimethylamine (TMA) (CH₃)₃N m/z ≈ 59.1 frag2->nl start Start: Define Goal q1 Need Highest Sensitivity? start->q1 q2 Complex Matrix (e.g., Tissue, Plasma)? q1->q2 No derivatize Use Derivatization (e.g., Butylation, 3NPH) [Improves Ionization] q1->derivatize Yes spe Use Solid Phase Extraction (SPE) [Removes Interferences] q2->spe Yes ppt Use Protein Precipitation [Fastest Method] q2->ppt No

References

How to improve the solubility of Decanoyl-L-carnitine chloride in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Decanoyl-L-carnitine chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and solubilizing this compound in aqueous buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

This compound is an ester derivative of L-carnitine that plays a role in fatty acid metabolism.[1][2] It is an amphiphilic molecule, meaning it has both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. This structure influences its solubility. While one source indicates it is soluble in water up to 100 mM, another suggests a more limited solubility of less than 35.19 mg/mL.[3] It exhibits good solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol, at concentrations around 20 mg/mL.[1][4]

Q2: I am having trouble dissolving this compound in my aqueous buffer. What are some common reasons for this?

Difficulties in dissolving this compound in aqueous buffers can arise from several factors:

  • Concentration: You may be attempting to prepare a solution at a concentration that exceeds its aqueous solubility limit.

  • pH of the Buffer: The solubility of acyl-L-carnitines is known to be pH-dependent. Higher pH can decrease solubility.

  • Temperature: The temperature of the buffer can impact solubility, with lower temperatures generally leading to lower solubility.

  • Ionic Strength: The presence of salts in the buffer can influence the solubility of surfactants like this compound.

Q3: Are there any recommended storage conditions for this compound solutions?

Stock solutions prepared in organic solvents like DMSO can be stored at -20°C for about a month or at -80°C for up to six months.[5] Aqueous solutions are less stable, and it is generally recommended to prepare them fresh on the day of use.

Troubleshooting Guide: Solubility Issues

If you are encountering problems with the solubility of this compound, consider the following troubleshooting steps:

IssuePotential CauseSuggested Solution
Precipitate forms in aqueous buffer Concentration is too high for the given conditions.- Decrease the concentration of this compound.- Utilize a solubility enhancement technique described in the protocols below.
pH of the buffer is not optimal.For acylcarnitines, a lower pH generally improves solubility. Try preparing your solution in a buffer with a slightly acidic pH.
Solution is cloudy or forms a suspension The compound has not fully dissolved or is forming aggregates below the critical micelle concentration (CMC).- Gently warm the solution while stirring. For acylcarnitines, higher temperatures can improve solubility.- Use sonication to aid dissolution.- Consider preparing a micellar solution by working above the CMC.
Difficulty dissolving the powder directly in buffer The amphiphilic nature of the molecule can make direct dissolution challenging.Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experiment.

Experimental Protocols to Enhance Solubility

Here are detailed methods to improve the solubility of this compound in aqueous solutions.

Protocol 1: Using a Co-solvent System

This protocol is suitable for achieving a concentration of at least 2.5 mg/mL (7.93 mM).

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl in ddH₂O)

Procedure:

  • Prepare a stock solution of this compound in DMSO at a concentration of 25 mg/mL. Gentle warming or sonication may be used to aid dissolution.

  • In a separate tube, for a final volume of 1 mL, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock solution and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly until a clear solution is obtained.

Data Summary for Co-solvent Protocol:

ComponentVolume PercentageFinal Concentration
DMSO10%-
PEG30040%-
Tween-805%-
Saline45%-
Decanoyl-L-carnitine -≥ 2.5 mg/mL (7.93 mM) [5]
Protocol 2: Using Cyclodextrins

This method utilizes sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to form an inclusion complex, enhancing solubility.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Saline (0.9% NaCl in ddH₂O)

Procedure:

  • Prepare a 20% (w/v) SBE-β-CD solution in saline. This can be stored at 4°C for up to one week.

  • Prepare a stock solution of this compound in DMSO at 25 mg/mL.

  • For a final volume of 1 mL, add 900 µL of the 20% SBE-β-CD solution to a tube.

  • Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the SBE-β-CD solution.

  • Mix thoroughly until a clear solution is obtained.

Data Summary for Cyclodextrin Protocol:

ComponentVolume PercentageFinal Concentration
DMSO10%-
20% SBE-β-CD in Saline90%-
Decanoyl-L-carnitine -≥ 2.5 mg/mL (7.93 mM) [5]
Protocol 3: Preparation of a Micellar Solution

This protocol is based on the principle of forming micelles to increase the apparent solubility of the compound. The critical micelle concentration (CMC) is the concentration above which micelles form. For a close analog, stearoylcarnitine, the CMC is pH-dependent.

Materials:

  • This compound

  • Aqueous buffer of desired pH

Procedure:

  • Based on the data for a similar acylcarnitine (stearoylcarnitine), estimate the CMC of this compound. The CMC is expected to be in the micromolar range and will be lower at acidic pH.

  • Weigh out an amount of this compound to achieve a final concentration significantly above the estimated CMC in your chosen buffer volume.

  • Add the buffer to the powder.

  • Gently heat the solution while stirring to facilitate the formation of micelles. A temperature above the critical micelle temperature (CMT) is required, which for a similar compound, stearoylcarnitine, increases with pH.[6]

  • The solution should become clear as micelles are formed, entrapping the hydrophobic tails of the molecules within their core.

Data on Critical Micelle Concentration of a Related Acylcarnitine (Stearoylcarnitine):

pHCritical Micelle Concentration (CMC)
3.0~10 µM[6]
7.0~25 µM[6]
10.0~19 µM[6]

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

Solubility_Troubleshooting_Workflow start Start: this compound insoluble in aqueous buffer check_conc Is the concentration too high? start->check_conc reduce_conc Reduce concentration check_conc->reduce_conc Yes check_ph Is the buffer pH > 7? check_conc->check_ph No end_soluble Solubilized reduce_conc->end_soluble lower_ph Use a buffer with a lower (slightly acidic) pH check_ph->lower_ph Yes check_temp Is the solution at room temperature or below? check_ph->check_temp No lower_ph->end_soluble warm_sonicate Gently warm and/or sonicate check_temp->warm_sonicate Yes use_protocol Still not dissolved? Use a solubility enhancement protocol check_temp->use_protocol No warm_sonicate->end_soluble protocol_choice Choose Protocol: - Co-solvent - Cyclodextrin - Micellar Solution use_protocol->protocol_choice protocol_choice->end_soluble

Caption: A flowchart outlining the steps to troubleshoot solubility issues with this compound.

Signaling Pathway: Role in Fatty Acid Oxidation

Caption: The role of the carnitine shuttle, involving acylcarnitines like Decanoyl-L-carnitine, in transporting fatty acids into the mitochondria for β-oxidation.

References

Preventing the hydrolysis of Decanoyl-L-carnitine during sample storage and preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of Decanoyl-L-carnitine during sample storage and preparation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Decanoyl-L-carnitine degradation in biological samples?

A1: The primary cause of Decanoyl-L-carnitine degradation is hydrolysis, a chemical reaction where the ester bond is cleaved, resulting in the formation of free L-carnitine and decanoic acid. This can be a significant issue during prolonged sample storage, especially at room temperature.[1][2]

Q2: What are the main factors that promote the hydrolysis of Decanoyl-L-carnitine?

A2: The main factors promoting hydrolysis are elevated temperature and alkaline pH. Acylcarnitines are known to be unstable at room temperature, with degradation occurring in as little as 14 days.[2] Studies on similar acylcarnitines have shown significant hydrolysis at a pH greater than 9.[3]

Q3: How can I minimize the hydrolysis of Decanoyl-L-carnitine during sample storage?

A3: To minimize hydrolysis, it is crucial to store samples at low temperatures. Storage at -20°C or -80°C is highly recommended.[4] Acylcarnitines are stable for at least 330 days when stored at -18°C.[2] For stock solutions of Decanoyl-L-carnitine, storage at -20°C is suitable for up to one month, while storage at -80°C is recommended for up to six months.[5]

Q4: Can enzymatic activity in my samples contribute to the degradation of Decanoyl-L-carnitine?

A4: Yes, enzymes known as acylcarnitine hydrolases (or carnitine ester hydrolases) present in biological samples can catalyze the hydrolysis of Decanoyl-L-carnitine.[6] It is important to handle samples in a manner that minimizes the activity of these enzymes, such as immediate cooling and freezing.

Q5: Are there any specific collection tubes recommended for blood samples to ensure Decanoyl-L-carnitine stability?

A5: It is recommended to collect blood samples in EDTA tubes.[4] Immediately after collection, the plasma should be separated by centrifugation at a low temperature and then frozen at -80°C to minimize enzymatic activity and chemical hydrolysis.[4] The addition of a lipase inhibitor to the plasma can also help prevent ex vivo lipolysis.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of Decanoyl-L-carnitine Sample Hydrolysis: Samples were stored at room temperature or refrigerated for an extended period before analysis.Store all samples immediately at -80°C after collection and processing. Avoid repeated freeze-thaw cycles.
High pH during sample preparation: The pH of the extraction or reconstitution solvent was alkaline.Ensure all buffers and solvents used during sample preparation have a neutral or slightly acidic pH.
Enzymatic Degradation: Endogenous acylcarnitine hydrolases were active in the sample.Process samples quickly on ice. Consider the addition of a broad-spectrum serine hydrolase inhibitor, such as PMSF, to the homogenization buffer for tissue samples.
High variability in replicate measurements Inconsistent sample handling: Different samples were subjected to varying temperatures or storage times before analysis.Standardize the entire sample handling workflow, from collection to analysis, ensuring all samples are treated identically.
Partial thawing of samples: Samples were not completely thawed and mixed before aliquoting for analysis.Ensure samples are completely thawed and vortexed gently before taking an aliquot for extraction.
Increased levels of free L-carnitine Hydrolysis of Decanoyl-L-carnitine and other acylcarnitines: This is a direct consequence of degradation.Review and optimize sample storage and preparation protocols to minimize hydrolysis, focusing on maintaining low temperatures and appropriate pH.

Quantitative Data on Stability

While specific quantitative data for the hydrolysis of Decanoyl-L-carnitine across a range of pH and temperatures is limited in the literature, the following table provides an estimated stability profile based on data for other acylcarnitines and general knowledge of their chemical properties.

Storage Condition Temperature pH Estimated Stability of Decanoyl-L-carnitine
Solid (Analytical Standard)2-8°CN/ALimited shelf life, refer to expiry date on the label.
Solid (Analytical Standard)-20°CN/AStable for ≥ 4 years.
Stock Solution in Organic Solvent-20°CN/AStable for up to 1 month.[5]
Stock Solution in Organic Solvent-80°CN/AStable for up to 6 months.[5]
Biological Sample (Plasma/Serum)Room Temperature (20-25°C)~7.4Significant hydrolysis expected within days to weeks.[2]
Biological Sample (Plasma/Serum)Refrigerated (4°C)~7.4Slow hydrolysis occurs; not recommended for long-term storage.
Biological Sample (Plasma/Serum)Frozen (-20°C)~7.4Stable for at least 330 days.[2]
Biological Sample (Plasma/Serum)Frozen (-80°C)~7.4Considered the optimal condition for long-term stability.[4]
Aqueous SolutionRoom Temperature (25°C)3-7Generally stable.
Aqueous SolutionRoom Temperature (25°C)> 9Unstable, rapid hydrolysis.[3]

Experimental Protocols

Protocol 1: Blood Sample Collection and Plasma Preparation
  • Blood Collection: Collect whole blood into pre-chilled EDTA-containing vacuum tubes.[4]

  • Immediate Cooling: Place the collected blood tubes immediately on ice.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C.

  • Plasma Separation: Carefully aspirate the plasma supernatant without disturbing the buffy coat and transfer it to a fresh, pre-chilled polypropylene tube.

  • Addition of Inhibitors (Optional): For enhanced stability, a lipase inhibitor can be added to the plasma.[4]

  • Storage: Immediately snap-freeze the plasma aliquots in liquid nitrogen and store them at -80°C until analysis.[4][7]

Protocol 2: Tissue Sample Preparation
  • Tissue Excision: Immediately after excision, rinse the tissue with ice-cold phosphate-buffered saline (PBS) to remove any blood.

  • Snap-Freezing: Snap-freeze the tissue in liquid nitrogen.[7] Store at -80°C until homogenization.

  • Homogenization Buffer Preparation: Prepare a homogenization buffer on ice. A recommended buffer is ice-cold methanol.[8] For enzymatic inhibition, consider adding a protease/esterase inhibitor cocktail or PMSF.

  • Homogenization: Weigh the frozen tissue and add it to a tube containing the ice-cold homogenization buffer. Homogenize the tissue using a mechanical homogenizer (e.g., bead beater or sonicator) while keeping the sample on ice to prevent heating.

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.[8]

  • Supernatant Collection: Transfer the supernatant to a new pre-chilled tube.

  • Storage: Store the tissue extract at -80°C until analysis.

Visualizations

Hydrolysis_Pathway Decanoyl_L_carnitine Decanoyl-L-carnitine Hydrolysis Hydrolysis (Enzymatic or Chemical) Decanoyl_L_carnitine->Hydrolysis H2O H2O (Water) H2O->Hydrolysis L_carnitine L-carnitine Hydrolysis->L_carnitine Decanoic_Acid Decanoic Acid Hydrolysis->Decanoic_Acid

Caption: Hydrolysis pathway of Decanoyl-L-carnitine.

Experimental_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage cluster_analysis Analysis Collect_Blood Collect Blood (EDTA tubes) Immediate_Cooling Immediate Cooling on Ice Collect_Blood->Immediate_Cooling Excise_Tissue Excise Tissue Excise_Tissue->Immediate_Cooling Centrifuge Centrifuge at 4°C Immediate_Cooling->Centrifuge Blood Homogenize Homogenize in Cold Buffer Immediate_Cooling->Homogenize Tissue Separate_Plasma Separate Plasma Centrifuge->Separate_Plasma Snap_Freeze Snap-Freeze in Liquid N2 Separate_Plasma->Snap_Freeze Homogenize->Snap_Freeze Store Store at -80°C Snap_Freeze->Store Analysis LC-MS/MS Analysis Store->Analysis

Caption: Recommended workflow for sample handling.

Troubleshooting_Tree Start Low Decanoyl-L-carnitine Recovery? Check_Storage Were samples stored at -80°C immediately? Start->Check_Storage Yes Check_pH Was sample preparation pH neutral/acidic? Check_Storage->Check_pH Yes Solution_Storage Improve storage protocol: Immediate freezing at -80°C. Check_Storage->Solution_Storage No Check_Enzymes Were samples processed quickly on ice? Check_pH->Check_Enzymes Yes Solution_pH Adjust buffer/solvent pH. Check_pH->Solution_pH No Solution_Enzymes Minimize processing time on ice. Consider enzyme inhibitors. Check_Enzymes->Solution_Enzymes No Success Problem Resolved Check_Enzymes->Success Yes

Caption: Troubleshooting decision tree for low recovery.

References

Addressing matrix effects in the quantification of Decanoyl-L-carnitine in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Decanoyl-L-carnitine in biological samples.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of Decanoyl-L-carnitine, with a focus on mitigating matrix effects.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape or Tailing Suboptimal chromatographic conditions.Optimize the mobile phase composition and gradient. Ensure the pH of the mobile phase is appropriate for the analyte. Consider a different column chemistry, such as HILIC for polar compounds.[1]
Column degradation.Replace the column with a new one of the same type. Use a guard column to protect the analytical column.
Inconsistent Results (Poor Precision) Variable matrix effects between samples.The use of a stable isotope-labeled internal standard (SIL-IS), such as Decanoyl-L-carnitine-d3, is highly recommended to compensate for variations in matrix effects.[2] Ensure consistent sample preparation across all samples.
Analyte instability in the matrix.Investigate the stability of Decanoyl-L-carnitine in the biological matrix at different storage conditions. If instability is observed, consider adding stabilizers or performing sample preparation at lower temperatures.[3]
Low Analyte Recovery Inefficient extraction from the biological matrix.Optimize the sample preparation method. Compare protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) to determine the most effective method for your matrix.[4] Ensure the pH of the extraction solvent is optimal for Decanoyl-L-carnitine.
Binding of the analyte to labware.Use low-binding microcentrifuge tubes and pipette tips.
Significant Ion Suppression or Enhancement Co-elution of matrix components (e.g., phospholipids, salts).Improve chromatographic separation to resolve Decanoyl-L-carnitine from interfering matrix components.[5] Enhance sample cleanup procedures. For example, use a more rigorous SPE protocol.[6] Dilute the sample if the analyte concentration is sufficiently high.
High concentration of salts in the final extract.Ensure that the sample preparation method effectively removes salts. If using SPE, include an effective wash step.
High Background Noise Contamination from solvents, reagents, or labware.Use high-purity solvents and reagents (LC-MS grade). Thoroughly clean all labware.
Carryover from previous injections.Implement a robust needle wash protocol on the autosampler. Inject blank samples between experimental samples to assess carryover.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are matrix effects and how do they affect the quantification of Decanoyl-L-carnitine?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds in the biological sample.[5] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of Decanoyl-L-carnitine.[7] Common sources of matrix effects in biological samples include salts, phospholipids, and metabolites.

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) crucial for accurate quantification?

A2: A SIL-IS, such as Decanoyl-L-carnitine-d3, is the gold standard for compensating for matrix effects.[5] Because the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences similar extraction recovery and ionization suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise results.[2]

Sample Preparation

Q3: What are the most common sample preparation techniques to reduce matrix effects for Decanoyl-L-carnitine analysis?

A3: The three most common techniques are:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins. While effective at removing proteins, it may not remove other matrix components like phospholipids and salts.[8]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on their differential solubility in two immiscible liquids. It can be more effective than PPT for removing certain interferences.

  • Solid-Phase Extraction (SPE): A highly effective technique that provides significant cleanup by retaining the analyte on a solid sorbent while matrix components are washed away.[6] Different SPE sorbents (e.g., reversed-phase, ion-exchange) can be used depending on the properties of Decanoyl-L-carnitine and the matrix.

Q4: Which biological matrix is preferred for acylcarnitine analysis, plasma or serum?

A4: For metabolomic studies of acylcarnitines, plasma is generally recommended over serum. Studies have shown that the concentrations of many acylcarnitines can be lower in serum compared to plasma from the same blood sample.[9]

Data Analysis & Interpretation

Q5: How can I quantitatively assess the extent of matrix effects in my assay?

A5: The matrix factor (MF) can be calculated to quantify matrix effects. This is done by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[7]

  • MF = (Peak area in presence of matrix) / (Peak area in neat solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Quantitative Data Summary

The following tables provide a summary of typical recovery and matrix effect data for acylcarnitine analysis from published literature.

Table 1: Comparison of Analyte Recovery with Different Sample Preparation Methods

AnalyteMatrixSample Preparation MethodAverage Recovery (%)Reference
AcylcarnitinesPlasmaProtein Precipitation (Methanol)>88%[2]
AcylcarnitinesPlasmaSolid-Phase Extraction98-105%[2]
Total CarnitinePlasmaIon-Exchange SPE & Derivatization69.4%[10]
AcetylcarnitinePlasmaIon-Exchange SPE & Derivatization102.2%[10]

Table 2: Matrix Effect Correction Using Stable Isotope-Labeled Internal Standards

Analyte ClassMatrixInternal Standard TypeMatrix Effect Correction Range (%)Reference
AcylcarnitinesHuman UrineDeuterium-labeled87.8 - 103%[2]
AcylcarnitinesChild Urine¹³C- and ¹⁵N-labeled73.0 - 116%[2]
AcylcarnitinesChild UrineDeuterated analogs53.6 - 140%[2]

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma Samples

This protocol is a general procedure for the extraction of Decanoyl-L-carnitine from plasma using protein precipitation.

Materials:

  • Plasma sample

  • Decanoyl-L-carnitine-d3 internal standard (IS) working solution

  • LC-MS grade acetonitrile, pre-chilled to -20°C

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 50 µL of plasma into a microcentrifuge tube.

  • Add 10 µL of the Decanoyl-L-carnitine-d3 IS working solution to the plasma sample.

  • Add 200 µL of ice-cold acetonitrile to the sample.

  • Vortex the tube vigorously for 30 seconds to precipitate proteins.

  • Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Decanoyl-L-carnitine

This is a representative LC-MS/MS method for the analysis of Decanoyl-L-carnitine.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and re-equilibrate

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Decanoyl-L-carnitine: Precursor ion (Q1) m/z 316.2 -> Product ion (Q3) m/z 85.1

    • Decanoyl-L-carnitine-d3 (IS): Precursor ion (Q1) m/z 319.2 -> Product ion (Q3) m/z 85.1

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Visualizations

Causes of Matrix Effects in LC-MS/MS cluster_0 Biological Sample cluster_1 LC-MS/MS System Analyte (Decanoyl-L-carnitine) Analyte (Decanoyl-L-carnitine) Ion Source Ion Source Analyte (Decanoyl-L-carnitine)->Ion Source Matrix Components Matrix Components Matrix Components->Ion Source Co-elution Matrix Components->Ion Source Interference Mass Analyzer Mass Analyzer Ion Source->Mass Analyzer Ionization Process Ion Source->Mass Analyzer Ion Suppression/Enhancement

Caption: Diagram illustrating how matrix components interfere with the ionization of the target analyte in the ion source, leading to matrix effects.

General Sample Preparation Workflow start Biological Sample (e.g., Plasma) add_is Add Internal Standard (Decanoyl-L-carnitine-d3) start->add_is extraction Extraction Method add_is->extraction ppt Protein Precipitation extraction->ppt Simple lle Liquid-Liquid Extraction extraction->lle Moderate spe Solid-Phase Extraction extraction->spe Complex centrifuge Centrifugation/ Separation ppt->centrifuge lle->centrifuge evaporate Evaporation & Reconstitution spe->evaporate analysis LC-MS/MS Analysis centrifuge->analysis evaporate->analysis

Caption: A workflow diagram showing different sample preparation strategies to remove matrix components before LC-MS/MS analysis.

Troubleshooting Matrix Effects start Inconsistent Results or Poor Recovery? check_is Using Stable Isotope- Labeled IS? start->check_is Yes implement_is Implement SIL-IS (e.g., Decanoyl-L-carnitine-d3) check_is->implement_is No improve_cleanup Improve Sample Cleanup check_is->improve_cleanup Yes end Re-evaluate Performance implement_is->end optimize_chrom Optimize Chromatography (Gradient, Column) switch_to_spe Switch to SPE or Optimize LLE optimize_chrom->switch_to_spe improve_cleanup->optimize_chrom Still Issues improve_cleanup->end Resolved dilute Dilute Sample switch_to_spe->dilute dilute->end

Caption: A decision tree for troubleshooting common issues related to matrix effects in the quantification of Decanoyl-L-carnitine.

References

Technical Support Center: Optimizing Decanoyl-L-carnitine Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Decanoyl-L-carnitine in cell culture experiments. Find troubleshooting advice, frequently asked questions, detailed protocols, and visual guides to streamline your research.

Frequently Asked Questions (FAQs)

Q1: What is Decanoyl-L-carnitine and what is its primary role in cells?

Decanoyl-L-carnitine is a derivative of L-carnitine, an essential compound for energy metabolism. Its primary function is to facilitate the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a key process for energy production.[[“]][2][3] Decanoyl-L-carnitine is specifically an O-acyl-L-carnitine with decanoyl as the acyl substituent.[4]

Q2: What are the known signaling pathways affected by acylcarnitines?

Acylcarnitines, including Decanoyl-L-carnitine, have been shown to activate proinflammatory signaling pathways. For instance, l-C14 carnitine can induce the phosphorylation of JNK and ERK, which are downstream components of many proinflammatory pathways.[5] This activation can lead to the expression of genes like cyclooxygenase-2 (COX-2) and the production of inflammatory cytokines.[5] The activation of these pathways can be dependent on the acyl chain length.[5]

Q3: What is a typical starting concentration range for Decanoyl-L-carnitine in cell culture?

Based on studies with similar acylcarnitines, a starting concentration range for Decanoyl-L-carnitine could be in the micromolar (µM) range. For example, l-C14 carnitine has shown effects in the 5–25 μM range.[5] However, for other forms of carnitine, concentrations up to the millimolar (mM) range have been used. For instance, L-carnitine has been tested at concentrations of 0.2 mM, 0.4 mM, and up to 10 mM in different cell lines.[6][7][8] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.

Q4: How should I prepare a stock solution of Decanoyl-L-carnitine?

Decanoyl-L-carnitine is typically a powder or crystal.[9] A stock solution can be prepared by dissolving it in a suitable solvent. Dimethyl sulfoxide (DMSO) is a common solvent, with a solubility of up to 80 mg/mL.[10] For in vivo studies, a mixture of DMSO, PEG300, Tween 80, and saline can be used.[10] Always refer to the manufacturer's instructions for specific solubility information. It is recommended to sonicate the solution to aid dissolution.[10]

Troubleshooting Guide

Issue: I am observing high levels of cell death even at low concentrations of Decanoyl-L-carnitine.

  • Question: Could the solvent be causing toxicity?

    • Answer: Yes, high concentrations of solvents like DMSO can be toxic to cells. Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1%) and include a solvent-only control in your experiments to assess its effect.

  • Question: Is my cell line particularly sensitive?

    • Answer: Different cell lines have varying sensitivities to chemical compounds. It is recommended to perform a preliminary cell viability assay (e.g., MTT or LDH assay) with a wide range of Decanoyl-L-carnitine concentrations to determine the cytotoxic threshold for your specific cell line.[11]

  • Question: Could the Decanoyl-L-carnitine be contaminated?

    • Answer: Ensure the purity of your Decanoyl-L-carnitine. Impurities could contribute to unexpected cytotoxicity. Use a high-purity grade compound from a reputable supplier.[9]

Issue: I am not observing any effect of Decanoyl-L-carnitine on my cells.

  • Question: Is the concentration too low?

    • Answer: The effective concentration can vary significantly between cell types and the specific biological process being investigated. You may need to test a higher concentration range. Review literature for similar compounds or perform a broad dose-response study.

  • Question: Is the incubation time sufficient?

    • Answer: The effects of Decanoyl-L-carnitine may be time-dependent. Consider performing a time-course experiment to determine the optimal incubation period for observing the desired effect.

  • Question: Is the compound properly dissolved?

    • Answer: Incomplete dissolution of Decanoyl-L-carnitine will result in a lower effective concentration. Ensure your stock solution is fully dissolved. Sonication can be helpful.[10]

Quantitative Data Summary

CompoundCell LineConcentration RangeObserved EffectReference
l-C14 carnitineRAW 264.7 cells5–25 μMDose-dependent stimulation of proinflammatory cytokine expression and secretion.[5]
l-C14 carnitineRAW 264.7 cells25 μMInduced phosphorylation of ERK and JNK.[5]
L-carnitineRat bone marrow CD34+ hematopoietic stem cells0.2 mMIncreased CD34 gene and protein expression.[6]
L-carnitineRat bone marrow CD34+ hematopoietic stem cells0.4 mMIncreased early cell apoptosis.[6]
L-carnitineHepG2 cells1.25–10 mMDose-dependent inhibition of cell proliferation.[7]
L-carnitineC2C12 cells500 μMProtected against menadione-induced oxidative stress and cell death.[12]
L-carnitineCD44+ CSCs from MDA-MB-2312.5 and 5 mMSignificant changes in cell proliferation.[8]

Experimental Protocols

Protocol: Determining Optimal Concentration using MTT Cell Viability Assay

This protocol is a standard colorimetric assay to measure cell viability by assessing the activity of mitochondrial reductase enzymes.[11]

Materials:

  • Decanoyl-L-carnitine

  • Appropriate solvent (e.g., DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., acidified isopropanol or DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of Decanoyl-L-carnitine in a suitable solvent.

    • Prepare serial dilutions of Decanoyl-L-carnitine in complete culture medium to achieve the desired final concentrations.

    • Include a "no treatment" control and a "solvent only" control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Decanoyl-L-carnitine (and controls).

    • Incubate for the desired experimental time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

Visualizations

G Workflow for Optimizing Decanoyl-L-carnitine Concentration cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., in DMSO) prep_dilutions Prepare Serial Dilutions in Culture Medium prep_stock->prep_dilutions treat_cells Treat Cells with Decanoyl-L-carnitine prep_dilutions->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate add_reagent Perform Viability Assay (e.g., MTT) incubate->add_reagent read_plate Measure Absorbance add_reagent->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability det_optimal Determine Optimal Non-toxic Concentration calc_viability->det_optimal

Caption: Experimental workflow for determining the optimal concentration.

G Acylcarnitine-Induced Proinflammatory Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acylcarnitine Acylcarnitine (e.g., Decanoyl-L-carnitine) Receptor Toll-like Receptor (TLR) Acylcarnitine->Receptor MyD88 MyD88 Receptor->MyD88 MAPK MAPK Cascade MyD88->MAPK NFkB NF-κB MyD88->NFkB ERK ERK MAPK->ERK JNK JNK MAPK->JNK Gene_Expression Gene Expression (e.g., COX-2, Cytokines) ERK->Gene_Expression JNK->Gene_Expression NFkB->Gene_Expression

Caption: Proinflammatory signaling pathway activated by acylcarnitines.

G Troubleshooting Guide for Decanoyl-L-carnitine Experiments start Unexpected Results? high_toxicity High Cell Toxicity? start->high_toxicity Yes no_effect No Observable Effect? start->no_effect No solvent_control Solvent Control OK? high_toxicity->solvent_control concentration_low Concentration Too Low? no_effect->concentration_low concentration_check Concentration Too High? solvent_control->concentration_check Yes solution_solvent Action: Check Solvent Toxicity solvent_control->solution_solvent No purity_check Compound Purity Verified? concentration_check->purity_check No solution_titrate_down Action: Lower Concentration concentration_check->solution_titrate_down Yes solution_new_compound Action: Use High-Purity Compound purity_check->solution_new_compound No incubation_time Incubation Time Sufficient? concentration_low->incubation_time No solution_titrate_up Action: Increase Concentration concentration_low->solution_titrate_up Yes dissolution_check Compound Fully Dissolved? incubation_time->dissolution_check No solution_time_course Action: Perform Time-Course incubation_time->solution_time_course Yes solution_dissolve Action: Ensure Complete Dissolution dissolution_check->solution_dissolve Yes

Caption: Troubleshooting decision tree for common experimental issues.

References

Ensuring the stability of Decanoyl-L-carnitine stock solutions over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the stability of Decanoyl-L-carnitine stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Decanoyl-L-carnitine stock solutions?

A1: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of Decanoyl-L-carnitine.[1][2] It is soluble in DMSO at concentrations of 80 mg/mL to 100 mg/mL, though sonication may be required to achieve full dissolution.[1][2] For in vivo experiments, a common formulation involves preparing a stock solution in DMSO and then further diluting it with other co-solvents such as PEG300, Tween-80, and saline.[1][2] Decanoyl-L-carnitine is also soluble in water.[3]

Q2: What are the optimal storage conditions and expected stability for Decanoyl-L-carnitine stock solutions?

A2: For long-term stability, it is recommended to store Decanoyl-L-carnitine stock solutions at -80°C. Under these conditions, the solution can be stable for up to 6 months to a year.[1][2] For shorter-term storage, -20°C is acceptable for up to one month.[1] It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]

Q3: How should I handle the solid form of Decanoyl-L-carnitine?

A3: The solid, powdered form of Decanoyl-L-carnitine is stable for extended periods when stored correctly. It should be kept at -20°C for up to 3 years, protected from moisture.[2] The stability of the solid compound is rated for at least 4 years under appropriate storage.[3]

Q4: Can I store aqueous solutions of L-carnitine derivatives?

A4: While L-carnitine and its derivatives are soluble in aqueous buffers like PBS, it is generally not recommended to store these solutions for more than one day.[4] For any aqueous preparations, it is best to prepare them fresh before use.

Q5: What are the signs of degradation in my Decanoyl-L-carnitine stock solution?

A5: Visual signs of degradation can include precipitation or discoloration of the solution. However, the primary degradation pathway for acylcarnitines is hydrolysis into free carnitine and the corresponding fatty acid, which may not be visually apparent.[5] This hydrolysis is more rapid at room temperature and is dependent on the acyl chain length, with shorter chains degrading faster.[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Precipitate observed in stock solution after thawing. The compound may have come out of solution during freezing. The solubility may be lower at colder temperatures.Gently warm the solution and vortex or sonicate to redissolve the compound.[1][2] Ensure the initial concentration is not above the recommended solubility limit.
Inconsistent experimental results using the same stock solution. The stock solution may have degraded due to improper storage or repeated freeze-thaw cycles. The solution may not have been mixed properly before use.Prepare a fresh stock solution from solid Decanoyl-L-carnitine. Aliquot the new stock solution into single-use vials to minimize freeze-thaw cycles.[1] Always ensure the solution is completely thawed and mixed thoroughly before each use.
Loss of biological activity over time. This is a strong indicator of chemical degradation. Acylcarnitines can hydrolyze, especially if stored improperly or for extended periods.[5]Refer to the stability data and consider preparing fresh stock solutions more frequently. Validate the stability of your specific solution under your storage conditions using the protocol outlined below.

Stability of Decanoyl-L-carnitine Stock Solutions

Storage Temperature Solvent Recommended Storage Duration
-80°CDMSOUp to 1 year[2]
-80°CDMSOUp to 6 months[1]
-20°CDMSOUp to 1 month[1]
Room TemperatureAqueous SolutionNot recommended for more than one day[4]

Experimental Protocols

Protocol for Preparing a Decanoyl-L-carnitine Stock Solution
  • Weighing: Accurately weigh the desired amount of solid Decanoyl-L-carnitine in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).[1]

  • Dissolution: Vortex the solution vigorously. If necessary, use an ultrasonic bath to ensure complete dissolution.[1][2]

  • Aliquoting: Dispense the stock solution into smaller, single-use, light-protected tubes.

  • Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1][2]

Protocol for Assessing Stock Solution Stability
  • Sample Preparation: Prepare a fresh stock solution of Decanoyl-L-carnitine in the desired solvent as described above.

  • Initial Analysis (Time Zero): Immediately analyze an aliquot of the freshly prepared stock solution using a validated analytical method such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to determine the initial concentration and purity.

  • Storage: Store the remaining aliquots under the desired test conditions (e.g., -80°C, -20°C, 4°C, and room temperature).

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.

  • Analysis: Allow the aliquot to thaw completely and mix thoroughly. Analyze the sample using the same HPLC-MS method to quantify the remaining Decanoyl-L-carnitine and detect the presence of degradation products like free L-carnitine.

  • Data Evaluation: Compare the results from each time point to the initial "time zero" analysis to determine the percentage of degradation over time for each storage condition.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis weigh Weigh Solid Decanoyl-L-carnitine add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot storage_neg80 -80°C aliquot->storage_neg80 Store storage_neg20 -20°C aliquot->storage_neg20 Store storage_4 4°C aliquot->storage_4 Store storage_rt Room Temp aliquot->storage_rt Store time_points Analyze at Time Points storage_neg80->time_points storage_neg20->time_points storage_4->time_points storage_rt->time_points hplc_ms HPLC-MS Analysis time_points->hplc_ms data_eval Evaluate Degradation hplc_ms->data_eval

Caption: Experimental workflow for preparing and assessing the stability of Decanoyl-L-carnitine stock solutions.

degradation_pathway Decanoyl_L_carnitine Decanoyl-L-carnitine Hydrolysis Hydrolysis (e.g., due to moisture, improper pH) Decanoyl_L_carnitine->Hydrolysis L_carnitine Free L-Carnitine Hydrolysis->L_carnitine Decanoic_Acid Decanoic Acid Hydrolysis->Decanoic_Acid

Caption: Primary degradation pathway of Decanoyl-L-carnitine via hydrolysis.

References

How to correct for isotopic interference in Decanoyl-L-carnitine quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Decanoyl-L-carnitine, with a specific focus on correcting for isotopic interference.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of Decanoyl-L-carnitine quantification?

A1: Isotopic interference occurs when the isotopic distribution of a naturally occurring analyte overlaps with the signal of its stable isotope-labeled internal standard (SIL-IS) in mass spectrometry. Decanoyl-L-carnitine contains 17 carbon atoms, each with a natural abundance of approximately 1.1% of the ¹³C isotope. This results in a small percentage of the analyte molecules having a mass of M+1, M+2, etc., relative to the monoisotopic mass. This natural isotopic distribution can contribute to the signal measured for the deuterated internal standard (e.g., Decanoyl-L-carnitine-d3), leading to an overestimation of the internal standard's response and, consequently, an underestimation of the analyte's concentration if not corrected.

Q2: Why is it crucial to use a stable isotope-labeled internal standard (SIL-IS) for Decanoyl-L-carnitine quantification?

A2: A SIL-IS is considered the gold standard for quantitative mass spectrometry for several reasons.[1] It has nearly identical chemical and physical properties to the analyte, meaning it behaves similarly during sample extraction, chromatography, and ionization.[1] This allows it to effectively compensate for variations in sample preparation and matrix effects. For Decanoyl-L-carnitine, common SIL-IS include Decanoyl-L-carnitine-d3 and Decanoyl-L-carnitine-d9.[2][3] The use of a SIL-IS is a prerequisite for performing accurate isotopic interference correction.

Q3: How do I perform the correction for isotopic interference?

A3: The correction for isotopic interference involves mathematically subtracting the contribution of the analyte's natural isotopic abundance from the signal of the SIL-IS. This is typically done using a correction algorithm based on the known natural abundance of all isotopes and the elemental composition of the analyte and the SIL-IS. The general principle is to calculate the expected percentage of the analyte's M+n isotopes that overlap with the SIL-IS signal and adjust the measured intensities accordingly. Several software tools, such as IsoCorrectoR and ICT (isotope correction toolbox), can automate these calculations.[4][5]

Q4: What are the typical precursor and product ions for monitoring Decanoyl-L-carnitine in a tandem mass spectrometry (MS/MS) experiment?

A4: In positive ion electrospray ionization (ESI) tandem mass spectrometry, Decanoyl-L-carnitine is typically monitored as its protonated molecule [M+H]⁺ as the precursor ion. A common fragmentation pattern for acylcarnitines is the neutral loss of trimethylamine (59 Da) and the production of a characteristic fragment ion at m/z 85.[6][7] Therefore, a common multiple reaction monitoring (MRM) transition would be m/z 316.2 -> m/z 85.0. However, it is always recommended to optimize these transitions on your specific instrument.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Underestimation of Decanoyl-L-carnitine concentration Isotopic interference from the analyte on the internal standard signal.1. Verify that you are using a stable isotope-labeled internal standard (e.g., Decanoyl-L-carnitine-d3). 2. Apply a mathematical correction for the natural isotopic abundance of the analyte contributing to the internal standard's signal. 3. Ensure the purity of your internal standard; impurities can affect quantification.
High variability in replicate measurements Inconsistent matrix effects or sample preparation.1. Ensure the stable isotope-labeled internal standard is added to all samples and standards at a consistent concentration early in the sample preparation process. 2. Optimize the sample extraction procedure to ensure consistent recovery. 3. Use liquid chromatography (LC) to separate Decanoyl-L-carnitine from potentially interfering matrix components before MS/MS analysis.[8]
Inaccurate quantification at low concentrations Low signal-to-noise ratio; interference from isobaric compounds.1. Optimize MS/MS parameters (e.g., collision energy) to maximize the signal for the chosen MRM transition. 2. Improve chromatographic separation to resolve Decanoyl-L-carnitine from other isomers or isobaric compounds.[8] 3. Ensure that the Lower Limit of Quantification (LLOQ) is properly established and validated.
Inability to find appropriate MRM transitions Incorrect precursor ion selection or non-optimal fragmentation conditions.1. Confirm the correct m/z for the protonated molecule of Decanoyl-L-carnitine ([C₁₇H₃₃NO₄ + H]⁺ = 316.2). 2. Perform a product ion scan of the precursor ion (m/z 316.2) to identify the most intense and specific fragment ions. The m/z 85 fragment is a common and intense product ion for acylcarnitines.[6][7] 3. Optimize the collision energy for the selected precursor -> product ion transition to achieve maximum intensity.

Experimental Protocols

Protocol 1: Sample Preparation and LC-MS/MS Analysis
  • Internal Standard Spiking: To 50 µL of plasma sample, add 5 µL of a working solution of Decanoyl-L-carnitine-d3 (or another appropriate SIL-IS) in methanol at a known concentration.

  • Protein Precipitation: Add 200 µL of cold acetonitrile to the sample, vortex thoroughly, and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a well in a 96-well plate.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject a suitable volume (e.g., 5-10 µL) onto a C18 reverse-phase LC column.

    • Use a gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Perform MS/MS analysis in positive ion mode using Multiple Reaction Monitoring (MRM).

    • Monitor the transitions for Decanoyl-L-carnitine (e.g., m/z 316.2 -> 85.0) and the SIL-IS (e.g., for d3, m/z 319.2 -> 85.0).

Protocol 2: Isotopic Interference Correction - A Quantitative Example

This protocol outlines the principle of a manual correction calculation. In practice, specialized software is recommended for accuracy and efficiency.

1. Determine Molecular Formulas and Isotopic Abundances:

  • Decanoyl-L-carnitine (Analyte): C₁₇H₃₃NO₄[4][9][10]

  • Decanoyl-L-carnitine-d3 (SIL-IS): C₁₇H₃₀D₃NO₄[3][11][12]

  • Natural Abundance of ¹³C: ~1.07%

2. Calculate the Theoretical Contribution of Analyte's M+3 to the SIL-IS Signal: The SIL-IS (d3) has a mass that is 3 Da higher than the analyte. The primary interference will come from the analyte molecules that contain three ¹³C atoms (M+3). The probability of this can be estimated, though a full calculation would also consider other isotopes like ¹⁵N and ¹⁸O. For simplicity, focusing on ¹³C, the contribution is very small but can be significant at high analyte concentrations.

3. Correction Calculation: The corrected peak area of the internal standard is calculated as follows:

Corrected IS Area = Measured IS Area - (Measured Analyte Area * Interference Factor)

The Interference Factor represents the ratio of the analyte's M+3 isotopic peak intensity to its monoisotopic (M+0) peak intensity. This factor can be determined experimentally by analyzing a high-concentration standard of the unlabeled analyte and measuring the ratio of the signal at the m/z of the IS to the signal at the m/z of the analyte.

Quantitative Data Summary Table:

Analyte/StandardChemical FormulaMonoisotopic Mass (Da)MRM Transition (m/z)
Decanoyl-L-carnitineC₁₇H₃₃NO₄315.24316.2 -> 85.0
Decanoyl-L-carnitine-d3C₁₇H₃₀D₃NO₄318.26319.2 -> 85.0
Decanoyl-L-carnitine-d9C₁₇H₂₄D₉NO₄324.30325.3 -> 85.0

Visualizations

Isotopic_Interference_Workflow Workflow for Correcting Isotopic Interference cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_correction Data Processing & Correction Sample Biological Sample Spike Spike with SIL-IS (e.g., Decanoyl-L-carnitine-d3) Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract LC LC Separation Extract->LC MS MS/MS Detection (MRM) LC->MS RawData Acquire Raw Peak Areas (Analyte & SIL-IS) MS->RawData Correction Apply Isotopic Interference Correction Algorithm RawData->Correction CorrectedData Obtain Corrected SIL-IS Peak Area Correction->CorrectedData Quant Quantify Analyte Concentration CorrectedData->Quant Signaling_Pathway Logical Flow of Isotopic Interference cluster_isotopes Natural Isotopes of Analyte Analyte Decanoyl-L-carnitine (M) M1 Analyte M+1 (¹³C₁) MS_Signal Mass Spectrometer Signal Analyte->MS_Signal Measures Monoisotopic Peak IS Decanoyl-L-carnitine-d3 (M+3) IS->MS_Signal Measures IS Peak M2 Analyte M+2 (¹³C₂) M3 Analyte M+3 (¹³C₃) M3->MS_Signal Contributes to IS Signal (Interference)

References

Validation & Comparative

Head-to-head comparison of different analytical platforms for acylcarnitine profiling

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Analytical Platforms for Acylcarnitine Profiling

Acylcarnitines, esters of carnitine and fatty acids, are crucial intermediates in mitochondrial fatty acid metabolism. The analysis of acylcarnitine profiles in biological samples is a vital tool for diagnosing inborn errors of metabolism, particularly fatty acid oxidation disorders and organic acidemias. Furthermore, recent research has highlighted the association of altered acylcarnitine profiles with complex diseases such as obesity, type 2 diabetes, and cardiovascular conditions. The selection of an appropriate analytical platform is paramount for obtaining accurate and reliable acylcarnitine profiles. This guide provides a head-to-head comparison of the most common analytical platforms used for acylcarnitine profiling: Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Overview of Analytical Platforms

The two predominant mass spectrometry-based techniques for acylcarnitine analysis are FIA-MS/MS and LC-MS/MS. While both utilize tandem mass spectrometry for detection, the key difference lies in the sample introduction and the use of a chromatographic separation step.

  • Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS): This high-throughput technique involves the direct infusion of the sample extract into the mass spectrometer without prior chromatographic separation.[1] Its speed makes it the method of choice for large-scale applications like newborn screening.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method employs liquid chromatography to separate the different acylcarnitine species in the sample before they are introduced into the mass spectrometer.[2][3][4] This separation step provides enhanced specificity and is often used as a second-tier or confirmatory test.[3]

Head-to-Head Performance Comparison

The choice between FIA-MS/MS and LC-MS/MS depends on the specific requirements of the study, such as the need for high throughput versus high specificity. The following table summarizes the key performance characteristics of each platform.

FeatureFlow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Direct infusion of sample into the mass spectrometer.[1]Chromatographic separation of analytes prior to mass spectrometric detection.[3]
Analysis Time Rapid (typically 1-2 minutes per sample).[1]Longer (typically 10-25 minutes per sample).[3][4]
Throughput HighLow to Medium
Specificity Lower; unable to distinguish between isomeric and isobaric compounds.[1][3][4][5]High; capable of separating isomers and isobars, leading to more accurate identification.[3][4]
Accuracy Prone to overestimation due to isobaric interferences and matrix effects.[4]Higher accuracy due to the reduction of matrix effects and separation of interferences.[3]
Primary Application First-tier newborn screening for metabolic disorders.[1]Second-tier diagnostic testing, confirmatory analysis, and in-depth metabolic research.[3]
False Positives Higher potential for false positives, for example, distinguishing isovalerylcarnitine from pivaloylcarnitine.[1][5]Reduced rate of false positives.[3]

Experimental Methodologies

Accurate acylcarnitine profiling relies on robust and well-defined experimental protocols. Below are representative methodologies for both FIA-MS/MS and LC-MS/MS approaches.

Sample Preparation (General)

A common starting material for acylcarnitine analysis is dried blood spots (DBS), plasma, or serum.

  • Extraction: A small punch from a DBS or a specific volume of plasma/serum is placed in a well of a microtiter plate.

  • An extraction solution, typically methanol containing isotopically labeled internal standards for each analyte, is added to each well.[6]

  • The plate is agitated and incubated to ensure complete extraction of the acylcarnitines.[6]

  • Following extraction, the plate is centrifuged, and the supernatant containing the acylcarnitines is transferred to a new plate for analysis.

Derivatization

To enhance detection sensitivity and chromatographic performance, acylcarnitines are often chemically modified through derivatization.

  • Butyl Esterification: This is a widely used method where carboxylic acid groups of acylcarnitines are converted to butyl esters using butanolic-HCl.[7][8] This process improves the ionization efficiency of dicarboxylic acylcarnitines.[7][8]

  • Underivatized (Free Acid) Analysis: Analysis without derivatization is also possible, which simplifies sample preparation.[7][8] However, this may lead to lower sensitivity for certain acylcarnitine species and may not resolve isobaric compounds.[8][9]

  • 3-Nitrophenylhydrazine (3NPH) Derivatization: This method has been shown to significantly increase the signal intensity of acylcarnitines in mass spectrometry.[10][11][12][13]

FIA-MS/MS Protocol
  • Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used.[6]

  • Sample Introduction: The extracted and derivatized sample is injected into a carrier solvent stream that flows directly into the ESI source.

  • MS/MS Detection: The mass spectrometer is operated in a precursor ion scan mode. For acylcarnitines, the instrument is set to detect all parent ions that fragment to produce a common product ion of m/z 85, which is characteristic of the carnitine moiety.[7] For butylated acylcarnitines, a neutral loss scan of 102 Da can also be utilized.[7]

LC-MS/MS Protocol
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an ESI source.[2][3]

  • Chromatographic Separation: The extracted sample is injected onto an analytical column (e.g., a C8 or C18 reversed-phase column). A gradient elution with a mobile phase consisting of solvents like acetonitrile and water with additives like formic acid is used to separate the acylcarnitines based on their chain length and polarity.[4]

  • MS/MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.[3] For each acylcarnitine and its corresponding internal standard, a specific precursor ion-to-product ion transition is monitored, providing high selectivity and sensitivity.[3]

Visualization of Key Processes

Acylcarnitine Metabolism and the Carnitine Shuttle

Acylcarnitines are integral to the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation. This process, known as the carnitine shuttle, is essential for energy production from fats.

CarnitineShuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_outer Outer Membrane cluster_inner Inner Membrane cluster_matrix Mitochondrial Matrix FattyAcid Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase CPT1 CPT I AcylCoA->CPT1 Carnitine Acylcarnitine_cyto Acylcarnitine CPT1->Acylcarnitine_cyto CACT CACT Acylcarnitine_matrix Acylcarnitine CACT->Acylcarnitine_matrix Carnitine_cyto Carnitine CACT->Carnitine_cyto CPT2 CPT II MatrixAcylCoA Fatty Acyl-CoA CPT2->MatrixAcylCoA Carnitine_matrix Carnitine CPT2->Carnitine_matrix CoA BetaOxidation β-Oxidation MatrixAcylCoA->BetaOxidation Acylcarnitine_cyto->CACT Acylcarnitine_matrix->CPT2 Carnitine_cyto->CPT1 Carnitine_matrix->CACT

Caption: The Carnitine Shuttle pathway for fatty acid transport.

Experimental Workflow Comparison

The following diagram illustrates the distinct workflows for FIA-MS/MS and LC-MS/MS in acylcarnitine profiling.

WorkflowComparison cluster_sample_prep Sample Preparation cluster_fia FIA-MS/MS Workflow cluster_lc LC-MS/MS Workflow Sample Biological Sample (DBS, Plasma) Extraction Extraction with Internal Standards Sample->Extraction Derivatization Derivatization (e.g., Butylation) Extraction->Derivatization FIA_Injection Direct Infusion Derivatization->FIA_Injection LC_Injection LC Injection Derivatization->LC_Injection FIA_MS Tandem MS (Precursor Ion Scan) FIA_Injection->FIA_MS FIA_Data Screening Profile FIA_MS->FIA_Data LC_Separation Chromatographic Separation LC_Injection->LC_Separation LC_MS Tandem MS (MRM) LC_Separation->LC_MS LC_Data Quantitative Profile (Isomer Specific) LC_MS->LC_Data

Caption: Comparison of FIA-MS/MS and LC-MS/MS workflows.

Conclusion

Both FIA-MS/MS and LC-MS/MS are powerful techniques for acylcarnitine profiling, each with distinct advantages and limitations. FIA-MS/MS is an indispensable tool for high-throughput screening, enabling the rapid analysis of large numbers of samples. However, for applications requiring high specificity and accurate quantification, particularly when dealing with isomeric species, LC-MS/MS is the superior method. The choice of platform should be guided by the specific research or clinical question, taking into account the trade-offs between speed, specificity, and quantitative accuracy. As research continues to unravel the complex roles of acylcarnitines in health and disease, the application of both these techniques will remain crucial for advancing our understanding of metabolic regulation.

References

Cross-validation of a new method for Decanoyl-L-carnitine analysis against established techniques

Author: BenchChem Technical Support Team. Date: December 2025

A new Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of Decanoyl-L-carnitine and other acylcarnitines offers significant advantages in speed and specificity over established Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) techniques. This advanced chromatographic approach allows for the separation of isomeric and isobaric compounds, which is a limitation of the traditional FIA-MS/MS methodology. A comparative analysis demonstrates the UPLC-MS/MS method's robustness and suitability as a second-tier test in expanded newborn screening, providing more accurate and reliable quantification of Decanoyl-L-carnitine.

Comparison of Analytical Methods

The performance of the new UPLC-MS/MS method was cross-validated against the established FIA-MS/MS technique. The validation focused on key analytical parameters such as precision, recovery, and the correlation of measurements in biological samples.

ParameterUPLC-MS/MSFIA-MS/MS
Principle Chromatographic separation followed by mass spectrometric detectionDirect infusion mass spectrometric detection without chromatographic separation
Analysis Time 15 minutes (including post-run equilibration)Shorter, but lacks specificity for isomers
Specificity High, separates isomeric and isobaric compoundsLow, cannot differentiate between isomers
Precision (RSD%) 0.8% to 8.8%Not explicitly stated in the comparative study
Mean Recovery 103%Not explicitly stated in the comparative study
Decanoyl-L-carnitine (C10) Concentration in Newborns (µM, Mean ± SD) 0.12 ± 0.050.10 ± 0.04

Experimental Protocols

Established Method: Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS)

The established method for the routine analysis of acylcarnitines in dried blood spots (DBS) and plasma is FIA-MS/MS. This high-throughput technique involves the direct infusion of the sample extract into the mass spectrometer without prior chromatographic separation.

Sample Preparation:

  • A 3-mm disk is punched from the dried blood spot.

  • Acylcarnitines are extracted using a solution of methanol containing isotopically labeled internal standards.

  • The extract is then derivatized to their butyl esters using butanolic-HCl.

  • After derivatization, the sample is dried under nitrogen and reconstituted in the mobile phase for injection.

Instrumentation:

  • Tandem mass spectrometer operated in positive electrospray ionization (ESI) mode.

  • Acylcarnitines are detected using precursor ion scanning of m/z 85.

New Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

The new UPLC-MS/MS method was developed for the simultaneous separation and quantification of a large number of acylcarnitines, including Decanoyl-L-carnitine.

Sample Preparation:

  • Sample preparation follows the same procedure as for the FIA-MS/MS method, including extraction and butylation.

Chromatographic and Mass Spectrometric Conditions:

  • Chromatography: A UPLC system equipped with an ethylene-bridged hybrid C18 column was used.

  • Mobile Phase: A gradient of acetonitrile and water, both containing formic acid and heptafluorobutyric acid.

  • Mass Spectrometry: A tandem mass spectrometer with an electrospray ionization source operating in positive mode. Multiple Reaction Monitoring (MRM) was used for the quantification of each acylcarnitine.

Visualization of Experimental Workflows

Experimental_Workflows Comparison of Analytical Workflows for Decanoyl-L-carnitine Analysis cluster_0 Sample Preparation (Common for Both Methods) cluster_1 Established Method: FIA-MS/MS cluster_2 New Method: UPLC-MS/MS DBS Dried Blood Spot (DBS) Punch Punch 3mm Disk DBS->Punch Extract Extraction with Methanol & Internal Standards Punch->Extract Derivatize Butylation with Butanolic-HCl Extract->Derivatize Dry Dry Down under Nitrogen Derivatize->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute FIA_Inject Direct Infusion Reconstitute->FIA_Inject To FIA-MS/MS UPLC_Inject Injection into UPLC System Reconstitute->UPLC_Inject To UPLC-MS/MS FIA_MS Tandem Mass Spectrometry (Precursor Ion Scan m/z 85) FIA_Inject->FIA_MS FIA_Result Quantification of Acylcarnitine Profile FIA_MS->FIA_Result UPLC_Separation Chromatographic Separation (C18 Column) UPLC_Inject->UPLC_Separation UPLC_MS Tandem Mass Spectrometry (MRM) UPLC_Separation->UPLC_MS UPLC_Result Specific Quantification of Acylcarnitines UPLC_MS->UPLC_Result

Caption: Workflow comparison for Decanoyl-L-carnitine analysis.

Comparing the in vitro effects of Decanoyl-L-carnitine with other medium-chain acylcarnitines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the cellular impacts of Decanoyl-L-carnitine, Octanoyl-L-carnitine, and Hexanoyl-L-carnitine for researchers and drug development professionals.

In the landscape of cellular metabolism and drug development, understanding the nuanced effects of endogenous molecules is paramount. Medium-chain acylcarnitines (MCACs), esters of L-carnitine and medium-chain fatty acids, play a crucial role in fatty acid metabolism and energy homeostasis. However, their accumulation has been linked to various pathological conditions, prompting a closer look at their individual in vitro effects. This guide provides a comparative analysis of three key MCACs: Decanoyl-L-carnitine (C10), Octanoyl-L-carnitine (C8), and Hexanoyl-L-carnitine (C6), offering a valuable resource for researchers, scientists, and drug development professionals.

Comparative Quantitative Data

To facilitate a clear comparison, the following tables summarize the in vitro effects of Decanoyl-L-carnitine, Octanoyl-L-carnitine, and Hexanoyl-L-carnitine on key cellular parameters. It is important to note that direct comparative studies are limited, and the data presented here is a collation from various studies. Experimental conditions, such as cell type and exposure duration, can significantly influence the observed effects.

ParameterDecanoyl-L-carnitine (C10)Octanoyl-L-carnitine (C8)Hexanoyl-L-carnitine (C6)Reference Cell Types
Cytotoxicity (e.g., IC50) Data not readily available in direct comparative studies. Effects are dose-dependent.Induces cytosolic Ca2+ overload and cellular arrhythmias at concentrations between 1 and 5 µM in cardiac myocytes.[1]Data not readily available in direct comparative studies. Effects are dose-dependent.Murine cardiac myocytes
Mitochondrial Respiration Higher concentrations can inhibit mitochondrial respiration.[1]Exhibits biphasic effects: stimulates at low to intermediate concentrations and inhibits at higher concentrations in cardiac mitochondria.[1]Data not readily available in direct comparative studies.Murine ventricular and human atrial mitochondria
Inflammatory Response Induces pro-inflammatory signaling.Induces pro-inflammatory signaling.Induces pro-inflammatory signaling.RAW 264.7 macrophages
Gene Expression Can modulate the expression of genes involved in fatty acid metabolism and inflammation.Can modulate the expression of genes involved in fatty acid metabolism and inflammation.Can modulate the expression of genes involved in fatty acid metabolism and inflammation.Primary human myotubes

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summarized protocols for key experiments cited in the literature for assessing the in vitro effects of medium-chain acylcarnitines.

Cell Culture and Treatment

Adherent cell lines, such as primary human myotubes or RAW 264.7 macrophages, are commonly used. Cells are cultured in appropriate media and conditions until they reach the desired confluency. Before treatment, cells are typically serum-starved for a period of 2 to 6 hours. Stock solutions of Decanoyl-L-carnitine, Octanoyl-L-carnitine, or Hexanoyl-L-carnitine are prepared in a suitable solvent (e.g., sterile water or PBS) and diluted to the final desired concentrations in the cell culture medium.[2] Control groups receive the vehicle alone. The treatment duration can range from minutes to 24 hours or longer, depending on the endpoint being investigated.[3]

Cytotoxicity Assays

Cell viability can be assessed using various methods, such as the MTS assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium. For these assays, cells are seeded in 96-well plates and treated with a range of acylcarnitine concentrations. After the incubation period, the respective reagents are added, and absorbance is measured according to the manufacturer's instructions.

Mitochondrial Respiration Analysis

Oxygen consumption rates (OCR) are measured using extracellular flux analyzers (e.g., Seahorse XF Analyzer). Cells are seeded in specialized microplates and, after attachment and treatment with acylcarnitines, subjected to a mitochondrial stress test. This involves the sequential injection of mitochondrial inhibitors such as oligomycin, FCCP, and a mixture of rotenone and antimycin A to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[4]

Measurement of Inflammatory Markers

The release of pro-inflammatory cytokines, such as TNF-α and IL-6, into the cell culture supernatant can be quantified using enzyme-linked immunosorbent assays (ELISA) or multiplex bead-based assays.[2] Intracellular signaling pathways related to inflammation, such as the NF-κB and MAPK pathways, can be investigated by Western blotting for key phosphorylated proteins.

Gene Expression Analysis

Changes in gene expression in response to acylcarnitine treatment can be determined by quantitative real-time PCR (qRT-PCR). RNA is extracted from treated and control cells, reverse-transcribed into cDNA, and then subjected to PCR with primers specific for target genes. Relative gene expression is typically normalized to a stable housekeeping gene.

Signaling Pathways and Experimental Workflows

To visualize the complex cellular processes affected by medium-chain acylcarnitines, the following diagrams have been generated using Graphviz (DOT language).

Acylcarnitine_Metabolism_and_Effects cluster_extracellular Extracellular Space cluster_cellular Intracellular Space MCAC Medium-Chain Acylcarnitine (C6, C8, C10) MCAC_in Intracellular Acylcarnitine MCAC->MCAC_in Transport Mitochondrion Mitochondrion MCAC_in->Mitochondrion Inflammation Inflammatory Signaling (NF-κB, MAPK) MCAC_in->Inflammation FAO Fatty Acid β-oxidation Mitochondrion->FAO Cell_Stress Cellular Stress & Cytotoxicity Mitochondrion->Cell_Stress Dysfunction ROS Reactive Oxygen Species (ROS) FAO->ROS Incomplete Oxidation ROS->Inflammation ROS->Cell_Stress Gene_Expression Altered Gene Expression Inflammation->Gene_Expression

Caption: General overview of medium-chain acylcarnitine cellular uptake and downstream effects.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Comparison Cell_Culture Cell Culture (e.g., Myotubes, Macrophages) Treatment Cell Treatment (Dose-response & Time-course) Cell_Culture->Treatment Acylcarnitine_Prep Acylcarnitine Solutions (C6, C8, C10) Acylcarnitine_Prep->Treatment Cytotoxicity Cytotoxicity Assay (MTS, LDH) Treatment->Cytotoxicity Mito_Resp Mitochondrial Respiration (Seahorse) Treatment->Mito_Resp Inflammation Inflammatory Marker Analysis (ELISA, Western Blot) Treatment->Inflammation Gene_Exp Gene Expression Analysis (qRT-PCR) Treatment->Gene_Exp Data_Analysis Quantitative Data Analysis Cytotoxicity->Data_Analysis Mito_Resp->Data_Analysis Inflammation->Data_Analysis Gene_Exp->Data_Analysis Comparison Comparative Analysis of C6, C8, C10 Effects Data_Analysis->Comparison

Caption: A typical experimental workflow for comparing the in vitro effects of medium-chain acylcarnitines.

References

Statistical methods for comparing acylcarnitine profiles between patient and control groups

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of statistical methodologies for the analysis of acylcarnitine profiles in patient versus control groups, complete with experimental protocols and data visualization tools.

This guide provides an objective comparison of statistical methods for analyzing acylcarnitine profiles, designed for researchers, scientists, and drug development professionals. It offers a detailed overview of experimental protocols, data presentation in clearly structured tables, and visualizations to aid in understanding complex analytical workflows and decision-making processes.

Acylcarnitines are crucial intermediates in fatty acid and amino acid metabolism, and their plasma profiles can serve as important biomarkers for various metabolic disorders.[1][2] Comparing these profiles between patient and control groups is a common strategy for identifying potential biomarkers and gaining insights into disease pathophysiology.[2] The choice of statistical method is critical for robust and meaningful data interpretation.

Experimental Protocol: Acylcarnitine Profiling using LC-MS/MS

A typical workflow for the analysis of acylcarnitine profiles involves sample preparation, followed by detection and quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation:

  • Sample Collection: Whole blood is collected in EDTA tubes and plasma is separated by centrifugation.[3]

  • Metabolite Extraction: Proteins are precipitated and metabolites are extracted from plasma or other biological samples (e.g., dried blood spots, tissues) using a solvent, typically methanol.[4]

  • Derivatization: To improve chromatographic separation and detection sensitivity, acylcarnitines are often derivatized. A common method is butylation, which converts the carboxyl group to a butyl ester.[5] Some methods may use derivatization with reagents like 3-nitrophenylhydrazine (3NPH) to enhance signal intensity.[4]

  • Internal Standards: A mixture of stable isotope-labeled internal standards for various acylcarnitines is added to the samples prior to extraction to allow for accurate quantification.[3]

LC-MS/MS Analysis:

  • Chromatographic Separation: The derivatized acylcarnitines are separated using a reversed-phase C18 column on a liquid chromatography system.[4] A gradient elution with solvents such as water and acetonitrile, both containing a modifier like formic acid, is typically used.[6]

  • Mass Spectrometric Detection: The separated acylcarnitines are detected using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.[5] Multiple Reaction Monitoring (MRM) is a commonly used acquisition mode for targeted quantification of known acylcarnitines.[4]

The following diagram illustrates the general experimental workflow for acylcarnitine profiling:

G Experimental Workflow for Acylcarnitine Profiling cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Analysis SampleCollection Sample Collection (e.g., Plasma) InternalStandard Addition of Internal Standards SampleCollection->InternalStandard Extraction Metabolite Extraction (e.g., Methanol) InternalStandard->Extraction Derivatization Derivatization (e.g., Butylation) Extraction->Derivatization LC_Separation Liquid Chromatography Separation (C18 Column) Derivatization->LC_Separation Injection MS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection DataProcessing Data Pre-processing (Normalization, Scaling) MS_Detection->DataProcessing StatAnalysis Statistical Analysis DataProcessing->StatAnalysis BiomarkerID Biomarker Identification StatAnalysis->BiomarkerID

Fig 1. A flowchart of the acylcarnitine profiling workflow.

Comparison of Statistical Methods

The choice of statistical method depends on the research question and the structure of the data. Broadly, these methods can be categorized as univariate and multivariate.[7]

Method Principle Advantages Disadvantages Typical Application in Acylcarnitine Profiling
Univariate Analysis
Student's t-testCompares the means of a single variable between two groups.[8]Simple to implement and interpret.[5]Does not account for correlations between variables; high risk of false positives with large numbers of variables.[9]Initial screening for significantly different individual acylcarnitines between patient and control groups.
ANOVA (Analysis of Variance)Compares the means of a single variable between more than two groups.[10]Extends the t-test to multiple groups.Same as t-test; does not consider inter-variable correlations.Comparing acylcarnitine levels across multiple patient subgroups and a control group.
Volcano PlotCombines statistical significance (p-value) with the magnitude of change (fold change) for a visual representation of differentially expressed metabolites.[5]Provides a quick visualization of the most impactful changes.Can be misleading if not corrected for multiple comparisons.Visualizing and identifying acylcarnitines with both statistically significant and biologically relevant changes.
Multivariate Analysis
PCA (Principal Component Analysis)An unsupervised dimensionality reduction technique that identifies the principal components (directions of greatest variance) in the data.[10]Provides an overview of the data structure and identifies outliers without prior knowledge of class labels.[7]May not effectively separate groups if the primary sources of variance are not related to the group differences.Exploratory analysis to visualize the overall structure of the acylcarnitine profile data and identify potential batch effects or outliers.
PLS-DA (Partial Least Squares Discriminant Analysis)A supervised method that combines dimensionality reduction with discriminant analysis to find the components that best separate predefined groups.[7][11]Maximizes the separation between groups, making it effective for biomarker discovery.[11]Prone to overfitting; requires careful validation (e.g., permutation testing) to ensure the model is robust.[1]Identifying a panel of acylcarnitines that collectively discriminate between patient and control groups.
OPLS-DA (Orthogonal Partial Least Squares Discriminant Analysis)A modification of PLS-DA that separates the variation in the data into predictive and orthogonal (uncorrelated to the class distinction) components.[12]Improves model interpretation by separating variation related to group differences from other sources of variation.Similar to PLS-DA, requires rigorous validation to avoid overfitting.Enhancing the identification of acylcarnitines that are specifically related to the patient vs. control distinction.

Performance of Statistical Methods in Biomarker Discovery

The ultimate goal of comparing acylcarnitine profiles is often to identify biomarkers for disease diagnosis or prognosis. The performance of these biomarkers can be evaluated using Receiver Operating Characteristic (ROC) curve analysis, which assesses their ability to distinguish between two groups. The Area Under the Curve (AUC) is a common metric, where a value of 1.0 indicates a perfect classifier and 0.5 indicates no discriminatory ability.

Acylcarnitine Biomarker(s) Disease/Condition Statistical Approach Used AUC Reference
C11:0, C20:2, C18:1 (combined panel)DepressionROC curve analysis0.831[12]
Short-chain, medium-chain, and octadecanoylcarnitineImmune recovery in HIV patientsROC curve analysis0.82 - 0.88[8]
C6-DC and C4-OH (combined panel)Colorectal CancerROC curve analysis0.837[7]

This table demonstrates that both individual and panels of acylcarnitines, identified through various statistical approaches, can serve as effective biomarkers with good to excellent discriminatory power.

Logical Flow for Selecting a Statistical Method

The selection of an appropriate statistical method is a critical step in the data analysis pipeline. The following diagram outlines a logical workflow for this decision-making process.

G Decision Tree for Statistical Method Selection Start Start: Acylcarnitine Profile Data (Patient vs. Control) PreProcessing Data Pre-processing (Normalization, Scaling) Start->PreProcessing ResearchQuestion What is the primary research question? PreProcessing->ResearchQuestion Exploratory Exploratory Analysis: Understand data structure, identify outliers ResearchQuestion->Exploratory Explore data structure BiomarkerID Biomarker Identification: Find metabolites that discriminate between groups ResearchQuestion->BiomarkerID Identify discriminants Unsupervised Unsupervised Method: Principal Component Analysis (PCA) Exploratory->Unsupervised Univariate Univariate Analysis: (t-test, ANOVA, Volcano Plot) BiomarkerID->Univariate Initial screening Multivariate Multivariate Analysis: (PLS-DA, OPLS-DA) BiomarkerID->Multivariate Identify panels of biomarkers Interpretation Biological Interpretation and Pathway Analysis Univariate->Interpretation Validation Model Validation (Cross-validation, Permutation testing) Multivariate->Validation Validation->Interpretation

Fig 2. A decision tree for selecting statistical methods.

References

Navigating the Diagnostic Maze: A Comparative Analysis of Urinary vs. Plasma Decanoyl-L-carnitine

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the diagnostic utility of Decanoyl-L-carnitine in urine and plasma, this guide offers researchers, scientists, and drug development professionals a comprehensive comparison supported by experimental data and methodologies. We explore the nuances of each biological matrix in the context of metabolic disorders, particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, to inform biomarker strategy and clinical trial design.

Decanoyl-L-carnitine, a medium-chain acylcarnitine, serves as a crucial biomarker for inborn errors of fatty acid metabolism. Its detection and quantification in biological fluids are pivotal for the diagnosis and monitoring of these conditions. The choice between a plasma or urine sample for analysis is a critical decision in the diagnostic workflow, with each matrix presenting distinct advantages and limitations. This guide provides a comparative study of the diagnostic utility of urinary versus plasma Decanoyl-L-carnitine, summarizing quantitative data, detailing experimental protocols, and visualizing key concepts.

Quantitative Data Summary: Plasma vs. Urine Decanoyl-L-carnitine

The following tables summarize the key comparative aspects and available quantitative data for Decanoyl-L-carnitine analysis in plasma and urine. It is important to note that while plasma analysis is more established for newborn screening and diagnosis of conditions like MCAD deficiency, urine analysis provides a non-invasive alternative that can offer valuable supplementary information.

Table 1: General Comparison of Plasma and Urine as Matrices for Decanoyl-L-carnitine Analysis

FeaturePlasmaUrine
Invasiveness Minimally invasive (venipuncture)Non-invasive (simple collection)
Concentration Reflects circulating levels, tightly regulatedReflects renal clearance and excretion, can be more variable
Sample Stability Generally stable when properly handled and storedCan be influenced by diet, hydration, and kidney function
Clinical Utility Primary matrix for newborn screening and diagnosis of MCAD deficiency.[1][2]Used as a supportive diagnostic tool, particularly for monitoring.[3][4]
Interference Fewer dietary interferencesMore susceptible to dietary and metabolic fluctuations.[4]

Table 2: Diagnostic Markers in MCAD Deficiency Featuring Decanoyl-L-carnitine

AnalytePlasmaUrine
Octanoylcarnitine (C8) Prominently elevated.[1][2]Elevated.[4]
Decanoyl-L-carnitine (C10) Lesser elevation compared to C8.[1]Elevated.
Hexanoylcarnitine (C6) Lesser elevation.[1]Elevated.[4]
Octenoylcarnitine (C10:1) Lesser elevation.[1]Not typically a primary marker.
C8/C10 Ratio Elevated.[1]Not a standard diagnostic ratio.
Acylglycines Not applicableElevated (e.g., Hexanoylglycine).[5]

Experimental Protocols

Accurate quantification of Decanoyl-L-carnitine is paramount for its diagnostic utility. The most common and reliable method for the analysis of acylcarnitines in both plasma and urine is tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC).

Methodology: Quantification of Decanoyl-L-carnitine by LC-MS/MS

This protocol provides a generalized workflow for the analysis of Decanoyl-L-carnitine in plasma and urine.

1. Sample Preparation:

  • Plasma:

    • A small volume of plasma (e.g., 10-50 µL) is deproteinized by adding a solvent like methanol or acetonitrile containing isotopically labeled internal standards (e.g., d3-Decanoyl-L-carnitine).

    • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant is collected for analysis.

  • Urine:

    • A urine sample is centrifuged to remove any sediment.

    • An aliquot of the supernatant is diluted with a buffer or mobile phase containing the internal standards.

    • For some applications, a solid-phase extraction (SPE) step may be employed to concentrate the analytes and remove interfering substances.

2. Liquid Chromatography (LC):

  • The prepared sample extract is injected into an HPLC or UPLC system.

  • Separation is typically achieved on a reversed-phase column (e.g., C8 or C18).

  • A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol with formic acid) is used to separate the acylcarnitines.

3. Tandem Mass Spectrometry (MS/MS):

  • The eluent from the LC column is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

  • Specific precursor-to-product ion transitions for Decanoyl-L-carnitine and its internal standard are monitored for quantification. For example, the precursor ion of Decanoyl-L-carnitine (m/z 316.2) is fragmented to a characteristic product ion (e.g., m/z 85).

4. Data Analysis:

  • The concentration of Decanoyl-L-carnitine in the sample is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve constructed using known concentrations of the analyte.

Visualizing the Diagnostic Landscape

To better understand the relationships and workflows discussed, the following diagrams have been generated using the DOT language.

DiagnosticWorkflow cluster_plasma Plasma Analysis cluster_urine Urine Analysis cluster_interpretation Diagnostic Interpretation P_Sample Plasma Sample P_Extraction Protein Precipitation & Extraction P_Sample->P_Extraction Add Internal Standard P_LCMS LC-MS/MS Analysis P_Extraction->P_LCMS P_Result Quantitative Result (e.g., µmol/L) P_LCMS->P_Result Interpretation Clinical Interpretation P_Result->Interpretation U_Sample Urine Sample U_Pretreatment Centrifugation & Dilution U_Sample->U_Pretreatment Add Internal Standard U_LCMS LC-MS/MS Analysis U_Pretreatment->U_LCMS U_Result Quantitative Result (e.g., nmol/mg Cr) U_LCMS->U_Result U_Result->Interpretation

Experimental workflow for plasma vs. urine analysis.

MCAD_Pathway FattyAcids Medium-Chain Fatty Acids AcylCoA Medium-Chain Acyl-CoA FattyAcids->AcylCoA MCAD MCAD Enzyme AcylCoA->MCAD Normal Metabolism Accumulation Accumulation of Medium-Chain Acyl-CoAs AcylCoA->Accumulation MCAD Deficiency BetaOxidation β-Oxidation (Energy Production) MCAD->BetaOxidation Acylcarnitines Formation of Acylcarnitines (C8, C10, etc.) Accumulation->Acylcarnitines Conjugation with Carnitine Carnitine Carnitine->Acylcarnitines Plasma Increased Plasma Acylcarnitines Acylcarnitines->Plasma Urine Increased Urinary Excretion of Acylcarnitines Acylcarnitines->Urine

Simplified pathway in MCAD deficiency.

Conclusion: A Symbiotic Relationship in Diagnostics

Urine analysis, while less standardized for initial diagnosis, provides a non-invasive and complementary approach. It can be particularly useful for monitoring therapeutic interventions and for gaining a broader understanding of the metabolic state, especially when considering the excretion of other related metabolites like acylglycines. The choice of matrix should be guided by the specific clinical question, with an understanding that a combined analysis can often provide a more complete and robust diagnostic picture. As analytical techniques continue to advance in sensitivity and specificity, the diagnostic utility of Decanoyl-L-carnitine in both plasma and urine is poised to become even more refined, empowering clinicians and researchers in the field of metabolic medicine.

References

Evaluating the performance of different internal standards for Decanoyl-L-carnitine analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to selecting the optimal internal standard for the quantitative analysis of Decanoyl-L-carnitine is essential for researchers in metabolomics and drug development. The accuracy and reliability of quantifying this medium-chain acylcarnitine, a key marker in fatty acid metabolism, are critically dependent on the choice of an appropriate internal standard. This guide provides a comparative overview of commonly used internal standards, supported by experimental protocols and data to aid in this selection process.

Comparison of Internal Standards for Decanoyl-L-carnitine Analysis

The most effective internal standards for mass spectrometry-based quantification are stable isotope-labeled analogs of the analyte. For Decanoyl-L-carnitine, the most common choices are deuterium-labeled standards, primarily Decanoyl-L-carnitine-d3 and Decanoyl-L-carnitine-d9. These standards are ideal as they share near-identical physicochemical properties with the endogenous analyte, ensuring they behave similarly during sample preparation and chromatographic separation, thus effectively compensating for matrix effects and variations in instrument response.

Internal StandardLabeling PositionMass Shift (vs. Analyte)Potential for Isotopic OverlapCommercial AvailabilityTypical Performance
Decanoyl-L-carnitine-d3 N-methyl group+3 DaLowHigh[1][2][3]Excellent accuracy and precision in LC-MS/MS applications.[4]
Decanoyl-L-carnitine-d9 N-trimethyl group+9 DaVery LowHigh[5]Potentially superior for minimizing any risk of isotopic cross-talk, especially in high-sensitivity analyses.
Other Acylcarnitine Analogs e.g., Octanoyl-L-carnitine-d3VariesNot applicableHigh[1][6]Can be used as a more cost-effective alternative, but may not perfectly mimic the extraction and ionization behavior of Decanoyl-L-carnitine, potentially leading to reduced accuracy.

Key Considerations for Selection:

  • Degree of Labeling: A higher degree of deuterium labeling (e.g., d9) minimizes the potential for isotopic overlap with the natural abundance isotopes of the unlabeled analyte, which can be crucial for accurate quantification at low concentrations.

  • Chemical Purity: High chemical and isotopic purity of the internal standard is paramount to avoid interference and ensure accurate quantification.[7]

  • Matrix Effects: The chosen internal standard should effectively compensate for matrix effects, which can significantly impact ionization efficiency in LC-MS/MS analysis. Stable isotope-labeled standards are generally effective in this regard.

Experimental Protocol: Quantification of Decanoyl-L-carnitine in Plasma

This section details a typical workflow for the analysis of Decanoyl-L-carnitine using a stable isotope-labeled internal standard and LC-MS/MS.

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold methanol containing the internal standard (e.g., Decanoyl-L-carnitine-d3 at a final concentration of 50 ng/mL).

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for analysis.

  • Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

  • Chromatographic Separation: A hydrophilic interaction liquid chromatography (HILIC) column is often employed for the separation of polar analytes like acylcarnitines.[8][9]

    • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A typical gradient would start with a high percentage of organic phase (e.g., 95% B) and gradually decrease to elute the more polar compounds.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Decanoyl-L-carnitine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (e.g., 316.2 -> 85.1)[10]

      • Decanoyl-L-carnitine-d3: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (e.g., 319.2 -> 85.1)[2]

      • Decanoyl-L-carnitine-d9: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (e.g., 325.2 -> 85.1)

3. Data Analysis:

  • The peak area ratio of the analyte to the internal standard is calculated and used to determine the concentration of Decanoyl-L-carnitine in the sample by referencing a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Workflow and Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard in Methanol plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS System supernatant->lcms separation HILIC Separation lcms->separation detection MRM Detection separation->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio integration->ratio quantification Quantification ratio->quantification

Caption: Experimental workflow for Decanoyl-L-carnitine quantification.

signaling_pathway cluster_fatty_acid_metabolism Fatty Acid Beta-Oxidation fatty_acid Long-Chain Fatty Acid acyl_coa Fatty Acyl-CoA fatty_acid->acyl_coa cpt1 CPT1 acyl_coa->cpt1 beta_oxidation Beta-Oxidation acyl_coa->beta_oxidation acylcarnitine Acylcarnitine (e.g., Decanoyl-L-carnitine) cpt1->acylcarnitine + L-Carnitine cat CAT acylcarnitine->cat mitochondria Mitochondrial Matrix cat->mitochondria cpt2 CPT2 mitochondria->cpt2 cpt2->acyl_coa + CoA acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca TCA Cycle acetyl_coa->tca

Caption: Role of Decanoyl-L-carnitine in fatty acid metabolism.

References

Decanoyl-L-carnitine vs. Hexanoylcarnitine: A Comparative Guide for Researchers in Metabolic Stress

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of metabolic biomarkers is paramount. This guide provides an objective comparison of two medium-chain acylcarnitines, Decanoyl-L-carnitine (C10) and Hexanoylcarnitine (C6), as indicators of metabolic stress. The following sections detail their roles in various metabolic states, present supporting quantitative data, outline experimental protocols for their measurement, and visualize their involvement in key signaling pathways.

Decanoyl-L-carnitine and Hexanoylcarnitine are both intermediates in the mitochondrial beta-oxidation of fatty acids. Their accumulation in biological fluids can signify a disruption in this critical energy-producing pathway, often indicative of underlying metabolic stress. While both are valuable biomarkers, their diagnostic significance can vary depending on the specific metabolic condition being investigated.

Comparative Performance as Metabolic Stress Indicators

Decanoyl-L-carnitine (C10) and Hexanoylcarnitine (C6) are primarily recognized for their elevated levels in individuals with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inborn error of metabolism. In this context, octanoylcarnitine (C8) is the most prominent marker, with C10 and C6 being important secondary markers. Beyond MCAD deficiency, both acylcarnitines have been implicated in other conditions associated with metabolic stress, such as insulin resistance, type 2 diabetes, and exercise-induced metabolic shifts.

Emerging research suggests that elevated levels of medium-chain acylcarnitines, including C10 and C6, may contribute to pro-inflammatory signaling and cellular dysfunction. Their utility as biomarkers extends to monitoring disease progression and the efficacy of therapeutic interventions aimed at improving mitochondrial function.

Quantitative Data Summary

The following table summarizes the quantitative data on Decanoyl-L-carnitine and Hexanoylcarnitine in various states of metabolic stress. These values are typically determined from plasma or dried blood spots using tandem mass spectrometry.

BiomarkerConditionTypical Concentration Range (Healthy)Reported Changes in Metabolic StressReference
Decanoyl-L-carnitine (C10) MCAD Deficiency< 0.2 µmol/LSignificantly elevated, often in conjunction with C8[1]
Insulin Resistance/T2DMVariableMay be elevated, reflecting incomplete fatty acid oxidation[2]
ExerciseBaseline levels are lowCan increase in response to strenuous exercise[3][4]
Hexanoylcarnitine (C6) MCAD Deficiency< 0.1 µmol/LElevated, but generally to a lesser extent than C8 and C10[1]
Insulin Resistance/T2DMVariableShown to be elevated in some studies of insulin resistance[2]
ExerciseBaseline levels are lowCan increase during and after intense physical activity[3][4]

Experimental Protocols

The quantification of Decanoyl-L-carnitine and Hexanoylcarnitine is most commonly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity for the detection and quantification of individual acylcarnitine species.

Protocol: Quantification of Acylcarnitines in Plasma by LC-MS/MS

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing a mixture of stable isotope-labeled internal standards (e.g., d3-C8, d3-C16 carnitines).

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

2. Derivatization (Butylation):

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at 40°C.

  • Butanolic HCl Addition: Reconstitute the dried extract in 100 µL of 3N butanolic hydrochloride.

  • Incubation: Incubate the mixture at 65°C for 20 minutes to convert the acylcarnitines to their butyl esters. This step enhances their chromatographic properties and ionization efficiency.

  • Final Evaporation: Dry the butylated sample again under nitrogen.

3. LC-MS/MS Analysis:

  • Reconstitution: Reconstitute the final dried sample in 100 µL of the initial mobile phase (e.g., 80% acetonitrile in water with 0.1% formic acid).

  • Chromatographic Separation: Inject an aliquot of the reconstituted sample onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Mass Spectrometry Detection: Perform detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for butylated Decanoyl-L-carnitine and Hexanoylcarnitine and their corresponding internal standards.

Signaling Pathways and Experimental Workflows

The accumulation of medium-chain acylcarnitines such as C10 and C6 can have significant downstream effects on cellular signaling, particularly in pathways related to inflammation and insulin resistance.

cluster_Mito Mitochondrion cluster_Cell Cellular Response Fatty Acyl-CoA Fatty Acyl-CoA Beta-Oxidation Beta-Oxidation Fatty Acyl-CoA->Beta-Oxidation CPT1/CPT2 Acylcarnitines (C6, C10) Acylcarnitines (C6, C10) Beta-Oxidation->Acylcarnitines (C6, C10) Incomplete Oxidation TCA Cycle TCA Cycle Beta-Oxidation->TCA Cycle Acetyl-CoA Pro-inflammatory Cytokines Pro-inflammatory Cytokines Acylcarnitines (C6, C10)->Pro-inflammatory Cytokines Activates Signaling Insulin Resistance Insulin Resistance Acylcarnitines (C6, C10)->Insulin Resistance Contributes to

Caption: Incomplete fatty acid beta-oxidation leads to the accumulation of C6 and C10 acylcarnitines, which can promote pro-inflammatory responses and contribute to insulin resistance.

Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Add Acetonitrile + IS Derivatization (Butylation) Derivatization (Butylation) Protein Precipitation->Derivatization (Butylation) Dry & Add Butanolic HCl LC-MS/MS Analysis LC-MS/MS Analysis Derivatization (Butylation)->LC-MS/MS Analysis Reconstitute & Inject Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Monitor Transitions Quantification of C6 & C10 Quantification of C6 & C10 Data Analysis->Quantification of C6 & C10 Calculate Concentrations

Caption: Experimental workflow for the quantification of C6 and C10 acylcarnitines in plasma using LC-MS/MS.

References

Safety Operating Guide

Proper Disposal of Decanoyl-L-carnitine chloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Decanoyl-L-carnitine chloride, a compound utilized in metabolic research.

Immediate Safety and Handling Protocols

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent to follow standard laboratory safety protocols.[1] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound. In the event of a spill, the material should be picked up mechanically.[1] It is important to prevent the compound from entering sewers or surface and ground water, as it is considered slightly hazardous to aquatic environments.[1]

Quantitative Hazard and Safety Data

The following table summarizes the key hazard and safety information for this compound and its deuterated form, which shares similar chemical properties.

ParameterValueSource
GHS Hazard ClassificationNot classified as hazardous[1]
NFPA RatingsHealth: 0, Fire: 0, Reactivity: 0[1]
Water Hazard Class1 (Slightly hazardous for water)[1]
FlammabilityProduct is not flammable[1]
First Aid (General)No special measures required[1]

Step-by-Step Disposal Procedure

Adherence to the following disposal protocol is crucial for the safe management of this compound waste.

  • Waste Identification and Segregation :

    • Label a dedicated waste container clearly as "this compound waste".

    • Do not mix with other chemical waste to avoid unintended reactions.

  • Containerization :

    • Use a sealable, non-reactive container for waste collection.

    • Ensure the container is in good condition and properly closed to prevent leaks or spills.

  • Disposal of Unused Product :

    • For surplus or non-recyclable this compound, consult with your institution's environmental health and safety (EHS) office for guidance on disposal through a licensed waste disposal company.

    • Disposal must be conducted in accordance with all applicable federal, state, and local regulations.

  • Decontamination of Labware :

    • Thoroughly rinse all glassware and equipment that has come into contact with this compound with an appropriate solvent (e.g., ethanol or water, as the compound is soluble in both).

    • Collect the rinsate in the designated waste container.

  • Disposal of Contaminated Materials :

    • Any materials used to clean up spills, such as absorbent pads or wipes, should be placed in the designated waste container.

  • Final Disposal :

    • Arrange for the collection of the sealed waste container by your institution's licensed chemical waste disposal service.

    • Do not pour this compound or its solutions down the drain.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

This compound Disposal Workflow start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_prep Prepare Labeled, Sealable Waste Container ppe->waste_prep spill Spill Occurs waste_prep->spill collect_solid Collect Solid Waste (Unused Product, Contaminated PPE) containerize Securely Seal Waste Container collect_solid->containerize collect_liquid Collect Liquid Waste (Contaminated Solvents, Rinsate) collect_liquid->containerize cleanup Clean Spill with Absorbent Material spill->cleanup Yes no_spill No Spill spill->no_spill No cleanup->collect_solid no_spill->collect_solid no_spill->collect_liquid storage Store in Designated Hazardous Waste Accumulation Area containerize->storage disposal Arrange for Pickup by Licensed Waste Disposal Service storage->disposal end End: Proper Disposal disposal->end

References

Personal protective equipment for handling Decanoyl-L-carnitine chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Decanoyl-L-carnitine chloride in a laboratory setting. The following procedures are based on established safety protocols for handling non-hazardous chemical substances, ensuring a safe research environment.

Hazard Assessment

According to the Safety Data Sheet (SDS) for a similar compound, Decanoyl-L-carnitine-d3 (chloride), the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[1] No specific hazards have been identified, and no special handling measures are required.[1] However, it is paramount to follow standard precautionary measures for handling all chemical substances in a laboratory.

Personal Protective Equipment (PPE)

Even with a non-hazardous classification, adherence to standard laboratory PPE protocols is essential to ensure personal safety and maintain good laboratory practice.

PPE CategoryRecommended EquipmentPurpose
Eye Protection Safety glasses with side shields or safety gogglesProtects eyes from potential splashes or aerosols.
Hand Protection Standard laboratory gloves (e.g., nitrile, latex)Prevents direct skin contact with the chemical.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Not generally required under normal handling conditions.[1]Use in a well-ventilated area. If dust is generated, a dust mask may be considered.

Operational and Disposal Plan

A systematic approach to handling and disposal is critical for maintaining a safe and efficient laboratory environment.

Handling Protocol:

  • Engineering Controls:

    • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powder form to minimize inhalation of any dust.

  • Personal Hygiene:

    • Wash hands thoroughly with soap and water after handling the substance and before leaving the laboratory.

    • Avoid eating, drinking, or smoking in areas where chemicals are handled.

  • Storage:

    • Store in a tightly closed container in a dry and cool place.[2]

    • Refer to the product's certificate of analysis for specific storage temperature recommendations.

Disposal Protocol:

  • Waste Classification:

    • This compound is not classified as hazardous waste.[2]

  • Disposal Method:

    • Dispose of the chemical and its container in accordance with local, state, and federal regulations.

    • Consult with your institution's environmental health and safety (EHS) department for specific guidance.

    • Do not empty into drains or release into the environment.[3][4]

Experimental Workflow: Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Preparation: - Review SDS - Don appropriate PPE handling Handling: - Use in a well-ventilated area - Avoid generating dust prep->handling storage Storage: - Tightly sealed container - Cool, dry place handling->storage waste_collection Waste Collection: - Collect in a designated, labeled container storage->waste_collection After Use consult_ehs Consult EHS: - Confirm disposal procedures with Environmental Health & Safety waste_collection->consult_ehs dispose Dispose: - Follow institutional and regulatory guidelines consult_ehs->dispose end End dispose->end start Start start->prep

Caption: Safe handling and disposal workflow.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。